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  • Product: 2,5-Dibromonicotinic acid
  • CAS: 29312-99-0

Core Science & Biosynthesis

Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2,5-Dibromonicotinic Acid for Advanced Research This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dibromonicotinic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2,5-Dibromonicotinic acid. It moves beyond basic data to provide insights into its synthesis, characterization, and strategic application as a versatile building block in modern chemistry.

Core Chemical Identity and Physicochemical Properties

2,5-Dibromonicotinic acid, also known as 2,5-dibromo-3-pyridinecarboxylic acid, is a halogenated heterocyclic compound. Its structure features a pyridine ring substituted with two bromine atoms and a carboxylic acid group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The Chemical Abstracts Service (CAS) has assigned the number 29312-99-0 to this compound.[1]

The strategic placement of two bromine atoms at positions 2 and 5 provides differential reactivity. The bromine at the 2-position is activated towards nucleophilic substitution and organometallic cross-coupling reactions due to its position adjacent to the ring nitrogen. The bromine at the 5-position behaves more like a typical aryl bromide. This distinction is critical for its application in sequential, site-selective chemical modifications.

Table 1: Physicochemical Properties of 2,5-Dibromonicotinic Acid

PropertyValueSource(s)
CAS Number 29312-99-0[1][2]
Molecular Formula C₆H₃Br₂NO₂[1][2]
Molecular Weight 280.90 g/mol [1][2]
IUPAC Name 2,5-dibromopyridine-3-carboxylic acid[3]
Melting Point 184 °C[4]
Boiling Point 367.1 °C at 760 mmHg[4]
Density 2.2 g/cm³[4]
Appearance White to off-white solid[5]
pKa (Predicted) 1.73 ± 0.10[5]

Synthesis and Purification Strategy

The diagram below outlines a validated, multi-step synthetic workflow. The causality behind this choice is rooted in the reliability of the Sandmeyer reaction for converting an amino group on an aromatic ring into a halide, and the subsequent introduction of the carboxylic acid functionality.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Directed Ortho-Metalation & Carboxylation A 2-Amino-5-bromopyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBr (aq)  0-5 °C C 2,5-Dibromopyridine B->C  CuBr, HBr  Heat D 2,5-Dibromonicotinic Acid C->D  1. LDA, THF, -78 °C  2. CO₂ (s)  3. H₃O⁺ quench

Caption: Proposed synthesis workflow for 2,5-Dibromonicotinic acid.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a scientifically informed proposal based on analogous reactions and should be optimized under appropriate laboratory conditions.

  • Step 1 & 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction.

    • In a reaction vessel maintained at 0-5 °C, dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr).

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt intermediate. The rationale for the low temperature is to maintain the stability of the diazonium salt.[6]

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. The mixture is then heated to facilitate the displacement of the diazonium group with bromide.[6]

    • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, neutralized, and the product, 2,5-dibromopyridine, is extracted with an organic solvent (e.g., dichloromethane).

  • Step 3: Synthesis of 2,5-Dibromonicotinic Acid.

    • Dissolve the purified 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of lithium diisopropylamide (LDA). The rationale for using a strong, non-nucleophilic base like LDA at low temperature is to selectively deprotonate the 3-position, which is the most acidic proton due to the inductive effects of the adjacent bromine and ring nitrogen.

    • After stirring, add crushed dry ice (solid CO₂) to the reaction mixture. The lithiated intermediate acts as a potent nucleophile, attacking the carbon dioxide to form a carboxylate salt.

    • Allow the reaction to warm to room temperature, then quench with an acidic aqueous solution (e.g., 1M HCl) to protonate the carboxylate.

    • The final product, 2,5-Dibromonicotinic acid, can be isolated by extraction and purified by recrystallization.

Spectroscopic Characterization (Predicted)

Authenticating the structure of 2,5-Dibromonicotinic acid is paramount. While a publicly available, fully assigned spectrum is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for substituted pyridines.[7][8][9]

  • ¹H NMR Spectroscopy: The pyridine ring will exhibit two aromatic proton signals.

    • The proton at the 4-position (H-4) is expected to be a doublet, coupled to the proton at the 6-position.

    • The proton at the 6-position (H-6) will also be a doublet, coupled to H-4.

    • Due to the strong electron-withdrawing effects of the adjacent nitrogen and the bromine at the 5-position, the H-6 signal is expected to be the most downfield (highest ppm).

    • The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm).

  • ¹³C NMR Spectroscopy: The spectrum will show six distinct signals.

    • C=O (Carboxylic Acid): Expected in the 165-175 ppm region.

    • C-Br (C2 and C5): These carbons directly attached to bromine will be significantly shifted. Their exact positions depend on the combination of electronic effects, but they are typically found in the 110-130 ppm range for brominated pyridines.

    • C-COOH (C3): The carbon bearing the carboxylic acid group.

    • CH (C4 and C6): The two protonated carbons of the ring, with chemical shifts typically in the 130-155 ppm range, influenced by their position relative to the nitrogen and bromine atoms.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2,5-Dibromonicotinic acid lies in its role as a versatile synthetic scaffold. Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable physicochemical properties.[10][11] The two bromine atoms on the nicotinic acid core serve as orthogonal synthetic handles for building molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

This allows for the systematic and differential functionalization of the pyridine core, which is a cornerstone of modern structure-activity relationship (SAR) studies in drug discovery.[12][13][14] For instance, a Suzuki coupling could be performed selectively at one position, followed by a Buchwald-Hartwig amination at the other, enabling the rapid generation of diverse compound libraries from a single, advanced intermediate.

G cluster_0 Selective Cross-Coupling Reactions A 2,5-Dibromonicotinic Acid (Core Scaffold) B Suzuki Coupling (C-C bond formation) A->B  R-B(OH)₂  Pd Catalyst C Buchwald-Hartwig (C-N bond formation) A->C  R₂NH  Pd Catalyst D Sonogashira Coupling (C-C triple bond) A->D  R-C≡CH  Pd/Cu Cat. E Other Couplings (e.g., Heck, Stille) A->E F Diverse Library of Functionalized Nicotinic Acid Derivatives B->F C->F D->F E->F

Caption: Role of 2,5-Dibromonicotinic Acid as a versatile building block.

This strategic approach is invaluable for optimizing lead compounds, improving properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The carboxylic acid group provides an additional site for modification, such as amide bond formation, further expanding the accessible chemical space.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,5-Dibromonicotinic acid is essential. It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Standard safe handling practices include not eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved January 12, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240555). Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved January 12, 2026, from [Link]

  • Gehring, R., et al. (1994). Process for preparing 2,5-dibromopyrimidine. U.S. Patent No. 5,371,224.
  • Hernández-Vázquez, E., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Retrieved January 12, 2026, from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Abdel-Aziz, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000625). Retrieved January 12, 2026, from [Link]

  • Hardy, A., et al. (1964). Preparation of 2:5-dibromoterephthalic acid. U.S. Patent No. 3,142,701.
  • PubChem. (n.d.). 2,5-Dibromoisonicotinic acid. Retrieved January 12, 2026, from [Link]

  • Li, J., et al. (2015). Synthesis method of 2,5-dibromopyridine. Chinese Patent No. CN105061301A.
  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved January 12, 2026, from [Link]

  • Pellon, R. F., et al. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid. Justia Patents. Retrieved January 12, 2026, from [Link]

  • Drug Hunter. (2024, October 23). A Spotlight on Recent Highlights from Small Molecule Patents [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • António, J., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. Retrieved January 12, 2026, from [Link]

  • Al-Obaid, A. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Retrieved January 12, 2026, from [Link]

  • Giordano, C., et al. (1992). Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. U.S. Patent No. 5,107,013.
  • Santos, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Dąbrowska, K., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Retrieved January 12, 2026, from [Link]

  • Kubo, Y., et al. (2011). Boronic acid building blocks: tools for self assembly. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

2,5-Dibromonicotinic acid molecular weight

An In-depth Technical Guide to 2,5-Dibromonicotinic Acid: From Molecular Weight to Application Abstract This technical guide provides a comprehensive overview of 2,5-Dibromonicotinic acid (CAS No. 29312-99-0), a critical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dibromonicotinic Acid: From Molecular Weight to Application

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromonicotinic acid (CAS No. 29312-99-0), a critical heterocyclic building block for researchers, chemists, and drug development professionals. Moving beyond a simple statement of its molecular weight, this document delves into the fundamental chemical properties, robust analytical characterization techniques, validated synthesis protocols, and key applications of this versatile compound. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that practitioners can apply this knowledge with a deep understanding of the causality behind experimental choices. All data and protocols are substantiated with citations to authoritative sources to uphold the highest standards of scientific integrity.

Core Molecular Profile and Physicochemical Properties

2,5-Dibromonicotinic acid, also known by its IUPAC name 2,5-dibromopyridine-3-carboxylic acid, is a halogenated pyridine derivative.[1] Its structure, featuring a carboxylic acid group and two bromine atoms on the pyridine ring, makes it an important intermediate in the synthesis of complex organic molecules.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₆H₃Br₂NO₂.[2][3] This formula is the foundation for its molecular weight, a crucial parameter for stoichiometric calculations in synthesis and for verification via mass spectrometry.

  • Average Molecular Weight: 280.90 g/mol .[3][4][5][6] This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the standard value used for calculating reagent masses for chemical reactions.

  • Exact Mass (Monoisotopic Mass): 278.85305 Da.[4] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The exact mass is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision. The significant difference between the average weight and the exact mass is due to the isotopic distribution of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below has been consolidated from multiple chemical data providers for easy reference.

PropertyValueSource(s)
CAS Number 29312-99-0[2][3][7]
IUPAC Name 2,5-dibromopyridine-3-carboxylic acid[1]
Molecular Formula C₆H₃Br₂NO₂[2][3]
Molecular Weight 280.90 g/mol [3][5]
Appearance White to off-white solid[7]
Melting Point 184 °C[2][7]
Boiling Point 367.1 ± 42.0 °C (Predicted)[2][7]
Density 2.202 ± 0.06 g/cm³ (Predicted)[2][7]
pKa 1.73 ± 0.10 (Predicted)[7]

Synthesis and Purification Workflow

The synthesis of 2,5-Dibromonicotinic acid is not commonly detailed in introductory literature but can be approached through established heterocyclic chemistry principles. A plausible and widely applicable method involves the diazotization of an amino-bromopyridine precursor followed by a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for introducing a variety of functional groups.

A related synthesis for 2,5-dibromopyridine starts from 2-amino-5-bromopyridine.[8] This process involves converting the amino group into a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst.[8] Adapting this logic for the synthesis of the target acid would involve starting with a suitable aminopyridine carboxylic acid.

General Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a specialized chemical intermediate like 2,5-Dibromonicotinic acid.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Precursor Precursor Selection (e.g., 2-amino-5-bromonicotinic acid) Reaction Core Reaction (e.g., Diazotization & Sandmeyer) Precursor->Reaction Quench Reaction Quenching Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Recrystal Recrystallization Extraction->Recrystal Drying Drying under Vacuum Recrystal->Drying Analysis Characterization (MS, NMR, IR) Drying->Analysis QC Quality Control (Purity Check) Analysis->QC FinalProduct Final Product (2,5-Dibromonicotinic acid) QC->FinalProduct Release

Caption: General workflow for synthesis and quality control.

Protocol: Synthesis via Diazotization of 2-Amino-5-bromonicotinic acid

This protocol is a representative method adapted from established chemical principles.[8] Causality: The starting material, 2-Amino-5-bromonicotinic acid, is chosen because it already contains one of the desired bromine atoms and the carboxylic acid, simplifying the synthesis to the conversion of the amino group.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 2-Amino-5-bromonicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). The HBr serves as both the acid catalyst and the source of bromide ions for the subsequent step.

    • Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. The reaction is exothermic, and slow addition is necessary for temperature control. Formation of the diazonium salt is typically observed by a change in color or gas evolution (N₂).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 0.2 eq) in HBr. The CuBr acts as a catalyst to facilitate the displacement of the diazonium group by bromide.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine to remove inorganic salts and residual acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-Dibromonicotinic acid.

Analytical Characterization

Confirming the identity, structure, and purity of the final product is a non-negotiable step. Each analytical technique provides a unique piece of the puzzle, and together they form a self-validating system.

  • Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass (278.85305 Da for [M+H]⁺ or related adducts), confirming the elemental formula C₆H₃Br₂NO₂. The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) provides definitive evidence of the dibromo- substitution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show two distinct aromatic protons, and their chemical shifts and coupling constants will confirm the 2,5,3-substitution pattern on the pyridine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C-Br stretches in the fingerprint region.

Applications in Research and Drug Development

2,5-Dibromonicotinic acid is not an end-product but a valuable intermediate. Its utility stems from the differential reactivity of its functional groups, which allows for selective chemical modifications.

Role as a Versatile Chemical Building Block

The pyridine ring is a common scaffold in pharmaceuticals. The two bromine atoms on 2,5-Dibromonicotinic acid can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid can be converted to amides, esters, or other derivatives. This multi-functional handle makes it a powerful starting point for building complex molecular architectures.

G cluster_reactions Synthetic Transformations A 2,5-Dibromonicotinic Acid B Suzuki Coupling (at C-Br) A->B C Amide Coupling (at -COOH) A->C D Sonogashira Coupling (at C-Br) A->D E Bioactive Compound (e.g., Enzyme Inhibitor) B->E C->E D->E F Drug Candidate E->F

Caption: Role as a precursor in medicinal chemistry.

Precursor to Biologically Active Molecules

Heterocyclic compounds, including pyridine derivatives, are foundational to many areas of drug discovery.[9] Specifically, functionalized nicotinic acid derivatives can be explored as:

  • Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of enzymes implicated in disease. For instance, boronic acid derivatives, which could be synthesized from this bromo-intermediate, are a well-established class of protease inhibitors.[10][11]

  • Receptor Ligands: The molecule can serve as a core for developing agonists or antagonists for various cell surface receptors.[9]

  • Probes for Chemical Biology: By incorporating reporter tags or reactive groups, derivatives can be used to study biological systems. Its classification as a biochemical for proteomics research suggests this utility.[3]

Safety, Handling, and Storage

Proper handling of 2,5-Dibromonicotinic acid is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302).[2][4] It may also cause skin, eye, and respiratory irritation.[4][12]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][13] Avoid formation of dust and aerosols.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[7]

Conclusion

2,5-Dibromonicotinic acid is a compound whose significance extends far beyond its molecular weight of 280.90 g/mol . For the research and drug development professional, it represents a highly versatile and strategically important building block. Its well-defined physicochemical properties, coupled with multiple reactive sites, allow for its incorporation into complex synthetic pathways aimed at discovering novel therapeutics and chemical probes. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is paramount to unlocking its full potential in the laboratory.

References

  • 2,5-Dibromoisonicotinic acid | C6H3Br2NO2 | CID 26343696 . PubChem. [Link]

  • 2,5-Dibromonicotinic Acid . Wuhan Costan Biotechnology Co., Ltd. [Link]

  • 2,5-Dibromonicotinic acid | 29312-99-0 . J&K Scientific LLC. [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • US5371224A - Process for preparing 2,5-dibromopyrimidine.
  • Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release . Wiley Online Library. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists . PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central. [Link]

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Foundational

Molecular Identity and Core Physical Characteristics

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromonicotinic Acid For research scientists and professionals in drug development, a comprehensive understanding of a molecule's physical properties is the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromonicotinic Acid

For research scientists and professionals in drug development, a comprehensive understanding of a molecule's physical properties is the bedrock of successful synthesis, formulation, and application. 2,5-Dibromonicotinic acid, a halogenated pyridine derivative, serves as a critical building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Its reactivity, solubility, and stability are directly governed by the interplay of its carboxylic acid group and the electron-withdrawing bromine and nitrogen atoms on its aromatic ring.

This guide provides a detailed examination of the core physical properties of 2,5-Dibromonicotinic acid, offering not just the data but also the scientific context and experimental methodologies required for its practical application in a laboratory setting.

The foundational data for any chemical compound begins with its unambiguous identification and a summary of its principal physical attributes. These values are the first point of reference for experimental design, from selecting appropriate solvents to predicting reaction conditions.

PropertyValueSource(s)
IUPAC Name 2,5-Dibromo-3-pyridinecarboxylic acid[1]
CAS Number 29312-99-0[1][2][3]
Molecular Formula C₆H₃Br₂NO₂[1][3]
Molecular Weight 280.90 g/mol [1][3]
Appearance White to off-white solid[2]
Melting Point 184 °C[1]
Boiling Point 367.1 °C at 760 mmHg[1][2]
Density 2.2 g/cm³ (Predicted)[1][2]
pKa 1.73 (Predicted)[2]
XLogP3 2.1[1]
Vapor Pressure 4.9 x 10⁻⁶ mmHg at 25 °C[1]

Scientific Analysis of Key Properties

Understanding the "why" behind the numbers is crucial for anticipating a molecule's behavior. The specific arrangement of functional groups in 2,5-Dibromonicotinic acid creates a unique physicochemical profile.

Thermal Properties: Melting and Boiling Points

The reported melting point of 184 °C is a key indicator of the compound's purity and the strength of its crystal lattice structure.[1] A sharp, well-defined melting point suggests a high degree of purity. The intermolecular forces, dominated by hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions from the polar C-Br bonds, result in a relatively high melting point for a molecule of its size. The high boiling point of 367.1 °C further attests to these strong intermolecular forces, which require significant thermal energy to overcome in the transition to the gaseous phase.[1][2]

Acidity and the Influence of Electronegativity

The predicted pKa of 1.73 indicates that 2,5-Dibromonicotinic acid is a considerably strong organic acid.[2] This heightened acidity, when compared to a simpler molecule like benzoic acid (pKa ≈ 4.2), is a direct consequence of the powerful inductive electron-withdrawing effects of the two bromine atoms and the nitrogen atom within the pyridine ring. These electronegative atoms pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion after deprotonation. This stabilization facilitates the release of the proton, resulting in a lower pKa value. This property is paramount for its chemistry, dictating its solubility in basic aqueous solutions (forming a salt) and its reactivity in acid-base driven reactions.

pKa_Influence cluster_molecule 2,5-Dibromonicotinic Acid cluster_effects Electronic Effects cluster_result Outcome COOH Carboxylic Acid (-COOH) Result Increased Acidity (Low pKa ≈ 1.73) COOH->Result leads to Ring Pyridine Ring Br1 Bromine (pos. 2) Inductive Strong Inductive Electron Withdrawal Br1->Inductive cause Br2 Bromine (pos. 5) Br2->Inductive cause N Nitrogen (in ring) N->Inductive cause Inductive->COOH destabilizes O-H bond Characterization_Workflow cluster_tests cluster_results Sample Sample of 2,5-Dibromonicotinic Acid DSC Differential Scanning Calorimetry (DSC) Sample->DSC Titr Potentiometric Titration Sample->Titr NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MP Melting Point & Purity DSC->MP PKA pKa Value Titr->PKA Struct Structural Confirmation NMR->Struct FG Functional Groups IR->FG

Caption: Standard experimental workflow for characterizing 2,5-Dibromonicotinic acid.

Protocol: Melting Point Determination by DSC

Causality: Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible melting point by measuring the heat flow required to raise a sample's temperature. The endothermic event of melting gives a precise onset temperature and peak, which is a more reliable indicator than visual methods.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of dry 2,5-Dibromonicotinic acid into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

  • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 220 °C).

  • Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic peak corresponding to the phase transition. The sharpness of the peak serves as an indicator of purity.

Protocol: pKa Determination by Potentiometric Titration

Causality: This method relies on the fundamental acid-base neutralization reaction. By titrating the acid with a strong base of known concentration and monitoring the pH, a titration curve is generated. The pH at the point where exactly half of the acid has been neutralized is, by definition, equal to the pKa of the acid (Henderson-Hasselbalch equation).

Methodology:

  • Solution Preparation: Accurately weigh approximately 0.1 mmol of 2,5-Dibromonicotinic acid and dissolve it in a suitable solvent mixture (e.g., 25 mL of a 1:1 water/methanol solution to ensure solubility).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

  • Titrant: Use a standardized 0.1 M NaOH aqueous solution as the titrant in a burette.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope on the curve). The half-equivalence point is exactly half of this volume. The pKa is the pH value at the half-equivalence point.

Conclusion

The physical properties of 2,5-Dibromonicotinic acid—particularly its well-defined melting point, significant acidity, and predictable solubility profile—are direct consequences of its molecular structure. A thorough grasp of these characteristics, validated through robust experimental protocols, is not merely academic. It is an essential prerequisite for any scientist aiming to leverage this versatile molecule in the fields of medicinal chemistry, agrochemicals, or materials science. This guide provides the foundational data and procedural insight to facilitate that success.

References

Sources

Exploratory

2,5-Dibromonicotinic acid chemical structure

An In-Depth Technical Guide to 2,5-Dibromonicotinic Acid: Structure, Synthesis, and Application Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2,5-dibromonicotinic ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dibromonicotinic Acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-dibromonicotinic acid, a versatile heterocyclic building block crucial for research and development in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, and reactivity, with a focus on its application in modern synthetic methodologies.

Core Molecular Profile

2,5-Dibromonicotinic acid, also known as 2,5-dibromo-3-pyridinecarboxylic acid, is a disubstituted pyridine derivative. Its structure features a carboxylic acid group at the 3-position and two bromine atoms at the 2- and 5-positions. This arrangement of functional groups, particularly the electronically distinct C-Br bonds, makes it a highly valuable and versatile intermediate for constructing complex molecular architectures.

Chemical Structure of 2,5-Dibromonicotinic Acid

Caption: Molecular structure of 2,5-Dibromonicotinic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,5-dibromonicotinic acid is presented below. These properties are essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 29312-99-0[1][2]
Molecular Formula C₆H₃Br₂NO₂[1][3]
Molecular Weight 280.90 g/mol [1][3]
Appearance Off-white powder/solid[4]
Melting Point 184 °C[3]
Boiling Point 367.1 °C at 760 mmHg[3]
Density 2.2 g/cm³[3]
XLogP3 2.1[3]

Synthesis Pathway

While various synthetic routes can be envisioned, a common and effective method for preparing related dibromopyridines involves a Sandmeyer-type reaction starting from an aminopyridine precursor. This approach leverages well-established diazotization chemistry to introduce a bromine atom.[5] The synthesis of 2,5-dibromonicotinic acid can be conceptually approached through the bromination of nicotinic acid derivatives followed by strategic functional group manipulations. A generalized workflow is outlined below.

G start Starting Material (e.g., 2-Aminonicotinic Acid) step1 Diazotization (NaNO₂, HBr) start->step1 Formation of diazonium salt step2 Sandmeyer Reaction (CuBr) step1->step2 Introduction of first Br step3 Second Bromination (e.g., NBS or Br₂) step2->step3 Introduction of second Br step4 Workup & Purification (Extraction, Crystallization) step3->step4 Isolation of crude product product 2,5-Dibromonicotinic Acid step4->product Final pure product

Caption: Experimental workflow for a general Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol is based on standard procedures for selective coupling of dihaloheterocycles. [6]

  • Reaction Setup: In a Schlenk flask, combine 2,5-dibromonicotinic acid (1 equiv.), the desired arylboronic acid (1-1.2 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2-3 equiv.).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent mixture, typically 1,4-dioxane and water. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Heterocyclic scaffolds are privileged structures in medicinal chemistry. The ability to selectively functionalize the 2- and 5-positions of the nicotinic acid core makes 2,5-dibromonicotinic acid an attractive starting point for generating libraries of compounds for drug discovery. [7]

  • Kinase Inhibitors: Substituted pyridines are common motifs in kinase inhibitors used in oncology. Cross-coupling reactions provide a direct route to synthesize complex substituted pyridines. [7]* Neuroscience: The nicotinic acid scaffold is related to various neurologically active compounds. Derivatives can be explored for activity against targets like GSK-3, which is implicated in neurodegenerative diseases. [7]* Organic Electronics: Poly-aromatic structures built from pyridine units have applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

2,5-Dibromonicotinic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [3][4]Harmful if swallowed. [3]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [3]

Conclusion

2,5-Dibromonicotinic acid is a valuable and versatile building block for organic synthesis. Its key strengths lie in the differential reactivity of its two bromine atoms, which enables selective and sequential functionalization through modern cross-coupling methodologies. This feature provides a reliable pathway for the synthesis of complex substituted pyridine derivatives, making it a compound of significant interest for professionals in drug development and materials science.

References

  • Santa Cruz Biotechnology. 2,5-Dibromonicotinic acid | CAS 29312-99-0.

  • ECHEMI. 2,5-DIBROMONICOTINIC ACID | CAS 29312-99-0.

  • PubChem. 2,5-Dibromoisonicotinic acid | C6H3Br2NO2 | CID 26343696.

  • Thermo Fisher Scientific. Safety Data Sheet - 5-Bromonicotinic acid.

  • Wuhan Kosite Biotechnology Co., Ltd. 2,5-Dibromonicotinic Acid.

  • TCI Chemicals. Safety Data Sheet - 2-Bromonicotinic Acid.

  • Fisher Scientific. Safety Data Sheet - 5-Bromonicotinic acid.

  • Fisher Scientific. Safety Data Sheet - 5-Bromonicotinic acid (Canada).

  • The Royal Society of Chemistry. Supporting Information: Instruments and Materials.

  • ChemicalBook. 2,5-DIBROMONICOTINIC ACID | 29312-99-0.

  • ResearchGate. ¹H NMR and IR spectra of compounds 2-5.

  • ERIC - Education Resources Information Center. Spectroscopy Data for Undergraduate Teaching.

  • BenchChem. The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry.

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.

  • PubMed. Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt.

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

  • Google Patents. US5371224A - Process for preparing 2,5-dibromopyrimidine.

  • Wiley Online Library. Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.

  • ResearchGate. Application in medicinal chemistry and comparison studies.

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • BenchChem. A Comparative Analysis of Reactivity: 5-Bromonicotinic Acid versus 5-Iodonicotinic Acid.

  • ResearchGate. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction.

  • PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.

  • PrepChem.com. Synthesis of 2,5-dibromophenol.

  • MDPI. Mechanistic Studies into the Selective Production of 2,5-furandicarboxylic Acid.

  • Sarchem Labs. Furan 2,5-Dicarboxylic Acid in Pharmaceuticals.

  • ResearchGate. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization.

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Foundational

An In-Depth Technical Guide to 2,5-Dibromonicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2,5-Dibromonicotinic acid, systematically named 2,5-dibromopyridine-3-carboxylic acid , is a highly functionalized heterocyclic building b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dibromonicotinic acid, systematically named 2,5-dibromopyridine-3-carboxylic acid , is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reaction sites for diversification, making it a valuable scaffold for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for selective chemical transformations, including cross-coupling and amidation reactions, which are fundamental in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key chemical reactions, and applications of 2,5-dibromonicotinic acid, with a focus on its role as a precursor in the development of targeted therapies, particularly kinase inhibitors.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is foundational for its application in research and development.

PropertyValueReference(s)
IUPAC Name 2,5-dibromopyridine-3-carboxylic acid[1]
Common Name 2,5-Dibromonicotinic acid[1]
CAS Number 29312-99-0[1]
Molecular Formula C₆H₃Br₂NO₂[1]
Molecular Weight 280.90 g/mol [1]
Melting Point 184 °C[1]
Boiling Point 367.1 °C at 760 mmHg[1]
Density 2.2 g/cm³[1]
InChIKey BRPWRSWAXHWEPS-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C(=NC(=C1C(=O)O)Br)Br)

Synthesis of 2,5-Dibromonicotinic Acid

The synthesis of 2,5-dibromonicotinic acid is a multi-step process that requires careful control of regioselectivity. The most common and logical synthetic strategy involves the preparation of a key intermediate, 2,5-dibromopyridine, followed by the introduction of the carboxylic acid group at the C-3 position.

Synthesis of Key Intermediate: 2,5-Dibromopyridine

A robust and scalable method for synthesizing 2,5-dibromopyridine begins with the bromination of 2-aminopyridine, followed by a Sandmeyer-type reaction.[2]

Workflow for the Synthesis of 2,5-Dibromopyridine:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B  NBS or Br₂  Acetonitrile C 2-Amino-5-bromopyridine D 2,5-Dibromopyridine C->D  1. HBr, NaNO₂ (0-5 °C)  2. CuBr (catalyst) or excess Br₂

Caption: Synthetic pathway from 2-aminopyridine to 2,5-dibromopyridine.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine [3][4][5]

  • Step 1: Synthesis of 2-Amino-5-bromopyridine.

    • To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic anhydride or acetonitrile), slowly add N-bromosuccinimide (NBS) or liquid bromine at a controlled temperature (e.g., 20-25 °C).[3]

    • The rationale for using an activated pyridine (aminopyridine) is to facilitate electrophilic aromatic substitution, as the pyridine ring itself is electron-deficient and resistant to bromination. The amino group strongly activates the ring, directing bromination primarily to the C-5 position.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Work-up involves neutralizing the reaction mixture (e.g., with NaOH solution) to precipitate the product, which is then filtered, dried, and recrystallized (e.g., from ethanol) to yield pure 2-amino-5-bromopyridine.[3]

  • Step 2: Synthesis of 2,5-Dibromopyridine.

    • Dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.[4]

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. This in-situ formation of nitrous acid converts the primary amine into a diazonium salt.

    • The resulting diazonium salt solution is then added to a solution containing a copper(I) bromide (CuBr) catalyst or treated with excess bromine.[2] This is the core of the Sandmeyer reaction, where the diazonium group is replaced by a bromine atom.

    • After the reaction is complete, the mixture is neutralized, and the product, 2,5-dibromopyridine, is isolated by extraction and purified by distillation or recrystallization.

Carboxylation of 2,5-Dibromopyridine

The introduction of the carboxylic acid group at the C-3 position of 2,5-dibromopyridine is the most challenging step due to the regioselectivity required. The most viable, though technically demanding, method is through directed ortho-metalation (DoM).

Conceptual Workflow for Carboxylation:

G A 2,5-Dibromopyridine B 3-Lithio-2,5-dibromopyridine (Transient Intermediate) A->B  Strong Base (e.g., LDA)  Anhydrous THF, -78 °C C 2,5-Dibromonicotinic acid B->C  1. CO₂ (Dry Ice)  2. Acidic Work-up (H₃O⁺)

Caption: Directed metalation and carboxylation of 2,5-dibromopyridine.

Experimental Protocol: Synthesis of 2,5-Dibromonicotinic Acid

Causality and Experimental Considerations: The protons on a pyridine ring have different kinetic acidities. While lithiation of 2,5-dibromopyridine has been reported to occur selectively at the C-4 position using LDA,[6][7] achieving lithiation at C-3 is more complex. The nitrogen atom can act as a directing group, favoring deprotonation at adjacent (ortho) positions (C-2 and C-6). However, the presence of bromine at C-2 sterically hinders this approach and makes lithium-halogen exchange a competing reaction. Deprotonation at C-3 is therefore challenging and requires carefully optimized conditions, often relying on a balance of sterics, electronics, and the specific base/solvent system used.

  • Generation of the Aryllithium Intermediate.

    • Under a strictly inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[6]

    • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise. LDA is chosen to favor deprotonation over nucleophilic attack on the pyridine ring.

    • The selection of the base and reaction time is crucial to favor deprotonation at C-3 over competing pathways like lithium-halogen exchange at C-2 or C-5, or deprotonation at C-4.

  • Carboxylation and Work-up.

    • Quench the reaction by adding an excess of solid carbon dioxide (dry ice). The aryllithium species will nucleophilically attack the CO₂, forming a lithium carboxylate salt.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Perform an acidic work-up by adding aqueous acid (e.g., 1M HCl) to protonate the carboxylate, precipitating the 2,5-dibromonicotinic acid.

    • The crude product is then collected by filtration, washed, and purified by recrystallization.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in 2,5-dibromonicotinic acid makes it a versatile synthetic intermediate. The two bromine atoms have different reactivities, and the carboxylic acid provides a handle for further modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C-2 and C-5 positions are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.

Mechanistic Insight: The C-2 position is generally more electron-deficient than the C-5 position due to its proximity to the ring nitrogen. This difference can sometimes be exploited to achieve selective, stepwise couplings by carefully choosing the catalyst, ligands, and reaction conditions.

General Suzuki Coupling Workflow:

G A 2,5-Dibromonicotinic Acid (or ester derivative) C Coupled Product A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->C

Caption: Suzuki-Miyaura cross-coupling using 2,5-dibromonicotinic acid.

Amide Bond Formation

The carboxylic acid group is readily converted into amides, a common functional group in pharmaceuticals. This is typically achieved using standard peptide coupling reagents.

General Amide Coupling Workflow:

G A 2,5-Dibromonicotinic Acid C Amide Product A->C B Primary or Secondary Amine (R-NH₂) B->C Reagent Coupling Reagent (e.g., HATU, HBTU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagent->C

Caption: Amide coupling of 2,5-dibromonicotinic acid.

Applications in Drug Discovery

While direct examples citing 2,5-dibromonicotinic acid are emerging, its structural motifs are highly relevant to modern drug design, particularly in the field of oncology. The closely related 5-bromonicotinic acid is a well-established building block for the synthesis of kinase inhibitors.[8][9] The additional bromine atom at the C-2 position in 2,5-dibromonicotinic acid provides an extra vector for molecular diversification, allowing for the exploration of new chemical space and the optimization of ligand-protein interactions.

Many kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the ATP-binding pocket of the target kinase.[10][11] The functional groups attached to this core project into different regions of the active site. 2,5-Dibromonicotinic acid serves as an ideal scaffold where:

  • The nicotinic acid portion can be converted to an amide that forms critical hydrogen bonds with the kinase hinge.

  • The C-5 bromine can be replaced via Suzuki coupling to introduce a larger aryl or heteroaryl group that occupies the solvent-exposed region.

  • The C-2 bromine can be substituted to fine-tune potency, selectivity, or physicochemical properties by interacting with the ribose-binding pocket.

This "three-point" diversification strategy makes 2,5-dibromonicotinic acid a powerful tool for generating libraries of potential kinase inhibitors for screening and lead optimization.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum for 2,5-dibromonicotinic acid is not readily found, its expected NMR signals can be predicted based on the analysis of its precursor and related structures.[12][13]

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. These would appear as doublets due to mutual coupling. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would display six distinct signals: one for the carboxylic carbon (~165-170 ppm), and five for the pyridine ring carbons, including two signals for the bromine-bearing carbons (C-2 and C-5) at relatively upfield shifts compared to the CH carbons.

Safety and Handling

2,5-Dibromonicotinic acid is classified as a hazardous substance.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,5-Dibromonicotinic acid is a strategic building block with significant potential for the synthesis of complex, biologically active molecules. Its synthesis, while challenging, provides access to a trifunctionalized pyridine scaffold that is highly amenable to diversification through established synthetic methodologies like palladium-catalyzed cross-coupling and amide bond formation. Its structural similarity to fragments found in numerous approved and investigational drugs, particularly kinase inhibitors, positions it as a valuable asset for drug discovery programs aimed at developing next-generation targeted therapies.

References

  • 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. (2024, October 21). GuideChem.
  • Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores". (2007). Wiley-VCH.
  • 2,5-Dibromopyridine synthesis. ChemicalBook.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • Directed (ortho) Metallation. University of Liverpool, Department of Chemistry.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
  • Directed ortho Metal
  • Directed ortho metal
  • Synthesis method of 2,5-dibromopyridine. CN105061301A.
  • Synthesis method of 2, 5-dibromopyridine. CN110759858A.
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  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
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Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dibromonicotinic acid is a valuable halogenated pyridine derivative that serves as a key building block in the synthesis of a wide range of pha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromonicotinic acid is a valuable halogenated pyridine derivative that serves as a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility stems from the presence of two bromine atoms and a carboxylic acid group on the pyridine ring, which allows for diverse and regioselective functionalization through various cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the primary synthetic pathways to 2,5-dibromonicotinic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and critical analysis of the available methods.

Introduction

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its halogenated derivatives are particularly sought after as versatile intermediates. 2,5-Dibromonicotinic acid, with its specific substitution pattern, offers a unique platform for the introduction of molecular complexity. The bromine atoms at the 2- and 5-positions exhibit differential reactivity, enabling sequential and site-selective modifications. The carboxylic acid at the 3-position provides a handle for amide bond formation, esterification, or other derivatizations. This guide will explore the most common and effective strategies for the synthesis of this important molecule, providing researchers with the necessary information to select and implement the most suitable pathway for their specific needs.

Primary Synthetic Pathways

The synthesis of 2,5-dibromonicotinic acid can be approached through two main strategic disconnections:

  • Late-stage carboxylation of a pre-functionalized dibromopyridine. This is the most common and generally more efficient approach.

  • Early introduction of the carboxylic acid followed by di-bromination. This route is often more challenging due to the directing effects of the substituents.

This guide will focus on the most viable and well-documented pathways.

Pathway 1: Synthesis via 2,5-Dibromopyridine Intermediate

This is a robust and widely used strategy that involves the synthesis of 2,5-dibromopyridine as a key intermediate, followed by the introduction of the carboxylic acid group at the 3-position.

The most common route to 2,5-dibromopyridine begins with the readily available starting material, 2-aminopyridine.

Reaction Scheme:

Synthesis of 2,5-Dibromopyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., NBS or Br2) 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine.

1.1. Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

The first step is the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, the 5-position (para to the amino group) is sterically more accessible and electronically favored for bromination.

Experimental Protocol: Bromination of 2-Aminopyridine [1][2]

  • Protection of the Amino Group (Optional but Recommended): To avoid potential side reactions and improve selectivity, the amino group can be protected as an acetamide. To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid or an inert solvent), add acetic anhydride and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Bromination: Cool the reaction mixture to 20-25°C. Slowly add liquid bromine dropwise, maintaining the temperature between 45-55°C. The reaction is typically complete within 2-3 hours.

  • Work-up: After the reaction is complete, carefully add water to dissolve any solids. Neutralize the solution with a base, such as sodium hydroxide, to precipitate the product.

  • Purification: The crude 2-amino-5-bromopyridine can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Protection: Acetylation of the amino group moderates its activating effect and prevents over-bromination, leading to a cleaner reaction profile.[1][2]

  • Temperature Control: Careful control of the temperature during bromination is crucial to prevent the formation of di-brominated byproducts.

1.2. Sandmeyer Reaction of 2-Amino-5-bromopyridine

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3][4] In this step, the amino group of 2-amino-5-bromopyridine is replaced with a second bromine atom to yield 2,5-dibromopyridine.

Experimental Protocol: Sandmeyer Reaction [1][2][5][6]

  • Diazotization: Suspend 2-amino-5-bromopyridine in a cold aqueous solution of hydrobromic acid (HBr). Cool the mixture to between -5°C and 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, ensuring the temperature remains below 5°C. Stir the mixture for approximately 30 minutes to form the diazonium salt.

  • Halogen Exchange: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution. The reaction is often exothermic, and nitrogen gas will be evolved.

  • Work-up: After the nitrogen evolution ceases, the reaction mixture is typically neutralized with a base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude 2,5-dibromopyridine can be purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature throughout the diazotization step is critical for obtaining a good yield.[3]

  • Copper(I) Bromide: CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent capture of a bromide ion.[3][4]

Data Presentation: Reaction Conditions and Yields for the Synthesis of 2,5-Dibromopyridine

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Bromination 2-AminopyridineAcetic anhydride, BromineAcetic Acid45-552-360-70[1][2]
Sandmeyer 2-Amino-5-bromopyridineNaNO2, HBr, CuBrWater-5 to 152-555-65[1][2]

This is the most challenging step in this synthetic pathway, as it requires the selective introduction of a carboxylic acid group at the 3-position of the 2,5-dibromopyridine ring. The most promising approach is through a directed ortho-metalation (DoM) strategy, followed by quenching with carbon dioxide.

Reaction Scheme:

Carboxylation of 2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromopyridine 3-Lithio-2,5-dibromopyridine 3-Lithio-2,5-dibromopyridine (transient) 2,5-Dibromopyridine->3-Lithio-2,5-dibromopyridine 1. Directed Metalation (e.g., LDA, THF, -78°C) 2,5-Dibromonicotinic_acid 2,5-Dibromonicotinic acid 3-Lithio-2,5-dibromopyridine->2,5-Dibromonicotinic_acid 2. Carboxylation (CO2) 3. Acidic Work-up

Caption: Proposed synthesis of 2,5-dibromonicotinic acid via directed metalation.

2.1. Directed ortho-Metalation and Carboxylation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[7] In this case, the nitrogen atom of the pyridine ring can act as a directing group, facilitating the deprotonation of an adjacent C-H bond by a strong base, such as lithium diisopropylamide (LDA). The bromine atoms also influence the acidity of the ring protons. While lithiation of 2,5-dibromopyridine has been shown to occur at the 2- or 5-position under certain conditions, careful selection of the base and reaction conditions can favor deprotonation at the 3-position.

Experimental Protocol: Directed Metalation and Carboxylation (Proposed)

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath) and add n-butyllithium (n-BuLi) dropwise. Stir the solution for 30 minutes to generate LDA.

  • Lithiation: To the freshly prepared LDA solution at -78°C, add a solution of 2,5-dibromopyridine in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice in small portions. Allow the mixture to warm slowly to room temperature.

  • Work-up: Quench the reaction with water and acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 3-4.

  • Purification: The precipitated 2,5-dibromonicotinic acid can be collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the pyridine ring.

  • Low Temperature: The organolithium intermediate is highly reactive and thermally unstable. Maintaining a very low temperature (-78°C) is essential to prevent side reactions and decomposition.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware and reagents must be scrupulously dried to ensure the success of the reaction.

Pathway 2: Oxidation of 2,5-Dibromo-3-methylpyridine

An alternative and potentially more regioselective route involves the synthesis of 2,5-dibromo-3-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid.

This intermediate can be synthesized from 5-bromo-3-methylpyridin-2-amine via a Sandmeyer reaction.[8]

Reaction Scheme:

Synthesis of 2,5-Dibromo-3-methylpyridine 5-Bromo-3-methylpyridin-2-amine 5-Bromo-3-methylpyridin-2-amine 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine 5-Bromo-3-methylpyridin-2-amine->2,5-Dibromo-3-methylpyridine Sandmeyer Reaction (NaNO2, HBr, Br2)

Caption: Synthesis of 2,5-Dibromo-3-methylpyridine.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylpyridine [8]

  • Diazotization and Bromination: Suspend 5-bromo-3-methylpyridin-2-amine in hydrobromic acid (48% in water) and cool the mixture to -15°C. Add bromine dropwise, followed by the slow addition of a solution of sodium nitrite in water, keeping the temperature below -15°C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for several hours while warming to room temperature.

  • Work-up: Cool the reaction mixture and quench by the addition of a potassium hydroxide solution. Extract the product with an organic solvent.

  • Purification: The crude product can be purified by standard methods such as chromatography or recrystallization.

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation. Common oxidizing agents include potassium permanganate (KMnO4) or nitric acid.

Reaction Scheme:

Oxidation of 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine 2,5-Dibromo-3-methylpyridine 2,5-Dibromonicotinic_acid 2,5-Dibromonicotinic acid 2,5-Dibromo-3-methylpyridine->2,5-Dibromonicotinic_acid Oxidation (e.g., KMnO4 or HNO3)

Caption: Oxidation to form 2,5-Dibromonicotinic acid.

Experimental Protocol: Oxidation of 2,5-Dibromo-3-methylpyridine (General)

  • Reaction Setup: Dissolve 2,5-dibromo-3-methylpyridine in a suitable solvent (e.g., water or a mixture of water and pyridine).

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of KMnO4 in water) to the reaction mixture. The reaction is often heated to reflux to drive it to completion.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid.

  • Purification: The crude 2,5-dibromonicotinic acid is collected by filtration and can be recrystallized to obtain the pure product.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Potassium permanganate is a strong and effective oxidizing agent for this transformation. Nitric acid can also be used, but may require more vigorous conditions.

  • pH Adjustment: The carboxylic acid is soluble in its salt form under basic or neutral conditions. Acidification is necessary to protonate the carboxylate and cause the product to precipitate out of the aqueous solution.

Conclusion and Future Perspectives

The synthesis of 2,5-dibromonicotinic acid is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The pathway involving the synthesis of 2,5-dibromopyridine followed by a directed metalation and carboxylation is a viable, though challenging, route. The alternative pathway through the oxidation of 2,5-dibromo-3-methylpyridine offers a more regiochemically controlled approach.

Future research in this area may focus on the development of more efficient and environmentally friendly methods, such as catalytic C-H activation and carboxylation of 2,5-dibromopyridine, which would eliminate the need for stoichiometric organometallic reagents. Additionally, the exploration of novel brominating agents and milder Sandmeyer reaction conditions could further improve the overall efficiency of the synthesis. As the demand for complex, functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the development of robust and scalable syntheses of key building blocks like 2,5-dibromonicotinic acid will remain an important area of research.

References

Sources

Foundational

Starting materials for 2,5-Dibromonicotinic acid synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,5-Dibromonicotinic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dibromonicotinic acid is a pivotal het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromonicotinic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its rigid, functionalized pyridine core serves as a versatile scaffold for the construction of complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromine atoms at the 2- and 5-positions, coupled with the carboxylic acid at the 3-position, offers multiple, distinct reaction sites for further chemical elaboration through cross-coupling reactions, nucleophilic substitution, and amide bond formation. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern each transformation.

Core Synthetic Strategies: A Strategic Overview

The synthesis of 2,5-Dibromonicotinic acid is not typically achieved through a single, direct transformation from a simple precursor. Instead, the most reliable and scalable methods involve a multi-step approach. The core logic is to first construct the 2,5-dibromopyridine skeleton and then introduce the carboxylic acid functionality. This circumvents the challenges associated with the direct bromination of nicotinic acid, where the electron-withdrawing nature of the carboxyl group deactivates the pyridine ring, making the required double electrophilic substitution difficult and unselective.

The diagram below illustrates the principal disconnection approaches, highlighting the key precursors that form the basis of our discussion.

G Target 2,5-Dibromonicotinic Acid Dibromopyridine 2,5-Dibromopyridine Target->Dibromopyridine Carboxylation NicotinicAcid Nicotinic Acid (Alternative Route) Target->NicotinicAcid Direct Bromination (Challenging) AminoBromoPyridine 2-Amino-5-bromopyridine Dibromopyridine->AminoBromoPyridine Sandmeyer Reaction Hydroxypyridine 2-Hydroxypyridine Dibromopyridine->Hydroxypyridine Multi-step Bromination Aminopyridine 2-Aminopyridine AminoBromoPyridine->Aminopyridine Bromination

Caption: Primary synthetic pathways to 2,5-Dibromonicotinic Acid.

Primary Route: Carboxylation of 2,5-Dibromopyridine

The most direct and convergent method to synthesize the target molecule is through the carboxylation of 2,5-dibromopyridine. This strategy relies on the generation of a nucleophilic carbon center on the pyridine ring, which can then react with an electrophilic carbon source like carbon dioxide.

Causality and Mechanism: Directed Ortho-Metalation

The introduction of the carboxylic acid group at the 4-position of 2,5-dibromopyridine is achieved via a directed ortho-metalation (DoM) reaction.[1] In this process, a strong organolithium base, typically n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton on the aromatic ring. The bromine atom at the 5-position is not sufficiently electron-withdrawing to direct lithiation to the 6-position. Instead, the reaction proceeds via a lithium-bromine exchange at the more reactive 2-position, or deprotonation at the 4-position, which is activated by the adjacent nitrogen and bromine atoms. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid. The extremely low temperatures (-70 to -80 °C) are critical to prevent side reactions and ensure the stability of the lithiated intermediate.

Experimental Protocol: Synthesis from 2,5-Dibromopyridine[1]
  • Preparation: A multi-necked round-bottom flask is purged with an inert atmosphere (Nitrogen or Argon) and charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • LDA Formation: The flask is cooled to -30 °C, and n-butyllithium (n-BuLi) is added dropwise to form lithium diisopropylamide (LDA). The solution is stirred for 30 minutes.

  • Lithiation: The solution is further cooled to -80 °C. A solution of 2,5-dibromopyridine in anhydrous THF is then added dropwise over 1 hour. The resulting mixture is stirred at -70 °C for 30 minutes to ensure complete formation of the lithiated intermediate.

  • Carboxylation: Solid carbon dioxide (dry ice) is added in several portions at -70 °C. The reaction is stirred for an additional 30 minutes.

  • Quench and Extraction: The reaction is quenched by the addition of water. The THF is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material.

  • Isolation: The pH of the aqueous layer is adjusted to 3-4 with a strong acid (e.g., 12 M HCl). The resulting precipitate is collected by filtration to afford pure 2,5-dibromonicotinic acid as a white solid.

Synthesis of the Key Precursor: 2,5-Dibromopyridine

Given that 2,5-dibromopyridine is the immediate precursor, its efficient synthesis from commercially available starting materials is paramount. Several robust methods exist, primarily revolving around the functionalization of aminopyridines.

Method A: The Sandmeyer Reaction from 2-Amino-5-bromopyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aromatic amino group into a halide via a diazonium salt intermediate.[2][3][4] This is the most common and industrially relevant method for synthesizing 2,5-dibromopyridine.

Principle of the Reaction: The synthesis begins with the diazotization of 2-amino-5-bromopyridine. The amine is treated with a nitrite source (e.g., sodium nitrite) in a strong acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive because the diazonium group (N₂⁺) is an excellent leaving group (dinitrogen gas). The subsequent addition of a copper(I) bromide (CuBr) catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical and nitrogen gas.[2] The radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final 2,5-dibromopyridine product and regenerating the Cu(I) catalyst.

G Start 2-Amino-5-bromopyridine Diazonium Pyridinediazonium Salt Start->Diazonium NaNO₂, HBr (0-5 °C) Product 2,5-Dibromopyridine Diazonium->Product CuBr (catalyst) (-5 to 15 °C)

Caption: Workflow for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Synthesis [5][6][7]

  • Initial Setup: A solution of 48% hydrobromic acid is cooled in a three-neck flask equipped with a stirrer and thermometer.

  • Diazotization: 2-Amino-5-bromopyridine is slowly added to the cold acid solution, followed by the addition of a catalytic amount of cuprous bromide (CuBr). The temperature is maintained between -5 and 15 °C in an ice-water bath.

  • Reaction: A saturated aqueous solution of sodium nitrite is added dropwise, keeping the temperature constant. The mixture is stirred for 2-5 hours after the addition is complete.

  • Workup: The reaction is neutralized with a 40% sodium hydroxide solution to a pH of 7-8.

  • Isolation: The product is isolated, often by extraction with a solvent like diethyl ether followed by evaporation, or by reduced pressure distillation, to yield 2,5-dibromopyridine.[5][6][7][8]

Method B: A Two-Step Route from 2-Aminopyridine

Step 1: Bromination of 2-Aminopyridine The amino group at the 2-position is a strong activating group for electrophilic aromatic substitution, directing the incoming electrophile (bromine) to the 5-position. To control the reaction and prevent over-bromination (e.g., formation of 2-amino-3,5-dibromopyridine), the amino group is often first protected as an amide (e.g., by reacting with acetic anhydride).[5][6] The subsequent bromination with liquid bromine proceeds with high regioselectivity.[5][6] The protecting group is then removed by hydrolysis.

Experimental Protocol: Bromination [5][6][9]

  • Protection: 2-Aminopyridine and acetic anhydride are heated to reflux in a flask.

  • Bromination: After cooling, liquid bromine is added dropwise, and the reaction is maintained at 45-55 °C for 2-3 hours.

  • Hydrolysis and Isolation: Water is added, followed by sodium hydroxide solution to hydrolyze the amide and precipitate the product. The crude 2-amino-5-bromopyridine is then collected by filtration and can be purified by recrystallization.[5][6][7]

Step 2: Sandmeyer Reaction The synthesized 2-amino-5-bromopyridine is then carried forward using the Sandmeyer protocol described in Method A.

Method C: Synthesis from 2-Hydroxypyridine

An alternative, though less common, route starts from 2-hydroxypyridine. This method also involves a multi-step process.

Principle of the Reaction: The synthesis begins with the selective bromination of 2-hydroxypyridine at the 5-position using a brominating agent like N-bromosuccinimide (NBS) or dibromohydantoin.[10] The resulting 2-hydroxy-5-bromopyridine is then subjected to a second bromination step, often under the action of a stronger brominating agent and a Lewis acid catalyst, to replace the hydroxyl group and yield 2,5-dibromopyridine.[10] This route avoids the use of potentially explosive diazonium salts but requires careful control of conditions to achieve high yields and selectivity.[10]

Alternative Approaches: Direct Bromination of Nicotinic Acid

While synthetically attractive for its atom economy, the direct di-bromination of nicotinic acid to 2,5-dibromonicotinic acid is challenging. The pyridine ring is already electron-deficient, and the presence of the electron-withdrawing carboxylic acid group further deactivates it towards electrophilic substitution. Forcing conditions are required, which often lead to low yields and a mixture of products.

However, the synthesis of 5-bromonicotinic acid from nicotinic acid is well-documented.[11] This process typically involves reacting nicotinic acid with bromine in the presence of a Lewis acid catalyst at elevated temperatures (110-120 °C) after initial treatment with thionyl chloride.[11] Further bromination at the 2-position would require overcoming the significant deactivation of the ring, making this a less favorable pathway for synthesizing the di-bromo derivative.

Summary of Key Synthetic Routes

The following table summarizes the primary starting materials and their transformation into 2,5-Dibromonicotinic acid, providing a comparative overview for process development and laboratory synthesis.

Starting MaterialKey Intermediate(s)Key Transformation(s)Reported YieldReference(s)
2,5-Dibromopyridine -Directed Ortho-metalation & CarboxylationGood[1]
2-Amino-5-bromopyridine Pyridinediazonium SaltSandmeyer Reaction55-64%[5][6][7]
2-Aminopyridine 2-Acetamido-5-bromopyridine, 2-Amino-5-bromopyridineProtection, Bromination, Deprotection, Sandmeyer Reaction~60-65% (overall)[5][6][7][9]
2-Hydroxypyridine 2-Hydroxy-5-bromopyridineSequential Bromination~90% (for first step)[10]
Nicotinic Acid 5-Bromonicotinic AcidDirect Bromination (Challenging for di-bromo)High (for mono-bromo)[11]

Conclusion

The synthesis of 2,5-Dibromonicotinic acid is most effectively and reliably achieved through a convergent strategy that involves the late-stage carboxylation of a pre-functionalized 2,5-dibromopyridine ring. The choice of the initial starting material for the synthesis of this key intermediate—be it 2-amino-5-bromopyridine, 2-aminopyridine, or 2-hydroxypyridine—depends on factors such as commercial availability, cost, and scale. The Sandmeyer reaction starting from 2-amino-5-bromopyridine remains the most robust and widely employed method for preparing the dibromopyridine precursor. Understanding the causality behind each synthetic step, from the regioselectivity of bromination to the mechanism of the Sandmeyer reaction and final carboxylation, is crucial for researchers aiming to optimize and scale the production of this invaluable synthetic building block.

References

  • Preparation method of 2, 5-dibromopyridine. (2021). Eureka | Patsnap. Available at: [Link]

  • CN110759858A - Synthesis method of 2, 5-dibromopyridine. (n.d.). Google Patents.
  • CN105061301A - Synthesis method of 2,5-dibromopyridine. (n.d.). Google Patents.
  • 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. (2024). ChemRar. Available at: [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid. (n.d.). Google Patents.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2023). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Sandmeyer Reaction. (n.d.). ResearchGate. Available at: [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research. Available at: [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • RU2070193C1 - Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
  • Synthesis of 2-Amino-5-bromopyridine. (2009). ResearchGate. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dibromonicotinic Acid

Introduction 2,5-Dibromonicotinic acid, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure, characterized by a p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dibromonicotinic acid, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure, characterized by a pyridine ring substituted with two bromine atoms and a carboxylic acid group, imparts unique physicochemical properties that are of significant interest in drug discovery and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in subsequent chemical transformations. This guide provides a comprehensive analysis of the predicted spectroscopic data for 2,5-Dibromonicotinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established scientific principles and data from analogous compounds. Furthermore, detailed, field-proven protocols for acquiring high-quality spectroscopic data are presented to aid researchers in their experimental endeavors.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-Dibromonicotinic acid, both ¹H and ¹³C NMR will provide distinct and informative spectra.

The ¹H NMR spectrum of 2,5-Dibromonicotinic acid is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the carboxylic acid proton. The electron-withdrawing effects of the two bromine atoms and the carboxylic acid group will significantly deshield the ring protons, shifting their signals downfield.

Based on data from analogous compounds such as 2-bromonicotinic acid and 5-bromo-2-chloronicotinic acid, the following chemical shifts are predicted in a solvent like DMSO-d₆[1][2]:

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Dibromonicotinic Acid

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~8.40Doublet (d)
H-6~8.65Doublet (d)
-COOH>13.0Broad Singlet (br s)

The causality behind these predictions lies in the additive effects of the substituents on the pyridine ring. The bromine at position 5 and the carboxylic acid at position 3 will deshield the adjacent H-4 and H-6 protons. The coupling between these two protons, being meta to each other, is expected to be small (J ≈ 2.5 Hz). The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal.

The proton-decoupled ¹³C NMR spectrum of 2,5-Dibromonicotinic acid will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the resonance effects within the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Dibromonicotinic Acid

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140
C-3~132
C-4~142
C-5~120
C-6~153
-COOH~165

The predicted shifts are based on the known effects of bromine and carboxylic acid groups on the pyridine ring carbons[1]. The carbons directly attached to the electronegative bromine and nitrogen atoms (C-2, C-5, and C-6) are expected to be significantly deshielded. The carbonyl carbon of the carboxylic acid will appear at the most downfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Dibromonicotinic acid will be characterized by the vibrational modes of the carboxylic acid group and the substituted pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands for 2,5-Dibromonicotinic Acid

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic acid)1710 - 1680Strong
C=N and C=C stretch (Aromatic ring)1600 - 1450Medium to Strong
C-Br stretch700 - 500Strong

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The aromatic ring vibrations and the C-Br stretches will appear in the fingerprint region. These predictions are in line with the observed IR spectra of nicotinic acid and its derivatives[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2,5-Dibromonicotinic acid (Molecular Weight: 280.90 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Major Fragments in the Mass Spectrum of 2,5-Dibromonicotinic Acid

m/zFragmentComments
281/283/285[M+H]⁺Molecular ion peak cluster in ESI-MS.
279/281/283[M]⁺˙Molecular ion peak cluster in EI-MS. The 1:2:1 intensity ratio is characteristic of two bromine atoms.
235/237/239[M-COOH]⁺Loss of the carboxylic acid group.
201/203[M-Br]⁺Loss of one bromine atom.
122[M-2Br]⁺Loss of both bromine atoms.

The most notable feature will be the isotopic cluster of the molecular ion, which provides a definitive confirmation of the presence of two bromine atoms. Fragmentation is likely to proceed through the loss of the carboxylic acid group and successive loss of the bromine atoms[4][5].

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Sample Preparation and Data Acquisition

A well-prepared NMR sample is crucial for obtaining high-resolution spectra.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For carboxylic acids like 2,5-Dibromonicotinic acid, DMSO-d₆ is an excellent choice due to its high polarity and ability to dissolve the sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,5-Dibromonicotinic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling should be used to simplify the spectrum.

NMR Sample Preparation and Data Acquisition Workflow
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

Methodology:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of powdered 2,5-Dibromonicotinic acid onto the center of the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

ATR-FTIR Experimental Workflow
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2,5-Dibromonicotinic acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.

  • Infusion:

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes should be explored.

    • Scan a mass range that includes the expected molecular weight of the analyte.

Direct Infusion ESI-MS Workflow

Conclusion

The predicted spectroscopic data for 2,5-Dibromonicotinic acid, based on fundamental principles and analysis of related compounds, provides a robust framework for its characterization. The distinctive features in its NMR, IR, and MS spectra, particularly the chemical shifts of the aromatic protons, the characteristic vibrations of the carboxylic acid group, and the isotopic pattern of the molecular ion, allow for its unambiguous identification. The detailed experimental protocols provided herein offer a reliable guide for researchers to obtain high-quality data, ensuring the integrity of their scientific investigations and facilitating the advancement of research in medicinal chemistry and materials science.

References

  • PubChem. 5-Bromonicotinic acid. [Link]

  • Kaiser, F., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o486. [Link]

  • International Union of Crystallography. (2010). 2-Bromopyridine-3-carboxylic acid. [Link]

  • He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 7(10), 5963-5969. [Link]

  • Guedes, R. C., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1673. [Link]

  • PubChem. 4-Bromopyridine-2-carboxylic acid. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • SpectraBase. Ethyl 5-bromonicotinate - Optional[MS (GC)] - Spectrum. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

  • Oakwood Chemical. 2-Bromo-5-chloronicotinic acid, min 98%, 1 gram. [Link]

  • NIST/EPA/NIH Mass Spectral Library.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • ResearchGate. a 1H-NMR and b 13C-NMR spectra of E25DCM. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2,5-Dibromonicotinic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dibromonicotinic acid is a halogenated pyridine carboxylic acid derivative that holds significant potential as a versatile building block in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromonicotinic acid is a halogenated pyridine carboxylic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid group and two bromine atoms at distinct positions on the pyridine ring, offers multiple points for chemical modification. This guide provides a comprehensive overview of the characterization, synthesis, and potential applications of 2,5-Dibromonicotinic acid, with a focus on its utility in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2,5-Dibromonicotinic acid, also known as 2,5-dibromo-3-pyridinecarboxylic acid, is a solid, off-white compound. The presence of two electron-withdrawing bromine atoms and a carboxylic acid group on the pyridine ring significantly influences its chemical and physical properties.

PropertyValueReference(s)
IUPAC Name 2,5-dibromopyridine-3-carboxylic acid
CAS Number 29312-99-0[1]
Molecular Formula C₆H₃Br₂NO₂[1]
Molecular Weight 280.90 g/mol [1]
Melting Point 184 °C[2]
Boiling Point 367.1 °C at 760 mmHg[2]
Density 2.2 g/cm³[2]
Appearance Off-white solid

Caption: Chemical structure of 2,5-Dibromonicotinic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 2,5-Dibromonicotinic acid is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-4: This proton is expected to appear as a doublet, shifted downfield due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent bromine and carboxylic acid groups.

  • H-6: This proton will also appear as a doublet, likely further downfield than H-4 due to the deshielding effect of the adjacent nitrogen atom and bromine atom.

The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule.

  • C=O (Carboxylic Acid): This carbon will be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 165-185 ppm.[3]

  • Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (typically 110-160 ppm). The carbons directly bonded to the electronegative bromine and nitrogen atoms (C-2, C-3, C-5) are expected to be the most deshielded within this region.[4] The precise assignment would require more detailed computational analysis or experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dibromonicotinic acid will be characterized by the distinct vibrational modes of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[6][7]

  • C=C and C=N Stretches (Aromatic Ring): Several medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.

  • C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

In a mass spectrum, 2,5-Dibromonicotinic acid is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks in a rough ratio of 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[8] Further fragmentation of the pyridine ring would also be expected.

Synthesis and Purification

A plausible synthetic route to 2,5-Dibromonicotinic acid involves the carboxylation of 2,5-dibromopyridine. This method has been successfully applied to the synthesis of the isomeric 2,5-dibromoisonicotinic acid.[9]

G Start 2,5-Dibromopyridine Step1 1. n-BuLi, Diisopropylamine, THF, -78 °C 2. CO2 (dry ice) Start->Step1 Step2 Aqueous Workup (Acidification) Step1->Step2 Product 2,5-Dibromonicotinic Acid Step2->Product Purification Recrystallization Product->Purification

Caption: Proposed synthesis workflow for 2,5-Dibromonicotinic acid.

Experimental Protocol (Adapted)
  • Lithiation: A solution of 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA), freshly prepared from n-butyllithium and diisopropylamine, is added dropwise to effect lithiation, likely at the more acidic 4-position, followed by rearrangement or direct lithiation at the 3-position.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The lithium intermediate reacts with CO₂ to form the corresponding carboxylate salt.

  • Workup and Isolation: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of 3-4, which protonates the carboxylate and precipitates the 2,5-Dibromonicotinic acid.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture.[10]

An alternative approach could involve the direct bromination of nicotinic acid, similar to the synthesis of 5-bromonicotinic acid.[11][12] However, controlling the regioselectivity to obtain the desired 2,5-disubstituted product could be challenging.

Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of 2,5-Dibromonicotinic acid makes it a highly attractive scaffold for the synthesis of complex molecules and chemical libraries for drug discovery.

G DBNA 2,5-Dibromonicotinic Acid Carboxylic Acid 2-Bromo 5-Bromo Amide Amide Coupling (e.g., with amines) DBNA:c->Amide Ester Esterification (e.g., with alcohols) DBNA:c->Ester Suzuki2 Suzuki Coupling (e.g., with boronic acids) DBNA:b2->Suzuki2 Suzuki5 Suzuki Coupling (e.g., with boronic acids) DBNA:b5->Suzuki5 Other Other Cross-Coupling (e.g., Sonogashira, Buchwald-Hartwig) DBNA:b2->Other DBNA:b5->Other

Caption: Reactivity and derivatization of 2,5-Dibromonicotinic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily transformed into a variety of other functional groups. Standard amide coupling reactions, using reagents such as HATU or EDC, can be employed to link 2,5-Dibromonicotinic acid to a wide range of amines, forming a diverse library of amides.[13][14] Esterification can be achieved by reaction with alcohols under acidic conditions.

Reactions of the Bromine Substituents

The two bromine atoms at the 2- and 5-positions provide handles for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromine atoms can be sequentially or simultaneously replaced by aryl, heteroaryl, or alkyl groups through Suzuki-Miyaura coupling with the corresponding boronic acids or esters.[15][16][17] This allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The differential reactivity of the two bromine atoms may allow for selective functionalization.

  • Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and the Buchwald-Hartwig amination (with amines), can further expand the chemical space accessible from this starting material.

Potential Applications in Medicinal Chemistry

Halogenated nicotinic acid derivatives are important building blocks in the synthesis of various therapeutic agents. For instance, 5-bromonicotinic acid is a key intermediate in the synthesis of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.[10][18][19][20][21][22] Given the additional point of diversity offered by the second bromine atom, 2,5-Dibromonicotinic acid is a promising starting material for the development of novel inhibitors for these and other enzyme targets.

Safety and Handling

2,5-Dibromonicotinic acid is classified as harmful if swallowed. It is also expected to cause skin and eye irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,5-Dibromonicotinic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for the creation of a wide array of derivatives with diverse and complex structures. This guide provides a foundational understanding of its properties, characterization, synthesis, and reactivity, highlighting its potential for the discovery and development of novel therapeutic agents. Further research into the selective functionalization of this compound and its application in the synthesis of biologically active molecules is warranted.

References

  • Infrared Spectra. (n.d.). Retrieved from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (87). [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 12, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chemical shifts. (n.d.). University College London. Retrieved from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Future Medicinal Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). Molecules, 23(10), 2465. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook. Retrieved January 12, 2026, from [Link]

  • Amide Bond Formation and Peptide Coupling. (2023). In ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR spectroscopy. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectra with molecular ion peak at m/z [M -H] -and fragments of... (n.d.). In ResearchGate. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1013–1026. [Link]

  • PARP inhibitor compounds, compositions and methods of use. (2009). Google Patents.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2018). In ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. (2021). Rapid Communications in Mass Spectrometry, 35(1). [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. (2025). Journal of Medicinal Chemistry.
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  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2022). Molecules, 27(19), 6296. [Link]

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  • The Development of BTK Inhibitors: A Five-Year Update. (2021). International Journal of Molecular Sciences, 22(23), 13059. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]

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Exploratory

2,5-Dibromonicotinic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Dibromonicotinic Acid in Organic Solvents Abstract 2,5-Dibromonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,5-Dibromonicotinic Acid in Organic Solvents

Abstract

2,5-Dibromonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility profile. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-dibromonicotinic acid in various organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for quantitative measurement, and discuss the expected solubility trends across a spectrum of common laboratory solvents. This document is intended to empower researchers, chemists, and formulation scientists to make informed decisions and streamline their development workflows.

Introduction: The Significance of Solubility

2,5-Dibromonicotinic acid (CAS No: 29312-99-0) is a derivative of nicotinic acid (Vitamin B3) featuring two bromine substituents on the pyridine ring.[1][2][3] This substitution pattern makes it a valuable intermediate for introducing complex functionalities through cross-coupling reactions, serving as a precursor for novel pharmaceutical agents and functional materials.

The success of any chemical process involving this compound—be it a reaction in a homogeneous phase, crystallization for purification, or formulation for biological screening—hinges on a thorough understanding of its solubility. A precise knowledge of solubility allows for:

  • Optimal Solvent Selection: Choosing a solvent that ensures complete dissolution for a reaction versus one that allows for controlled precipitation during crystallization.

  • Accurate Concentration Control: Preparing stock solutions and reaction mixtures with known concentrations.

  • Efficient Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation Development: Creating stable liquid formulations for drug discovery and development applications.

This guide provides the theoretical basis and a practical, robust methodology for characterizing the solubility of this important chemical entity.

Physicochemical Properties & Structural Analysis

To predict solubility, we must first understand the intrinsic properties of the molecule.

Table 1: Physicochemical Properties of 2,5-Dibromonicotinic Acid

PropertyValueSource
CAS Number 29312-99-0[1][2][3]
Molecular Formula C₆H₃Br₂NO₂[1][3]
Molecular Weight 280.90 g/mol [1][3]
Appearance White to off-white solid[4]
Melting Point 184 °C[1][4]
Boiling Point 367.1±42.0 °C (Predicted)[4]
Density 2.202±0.06 g/cm³ (Predicted)[4]
pKa 1.73±0.10 (Predicted)[4]

The solubility behavior of 2,5-dibromonicotinic acid is a composite of its distinct structural features:

  • Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate in the presence of a base to form a highly polar carboxylate salt, a reaction that dramatically increases aqueous solubility.[5]

  • Pyridine Ring: The nitrogen atom in the aromatic ring is a hydrogen bond acceptor and imparts polarity to the molecule.

  • Two Bromine Atoms (-Br): These halogen substituents are large, polarizable, and contribute significantly to the molecule's lipophilicity (hydrophobicity). They increase the molecular weight and van der Waals interactions.

The interplay between the hydrophilic -COOH group and the lipophilic dibrominated aromatic ring dictates its solubility, following the fundamental principle of "like dissolves like."[6][7][8]

Theoretical Framework: Predicting Solubility Trends

While experimental data is the gold standard, we can predict general solubility trends by comparing the polarity of 2,5-dibromonicotinic acid with that of various solvents. The parent compound, nicotinic acid, is highly soluble in water and polar organic solvents like ethanol and DMSO, but less soluble in non-polar solvents like diethyl ether.[9][10][11][12][13] The addition of two bromine atoms is expected to decrease its affinity for highly polar, protic solvents (like water) and increase its affinity for polar aprotic and some non-polar solvents.

Table 2: Common Organic Solvents Categorized by Polarity

Solvent ClassExample SolventsDielectric Constant (ε)¹Expected Interaction with 2,5-Dibromonicotinic Acid
Non-Polar Hexane, Toluene, Diethyl Ether1.9 - 4.3Low Solubility: The polar carboxylic acid and pyridine ring are incompatible with non-polar solvents.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)7.3 - 47Moderate to High Solubility: These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the -COOH group. Solvents like DMSO and DMF are excellent solubilizers for polar, multifunctional molecules.
Polar Protic Methanol, Ethanol, Isopropanol, Water24.6 - 80.1Moderate Solubility: These solvents can both donate and accept hydrogen bonds, interacting strongly with the -COOH and pyridine moieties. However, the large lipophilic portion of the molecule may limit solubility compared to less-substituted analogs.

¹Dielectric constants are approximate values at room temperature.[14]

The logical relationship between the solute's structure and its solubility is visualized below.

G cluster_solute 2,5-Dibromonicotinic Acid Structure cluster_solvents Solvent Classes Solute C₆H₃Br₂NO₂ COOH Carboxylic Acid (Polar, H-Bonding) Solute->COOH Pyridine Pyridine Ring (Polar) Solute->Pyridine Br Dibromo-Substituents (Lipophilic, Polarizable) Solute->Br Protic Polar Protic (e.g., Methanol, Water) COOH->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., DMSO, THF) COOH->Aprotic Strong Interaction (H-Bonding Acceptor) NonPolar Non-Polar (e.g., Hexane, Toluene) COOH->NonPolar Unfavorable (Polarity Mismatch) Pyridine->Protic Interaction Pyridine->Aprotic Interaction Br->Protic Unfavorable (Hydrophobic Effect) Br->NonPolar Favorable Interaction (van der Waals)

Caption: Structure-Solubility Relationship for 2,5-Dibromonicotinic Acid.

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method.[6] This protocol is a self-validating system as it ensures that the solution has reached a true thermodynamic equilibrium.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Materials and Equipment
  • 2,5-Dibromonicotinic Acid (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed glass tubes (e.g., 4 mL or 20 mL)

  • Thermostatic shaker/incubator or magnetic stir plate with a water bath

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV system)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2,5-dibromonicotinic acid to a pre-weighed vial. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~20-50 mg of solid.

  • Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries vigorously. Equilibrium time can vary significantly (from a few hours to 72 hours). It is critical to establish this by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[6]

  • Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to rest in the thermostatic bath for at least 30 minutes to let the excess solid settle.

  • Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Immediately attach a syringe filter and discard the first few drops to saturate the filter membrane.

  • Dilution: Filter the saturated solution directly into a pre-weighed volumetric flask. Immediately seal the flask to prevent solvent evaporation. Weigh the flask again to determine the exact mass of the solution transferred. Dilute to the mark with the same solvent. This gravimetric approach is more accurate than volumetric transfer, especially with volatile solvents.

  • Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 2,5-dibromonicotinic acid. A calibration curve must be prepared using standards of known concentrations.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

Visualization of the Experimental Workflow

G start Start prep 1. Add excess solid 2,5-dibromonicotinic acid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Agitate at constant T (e.g., 24-72h) to reach equilibrium add_solvent->equilibrate settle 4. Allow excess solid to settle equilibrate->settle sample 5. Withdraw supernatant with syringe and filter settle->sample dilute 6. Dilute filtered sample gravimetrically sample->dilute analyze 7. Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate 8. Calculate solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Sources

Foundational

An In-depth Technical Guide to 2,5-Dibromonicotinic Acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dibromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal building block in modern organic s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural properties, conferred by the presence of two bromine atoms on the pyridine ring, render it a highly versatile scaffold for the construction of complex molecular architectures. The differential reactivity of the bromine atoms, coupled with the directing influence of the carboxylic acid group, allows for selective and sequential functionalization, making it an invaluable tool in the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the synthesis, key chemical reactions, and diverse applications of 2,5-dibromonicotinic acid, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-dibromonicotinic acid is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling.

PropertyValueSource
Chemical Formula C₆H₃Br₂NO₂[3]
Molecular Weight 280.90 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 184 °C[4]
Boiling Point 367.1 °C at 760 mmHg[4]
Density 2.2 g/cm³[4]
CAS Number 29312-99-0[3]
IUPAC Name 2,5-Dibromopyridine-3-carboxylic acid[4]
SMILES C1=C(C(=CN=C1Br)Br)C(=O)O[5]

Synthesis of 2,5-Dibromonicotinic Acid

The synthesis of 2,5-dibromonicotinic acid is a critical aspect of its accessibility for research and development. While various synthetic routes exist, a common and effective method involves the bromination of nicotinic acid precursors. A representative synthetic approach is outlined below.

Synthetic Pathway Visualization

Synthesis 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., Br2, Acetic Acid) 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine Sandmeyer Reaction (e.g., NaNO2, HBr, CuBr) 2,5-Dibromonicotinic Acid 2,5-Dibromonicotinic Acid 2,5-Dibromopyridine->2,5-Dibromonicotinic Acid Carboxylation (e.g., n-BuLi, CO2)

Caption: A general synthetic route to 2,5-Dibromonicotinic Acid.

Detailed Experimental Protocol: Synthesis from 2,5-Dibromopyridine

This protocol describes the carboxylation of 2,5-dibromopyridine, a common precursor.[6]

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, four-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -30 °C and add n-BuLi (1.05 eq.) dropwise. Stir the resulting solution at -30 °C for 30 minutes, then cool to -80 °C.

  • Lithiation of 2,5-Dibromopyridine: Dissolve 2,5-dibromopyridine (1.00 eq.) in anhydrous THF and add this solution dropwise to the LDA solution at -80 °C. Stir the resulting mixture at -70 °C for 30 minutes.

  • Carboxylation: Add crushed dry ice (5.00 eq.) in portions to the reaction mixture at -70 °C. Stir the solution at this temperature for an additional 30 minutes.

  • Work-up and Isolation: Quench the reaction by the slow addition of water at -70 °C. Allow the mixture to warm to room temperature and concentrate it under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Adjust the pH of the aqueous layer to 3-4 with concentrated HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration and dry under vacuum to afford 2,5-dibromonicotinic acid as a white solid.

Chemical Reactivity and Key Reactions

The synthetic utility of 2,5-dibromonicotinic acid stems from the presence of two reactive bromine atoms and a carboxylic acid group, allowing for a variety of chemical transformations. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the bromine atoms at the 2- and 5-positions of the pyridine ring can be exploited for selective functionalization. The bromine at the 2-position is generally more reactive towards oxidative addition to a palladium(0) catalyst due to its proximity to the nitrogen atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,5-dibromonicotinic acid (or its ester derivative) with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for the formation of biaryl structures.[7][9]

SuzukiCoupling cluster_reactants Reactants cluster_reagents Reagents 2,5-Dibromonicotinic_Acid 2,5-Dibromonicotinic Acid Product Mono- or Di-arylated Nicotinic Acid Derivative 2,5-Dibromonicotinic_Acid->Product Arylboronic_Acid R-B(OH)2 Arylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Base Base (e.g., K2CO3, K3PO4) Base->Product

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Other Important Coupling Reactions:

  • Heck Coupling: Reaction with alkenes to form substituted pyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[8]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

The choice of catalyst, ligands, base, and reaction conditions can be tuned to achieve selective mono- or di-functionalization of the 2,5-dibromonicotinic acid scaffold.

Applications in Drug Discovery and Materials Science

The structural motif of nicotinic acid and its derivatives is prevalent in a vast array of biologically active compounds and approved drugs.[2] Consequently, 2,5-dibromonicotinic acid serves as a crucial starting material for the synthesis of novel pharmaceutical candidates.

1. Medicinal Chemistry:

  • Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a key component in the design of various enzyme inhibitors, including those targeting kinases, which are implicated in cancer and other diseases.[1][2]

  • Antimicrobial and Antifungal Agents: Derivatives of 2,5-dibromonicotinic acid have been explored for their potential as antimicrobial and antifungal agents.[10][11][12]

  • Anticancer Agents: The ability to introduce diverse substituents through cross-coupling reactions allows for the generation of libraries of compounds for screening against various cancer cell lines.[13][14]

2. Materials Science:

  • Organic Electronics: The extended π-conjugated systems that can be synthesized from 2,5-dibromonicotinic acid are of interest in the development of organic semiconductors and fluorescent materials.

  • Ligand Synthesis: The carboxylic acid group provides a convenient handle for coordination to metal centers, making its derivatives useful as ligands in coordination chemistry and catalysis.

Spectroscopic Characterization

The structural elucidation of 2,5-dibromonicotinic acid and its derivatives relies on a combination of spectroscopic techniques.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the bromine atoms and the carboxylic acid group.[17][18]

    • ¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbons attached to the bromine atoms would exhibit characteristic chemical shifts.[17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-Br stretches.[18][19]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).[17]

Conclusion

2,5-Dibromonicotinic acid is a highly valuable and versatile building block in organic synthesis, with significant applications in drug discovery and materials science. Its readily tunable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a powerful platform for the creation of diverse and complex molecular structures. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the development of novel and impactful chemical entities.

References

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Exploratory

The Unresolved Structure: A Technical Guide to Determining the Crystal Structure of 2,5-Dibromonicotinic Acid

Abstract 2,5-Dibromonicotinic acid, a halogenated pyridine derivative, presents a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural features suggest potential...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromonicotinic acid, a halogenated pyridine derivative, presents a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural features suggest potential applications as a scaffold in drug design and as a building block for novel crystalline materials. However, a definitive single-crystal X-ray diffraction study elucidating its three-dimensional structure is conspicuously absent from the public domain. This technical guide addresses this knowledge gap by providing a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to independently determine the crystal structure of 2,5-Dibromonicotinic acid. This document furnishes a complete methodology, from procurement and synthesis to advanced crystallographic analysis, underscored by the causality behind experimental choices to ensure a robust and reproducible outcome.

Introduction: The Significance of an Undetermined Structure

Nicotinic acid and its derivatives are pivotal in various biological processes and serve as foundational components in pharmaceutical development. The introduction of bromine atoms at the 2 and 5 positions of the pyridine ring in 2,5-Dibromonicotinic acid is anticipated to significantly influence its electronic properties, lipophilicity, and intermolecular interactions. These modifications can engender unique crystal packing arrangements, which in turn dictate the compound's physical properties such as solubility, stability, and bioavailability.

The absence of a published crystal structure for 2,5-Dibromonicotinic acid represents a critical unmet need for rational drug design and crystal engineering efforts. An elucidated structure would provide invaluable insights into its hydrogen bonding motifs, potential for polymorphism, and its capacity to form co-crystals, all of which are crucial for the development of effective active pharmaceutical ingredients (APIs). This guide, therefore, serves as a practical manual for any researcher equipped with standard laboratory and crystallographic facilities to uncover the atomic-level architecture of this intriguing molecule.

Sourcing and Synthesis of 2,5-Dibromonicotinic Acid

High-purity starting material is a prerequisite for successful crystallization. 2,5-Dibromonicotinic acid can be procured from various chemical suppliers. It is imperative to obtain a certificate of analysis to ascertain the purity of the commercial sample.

Compound Information
IUPAC Name 2,5-dibromopyridine-3-carboxylic acid
CAS Number 29312-99-0
Molecular Formula C₆H₃Br₂NO₂
Molecular Weight 280.90 g/mol

Should a custom synthesis be necessary, a plausible synthetic route can be adapted from established methods for the bromination of nicotinic acid derivatives. A potential, though unverified, approach could involve the direct bromination of nicotinic acid under harsh conditions or a multi-step synthesis starting from a more activated pyridine precursor. Given the deactivating effect of the carboxylic acid group and the pyridine nitrogen, direct bromination would likely require a robust halogenating agent and catalyst.

The Art of Crystal Growth: From Solution to Single Crystal

The cornerstone of a successful single-crystal X-ray diffraction experiment is the cultivation of a high-quality single crystal. For a small organic molecule like 2,5-Dibromonicotinic acid, several crystallization techniques should be systematically explored. The choice of solvent is critical and can be guided by solubility tests. Solvents of varying polarity, such as ethanol, methanol, acetone, ethyl acetate, and toluene, or binary mixtures thereof, should be screened.

Experimental Protocol: Crystal Growth
  • Solubility Screening: Begin by assessing the solubility of 2,5-Dibromonicotinic acid in a range of solvents at both room temperature and elevated temperatures. The ideal solvent will exhibit moderate solubility at room temperature and significantly higher solubility upon heating.

  • Slow Evaporation: This is often the most straightforward method.[1][2]

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap or parafilm with a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. This can be achieved by placing the heated vial in a Dewar flask filled with warm water or by simply turning off the heat source and allowing the heating block to cool to ambient temperature.[3]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[1][4][5][6]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

Below is a diagram illustrating the vapor diffusion setup.

Vapor_Diffusion

A schematic of the vapor diffusion technique for crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension with well-defined faces and no visible cracks) is obtained, the next stage is to subject it to X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting:

    • Carefully select a single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryo-loop and cryo-protectant oil (e.g., Paratone-N).[7]

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[8]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to assess the crystal's diffraction quality and to determine the unit cell parameters and Bravais lattice.

    • Devise a data collection strategy to ensure complete and redundant data are collected.[9][10][11][12] Modern diffractometers often have software that can automate this process.

    • Collect a full sphere of diffraction data.

  • Data Reduction:

    • The raw diffraction images are processed to integrate the reflection intensities.

    • Corrections for Lorentz and polarization effects, absorption, and potential crystal decay are applied.

    • The data is scaled and merged to produce a final reflection file (.hkl file).

The overall workflow for single-crystal X-ray diffraction is depicted below.

SCXRD_Workflow

The workflow for determining a crystal structure.

Structure Solution, Refinement, and Validation: From Data to Model

With a processed reflection file, the next step is to solve the phase problem and build a molecular model that accurately represents the crystal structure.

Computational Protocol: Structure Determination
  • Structure Solution:

    • The .hkl and a newly created instruction file (.ins) are used as input for a structure solution program. The SHELX suite of programs is the industry standard.[13]

    • Direct methods or Patterson methods can be employed to determine the initial phases and locate the heavier atoms (in this case, the bromine atoms).

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm. This is an iterative process.

    • Software such as Olex2 provides a user-friendly graphical interface for controlling the refinement process using the SHELXL refinement engine.[14][15][16][17][18][19][20]

    • In successive refinement cycles, lighter atoms (carbon, nitrogen, oxygen) will be located from the difference Fourier map.

    • Anisotropic displacement parameters are introduced for all non-hydrogen atoms.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation:

    • The final refined structure must be rigorously validated to ensure its quality and accuracy.

    • The PLATON program is an invaluable tool for this, allowing for the detection of missed symmetry and the analysis of intermolecular interactions.[21][22][23][24][25]

    • The final Crystallographic Information File (CIF) should be checked using the IUCr's checkCIF service.[26][27][28] This will generate a report with any potential issues or alerts that need to be addressed.

Concluding Remarks and the Path Forward

The determination of the crystal structure of 2,5-Dibromonicotinic acid is an achievable and worthwhile endeavor for any well-equipped research laboratory. The protocols and methodologies outlined in this guide provide a robust framework for obtaining high-quality, publishable crystallographic data. The resulting structure will not only fill a void in the scientific literature but will also provide a critical foundation for future research in drug discovery and materials science, enabling a deeper understanding of the structure-property relationships of this and related halogenated nicotinic acid derivatives. It is our hope that this guide will empower researchers to undertake this challenge and contribute to the collective knowledge of chemical crystallography.

References

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  • Olex2. (n.d.). OlexSys. Retrieved from [Link]

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  • Olex2 download. (n.d.). SourceForge.net. Retrieved from [Link]

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  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

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  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of 2,5-Dibromonicotinic Acid In the landscape of molecular pharmacology, while some compounds are extensively c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of 2,5-Dibromonicotinic Acid

In the landscape of molecular pharmacology, while some compounds are extensively characterized, others remain enigmatic. 2,5-Dibromonicotinic acid presently falls into the latter category. A comprehensive literature review reveals a conspicuous absence of definitive studies elucidating its precise mechanism of action. This guide, therefore, embarks on a deductive exploration, building a robust, evidence-based hypothesis founded on the well-established pharmacology of its parent compound, nicotinic acid (niacin).

This document is crafted not as a statement of established fact, but as a roadmap for discovery. It is intended to empower researchers with a strong theoretical framework and a clear experimental path to unravel the therapeutic potential of 2,5-Dibromonicotinic acid. By synthesizing known principles of medicinal chemistry and receptor pharmacology, we will construct a plausible mechanism of action and outline the rigorous methodologies required for its validation.

Section 1: The Progenitor Molecule - Nicotinic Acid's Established Pharmacological Profile

To hypothesize the action of 2,5-Dibromonicotinic acid, we must first deeply understand the molecular behavior of nicotinic acid. For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia.[1] Its primary therapeutic effects are mediated through the activation of a specific G-protein coupled receptor (GPCR), GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3]

The Primary Target: GPR109A Receptor

GPR109A is a high-affinity receptor for nicotinic acid, predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[4][5] Upon binding, it initiates a cascade of intracellular signaling events.

Downstream Signaling Cascades of Nicotinic Acid

Activation of GPR109A by nicotinic acid triggers the following key pathways:

  • Inhibition of Adenylyl Cyclase in Adipocytes: GPR109A is coupled to an inhibitory G-protein (Gi/o).[6] Ligand binding leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, resulting in decreased lipolysis and a subsequent reduction in the release of free fatty acids into circulation.[7] The diminished flux of free fatty acids to the liver leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[8]

  • Anti-inflammatory Effects in Immune Cells: In immune cells, GPR109A activation by nicotinic acid exerts potent anti-inflammatory effects.[4] This is, in part, mediated through the inhibition of the Akt/mTOR signaling pathway.[9] Furthermore, GPR109A signaling can interfere with chemokine-induced signaling, potentially reducing the recruitment of immune cells to sites of inflammation. Recent studies also suggest a role for GPR109A in promoting antiviral innate immune responses through autophagy.[10]

  • Prostaglandin-Mediated Vasodilation (Flushing): A well-known side effect of nicotinic acid therapy is cutaneous vasodilation, or flushing. This is mediated by GPR109A activation in Langerhans cells of the skin, leading to the release of prostaglandins D2 and E2.[8]

Below is a diagram illustrating the established signaling pathway of nicotinic acid.

Nicotinic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotinic Acid Nicotinic Acid GPR109A GPR109A (HCA2) Nicotinic Acid->GPR109A Binds to Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inflammation ↓ Inflammation (in Immune Cells) Gi->Inflammation cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (in Adipocytes) cAMP->Lipolysis Akt_mTOR Akt/mTOR Pathway Inflammation->Akt_mTOR via inhibition of

Caption: Signaling pathway of Nicotinic Acid via the GPR109A receptor.

Section 2: The Hypothetical Mechanism of Action of 2,5-Dibromonicotinic Acid

The introduction of two bromine atoms onto the nicotinic acid scaffold at the 2 and 5 positions is a significant structural modification that is anticipated to profoundly influence its pharmacological properties. The high electronegativity and size of bromine atoms can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[11][12]

Postulated Interaction with GPR109A

Our primary hypothesis is that 2,5-Dibromonicotinic acid retains an affinity for the GPR109A receptor but exhibits a modified pharmacological profile, potentially acting as a biased agonist, a partial agonist, or an antagonist.

  • Scenario A: Biased Agonist: The dibromo substitutions could induce a conformational change in GPR109A upon binding that preferentially activates certain downstream signaling pathways over others. For instance, it might retain the anti-inflammatory signaling through the Gi pathway while having a reduced effect on the prostaglandin-mediated flushing pathway.[13]

  • Scenario B: Partial Agonist: 2,5-Dibromonicotinic acid might bind to GPR109A and elicit a submaximal response compared to the full agonist, nicotinic acid. This could be advantageous in fine-tuning the therapeutic effect and potentially reducing side effects.

  • Scenario C: Antagonist: The bulky bromine atoms could allow the molecule to bind to the receptor's active site without inducing the necessary conformational change for activation, thereby blocking the action of endogenous ligands or nicotinic acid itself.[14]

The formation of halogen bonds between the bromine atoms and specific residues within the GPR109A binding pocket could play a crucial role in determining the nature of this interaction.[12]

A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for 2,5-Dibromonicotinic acid as a biased agonist at the GPR109A receptor, prioritizing the anti-inflammatory pathway.

Dibromonicotinic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 2,5-Dibromonicotinic Acid 2,5-Dibromonicotinic Acid GPR109A GPR109A (HCA2) 2,5-Dibromonicotinic Acid->GPR109A Binds to Gi Gi/o Protein GPR109A->Gi Preferentially Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Reduced Activation Anti_Inflammatory Anti-inflammatory Response Gi->Anti_Inflammatory Reduced_Flushing Reduced Flushing Response Beta_Arrestin->Reduced_Flushing

Caption: Hypothetical biased agonism of 2,5-Dibromonicotinic Acid at GPR109A.

Section 3: Experimental Validation of the Proposed Mechanism

A multi-faceted experimental approach is essential to test our hypothesis and elucidate the true mechanism of action of 2,5-Dibromonicotinic acid.

Target Identification and Binding Characterization

The initial and most critical step is to confirm whether 2,5-Dibromonicotinic acid directly interacts with GPR109A.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Culture a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest the cells and prepare cell membrane fractions.

  • Competition Binding: Incubate the membrane preparations with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) at a fixed concentration and increasing concentrations of unlabeled 2,5-Dibromonicotinic acid.

  • Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of 2,5-Dibromonicotinic acid. Calculate the inhibition constant (Ki) to determine the binding affinity.

Data Presentation: Binding Affinity

CompoundKi (nM) for GPR109A
Nicotinic AcidExpected Value
2,5-Dibromonicotinic AcidTo be Determined
Functional Characterization of GPR109A Activity

Assuming binding is confirmed, the next step is to determine the functional consequence of this interaction.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Treatment: Plate GPR109A-expressing cells and treat them with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Co-treat with varying concentrations of 2,5-Dibromonicotinic acid.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the percentage of forskolin-stimulated cAMP accumulation against the concentration of 2,5-Dibromonicotinic acid. A decrease in cAMP indicates agonistic activity, while no change in the presence of nicotinic acid would suggest antagonism.

Data Presentation: Functional Potency

CompoundEC50/IC50 (nM) for cAMP Inhibition
Nicotinic AcidExpected Value
2,5-Dibromonicotinic AcidTo be Determined
Workflow for Hypothesis Testing

The following diagram outlines the experimental workflow to test the hypothesis that 2,5-Dibromonicotinic acid is a biased agonist of GPR109A.

Experimental_Workflow Start Hypothesis: 2,5-Dibromonicotinic Acid is a Biased Agonist of GPR109A Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_1 cAMP Accumulation Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay_1 Functional_Assay_2 β-Arrestin Recruitment Assay (e.g., BRET or PathHunter) Binding_Assay->Functional_Assay_2 Analysis Compare Potency and Efficacy in Both Pathways Functional_Assay_1->Analysis Functional_Assay_2->Analysis Conclusion_Biased Conclusion: Biased Agonist Analysis->Conclusion_Biased Different Emax or Potency Ratio ≠ 1 Conclusion_Not_Biased Conclusion: Not a Biased Agonist Analysis->Conclusion_Not_Biased Similar Emax and Potency Ratio ≈ 1

Caption: Experimental workflow for testing the biased agonism hypothesis.

Section 4: Concluding Remarks and Future Directions

This guide has laid out a scientifically grounded, hypothetical mechanism of action for 2,5-Dibromonicotinic acid, centered on its potential interaction with the GPR109A receptor. The proposed experimental workflows provide a clear and robust path for the validation of this hypothesis.

Should these investigations confirm that 2,5-Dibromonicotinic acid is a potent and selective modulator of GPR109A, particularly a biased agonist that separates the therapeutic anti-inflammatory effects from the undesirable flushing side effect, it would represent a significant advancement in the development of novel therapeutics for dyslipidemia and inflammatory disorders. The journey to fully understanding the pharmacological profile of this compound is just beginning, and it is a journey that promises to be both challenging and rewarding.

References

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  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • National Lipid Association. (n.d.). Niacin: The Third or Fourth Option. National Lipid Association. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Bodor, N., & Buchwald, P. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of medicinal chemistry, 51(20), 6451-6460. [Link]

  • ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]

  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Marshall, F. H. (2003). Molecular identification of a high-affinity nicotinic acid receptor, HM74A, coupled to G i/o. Journal of Biological Chemistry, 278(11), 9869-9874. [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163-1173. [Link]

  • Zhao, Y., Chen, F., Li, S., & Liu, Y. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of clinical and laboratory science, 47(6), 729–737. [Link]

  • Digby, J. E., Martinez, F., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

  • McKenney, J. (2003). Niacin for dyslipidemia: Considerations in product selection. ResearchGate. [Link]

  • Digby, J. E., Martinez, F., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2011). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PloS one, 6(10), e26294. [Link]

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  • Wang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. [Link]

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  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J. T., Wamil, M., ... & Choudhury, R. P. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PloS one, 8(5), e62919. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 2,5-Dibromonicotinic Acid

Introduction: Strategic Arylation of a Versatile Heterocyclic Scaffold 2,5-Dibromonicotinic acid is a valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct bromi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Arylation of a Versatile Heterocyclic Scaffold

2,5-Dibromonicotinic acid is a valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct bromine atoms on an electron-deficient pyridine ring, coupled with a carboxylic acid functionality, offers a rich platform for the strategic synthesis of complex, poly-substituted heteroaromatic compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the selective formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto this scaffold.[1][2]

This guide provides a comprehensive technical overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2,5-dibromonicotinic acid. We will delve into the critical aspects of regioselectivity, the influence of the carboxylic acid group, and provide robust starting protocols for both mono- and di-arylation strategies.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,5-dibromonicotinic acid, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Ar-Ar' RedElim->Pd0 Product Arylated Nicotinic Acid RedElim->Product ArBr 2,5-Dibromonicotinic Acid ArBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Key Experimental Considerations

The Carboxylic Acid Group: To Protect or Not to Protect?

The presence of a free carboxylic acid can complicate Suzuki couplings. The acidic proton will react with the base, requiring the use of at least one extra equivalent of base. More critically, the resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst. Solubility issues can also arise, as the carboxylate salt may not be soluble in common organic solvents.

For these reasons, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This strategy generally leads to cleaner reactions and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Regioselectivity in the Coupling of 2,5-Dibromonicotinic Acid

A critical consideration in the functionalization of 2,5-dibromonicotinic acid is the regioselectivity of the first Suzuki coupling. The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step. The relative reactivity of the C2 and C5 positions is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The position ortho to the ring nitrogen (C2) is generally more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

  • Steric Effects: The C2 position is more sterically hindered due to the adjacent nitrogen atom.

  • Influence of the 3-Carboxy/Carboxylate Group: The presence of a carboxylic acid or ester at the C3 position can influence the regioselectivity, and this can be dependent on the choice of catalyst and ligands. Some ligand systems may chelate to the carboxylate and direct the coupling to the C2 position.

For 2,5-dihalopyridines, the general trend favors reactivity at the C2 position. However, for 2,4-dihalopyridines, the selectivity can be switched between C2 and C4 by tuning the catalyst and ligands.[4][5][6][7] Given the available literature on related systems, it is most probable that the initial Suzuki coupling of 2,5-dibromonicotinic acid or its esters will occur preferentially at the C2 position. However, this should be experimentally verified for each specific substrate and reaction condition.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 2,5-dibromonicotinic acid. It is highly recommended to first perform the reaction on the methyl or ethyl ester of 2,5-dibromonicotinic acid to avoid potential complications associated with the free acid.

Esterification of 2,5-Dibromonicotinic Acid

Protocol 1: Methyl Esterification using Thionyl Chloride

  • To a solution of 2,5-dibromonicotinic acid (1.0 eq) in anhydrous methanol (0.2 M), cool the flask to 0 °C.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl 2,5-dibromonicotinate, which can often be used in the next step without further purification.

Mono-Arylation of Methyl 2,5-Dibromonicotinate

This protocol is adapted from procedures for the coupling of related bromopyridine carboxylate esters and is expected to favor substitution at the C2 position.

Protocol 2: Selective Mono-Arylation

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be beneficial.
Base K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)K₃PO₄ is a stronger base and can be more effective in some cases.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The solvent mixture should be thoroughly degassed.
Temperature 80-100 °C
Arylating Agent Arylboronic acid (1.1-1.2 eq)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add methyl 2,5-dibromonicotinate (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

Di-Arylation of Methyl 2,5-Dibromonicotinate

For the di-arylation, a higher excess of the boronic acid and a robust catalyst are typically required.

Protocol 3: Exhaustive Di-Arylation

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%) or a more active catalyst like XPhos Pd G3 (2-5 mol%)Higher catalyst loading may be necessary.
Base K₃PO₄ (3.0-4.0 eq) or Cs₂CO₃ (3.0 eq)A stronger base is often required for the second, more challenging coupling.
Solvent 1,4-Dioxane/H₂O (4:1) or DMFDMF can be a good solvent for less soluble substrates.
Temperature 100-120 °CHigher temperatures may be needed to drive the reaction to completion.
Arylating Agent Arylboronic acid (2.5-3.0 eq)A larger excess is used to ensure both positions react.

Step-by-Step Procedure:

  • Follow the setup procedure as described in Protocol 2, using the increased stoichiometry of the arylboronic acid and base.

  • Heat the reaction for an extended period (12-24 hours), carefully monitoring for the disappearance of the mono-arylated intermediate.

  • Work-up and purification are performed as in Protocol 2. The di-arylated product will be less polar than the mono-arylated intermediate.

Experimental_Workflow cluster_esterification Esterification cluster_coupling Suzuki Coupling cluster_products Products & Hydrolysis start 2,5-Dibromonicotinic Acid esterify Protocol 1: Esterification (e.g., MeOH, SOCl₂) start->esterify ester Methyl 2,5-Dibromonicotinate esterify->ester mono Protocol 2: Mono-Arylation ester->mono 1.1 eq ArB(OH)₂ di Protocol 3: Di-Arylation ester->di 2.5 eq ArB(OH)₂ mono_ester Mono-arylated Ester mono->mono_ester di_ester Di-arylated Ester di->di_ester hydrolysis1 Protocol 4: Ester Hydrolysis mono_ester->hydrolysis1 hydrolysis2 Protocol 4: Ester Hydrolysis di_ester->hydrolysis2 mono_acid Mono-arylated Nicotinic Acid hydrolysis1->mono_acid di_acid Di-arylated Nicotinic Acid hydrolysis2->di_acid caption Fig. 2: Experimental workflow for the synthesis of arylated nicotinic acids.

Fig. 2: Experimental workflow for the synthesis of arylated nicotinic acids.
Hydrolysis of the Arylated Nicotinic Ester

Protocol 4: Saponification

  • Dissolve the arylated nicotinic ester (1.0 eq) in a mixture of THF and methanol (e.g., 1:1).

  • Add an aqueous solution of NaOH or LiOH (2.0-4.0 eq, e.g., 2 M).

  • Stir the mixture at room temperature or gently heat (e.g., 50 °C) until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl.

  • The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Wash the collected solid with cold water and dry under vacuum to obtain the final arylated nicotinic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst; Insufficiently degassed system; Poor solubility of reagents; Ineffective base.Use a fresh batch of catalyst or a more active pre-catalyst. Ensure thorough degassing. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O). Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation of boronic acid Excess water; Strong base; High temperature.Use anhydrous solvents. Consider a milder base like K₂CO₃ or CsF. Run the reaction at a lower temperature for a longer time. Use a more stable boronic ester (e.g., pinacol ester).
Homocoupling of boronic acid Presence of oxygen; Use of a Pd(II) precatalyst.Ensure a strictly inert atmosphere. Use a Pd(0) source like Pd(PPh₃)₄.
Dehalogenation of starting material Certain solvents or bases; Presence of a hydrogen source.Change the solvent or base. Ensure anhydrous conditions.
Incomplete reaction for di-arylation The second coupling is sterically or electronically hindered.Increase the temperature. Use a more active catalyst system (e.g., with a biarylphosphine ligand like XPhos). Increase the excess of boronic acid and base.

Conclusion

The Suzuki-Miyaura coupling of 2,5-dibromonicotinic acid is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. While direct coupling of the free acid can be challenging, a more robust approach involves the initial protection as an ester. By carefully selecting the catalyst, base, and reaction conditions, it is possible to achieve both selective mono-arylation and exhaustive di-arylation. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • ResearchGate. (2025). Hydrolysis and Extraction Properties of Aroylhydrazones Derived from Nicotinic Acid Hydrazide. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available at: [Link]

  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Available at: [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Lookchem. (n.d.). Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Available at: [Link]

  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Available at: [Link]

  • Semantic Scholar. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Journal of the Mexican Chemical Society. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available at: [Link]

  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Available at: [Link]

  • ResearchGate. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available at: [Link]

  • ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

  • Google Patents. (n.d.). Non-catalytic preparation of nicotinic acid esters.
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Application

Application Notes & Protocols: 2,5-Dibromonicotinic Acid as a Cornerstone Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of 2,5-Dibromonicotinic Acid In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse chemical libraries are paramount. 2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,5-Dibromonicotinic Acid

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse chemical libraries are paramount. 2,5-Dibromonicotinic acid has emerged as a preeminent building block in medicinal chemistry, valued for its trifunctional nature. This scaffold offers three distinct and orthogonally reactive sites: a carboxylic acid, a C2-bromine, and a C5-bromine on the pyridine ring. The pyridine core itself is a "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.

The strategic placement of the two bromine atoms allows for selective, sequential functionalization through modern cross-coupling methodologies. This enables medicinal chemists to construct complex, three-dimensional molecules with precision. The differential electronic environment of the C2 and C5 positions often permits regioselective reactions, providing a powerful tool for building structure-activity relationships (SAR). This document provides an in-depth guide to the core applications and detailed protocols for leveraging 2,5-Dibromonicotinic acid in the synthesis of therapeutically relevant molecules, particularly kinase inhibitors.

Core Synthetic Transformations: A Toolkit for Diversification

The synthetic utility of 2,5-Dibromonicotinic acid is primarily realized through two classes of reactions: palladium-catalyzed cross-coupling at the C-Br bonds and standard derivatization of the carboxylic acid.

Palladium-Catalyzed Cross-Coupling: The Engine of Innovation

Palladium-catalyzed reactions are indispensable for their broad substrate scope and functional group tolerance. For 2,5-Dibromonicotinic acid, the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most critical transformations for installing carbon and nitrogen-based substituents, respectively.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an aryl halide.[1][2] This reaction is fundamental for constructing the biaryl and heteroaryl scaffolds prevalent in many kinase inhibitors.[3]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the nicotinic acid derivative.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₃PO₄, K₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Base Assisted) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R' Ar-R' Reductive_Elimination->Ar-R' Ar-Br Ar-Br Ar-Br->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Kinase_Inhibitor_Synthesis A 2,5-Dibromonicotinic Acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 2,5-Dibromo -nicotinate B->C D Suzuki Coupling (Arylboronic Acid, Pd Cat.) C->D Step 1: C-C Bond Formation E Methyl 2-Bromo-5-Aryl -nicotinate D->E F Buchwald-Hartwig Amination (Amine, Pd Cat.) E->F Step 2: C-N Bond Formation G Methyl 2-Amino-5-Aryl -nicotinate F->G H Ester Hydrolysis (e.g., LiOH) G->H I 2-Amino-5-Aryl -nicotinic Acid H->I J Amide Coupling (R-NH2, HATU) I->J Step 3: Side Chain Derivatization K Final Kinase Inhibitor Scaffold J->K

Sources

Method

Application Notes & Protocols: Experimental Setups for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dibromonicotinic Acid

Introduction: The Versatility of 2,5-Dibromonicotinic Acid in Synthesis 2,5-Dibromonicotinic acid (CAS: 29312-99-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2,5-Dibromonicotinic Acid in Synthesis

2,5-Dibromonicotinic acid (CAS: 29312-99-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core with two distinct bromine atoms and a carboxylic acid moiety, offers a rich platform for regioselective functionalization. The differential reactivity of the bromine atoms—influenced by their electronic environment relative to the nitrogen atom and the carboxyl group—allows for stepwise and controlled introduction of diverse molecular fragments.

This guide provides an in-depth exploration of the experimental setups for three fundamental palladium-catalyzed cross-coupling reactions utilizing this substrate: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. The protocols herein are designed to be robust and reproducible, while the accompanying mechanistic discussions aim to provide the causal reasoning behind critical experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. 2,5-Dibromonicotinic acid and related compounds are classified as irritants.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5] Avoid inhalation of dust and contact with skin and eyes.[2][4]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[2]

Physicochemical Properties of 2,5-Dibromonicotinic Acid
PropertyValueReference
Molecular Formula C₆H₃Br₂NO₂[1]
Molecular Weight 280.90 g/mol [1]
Appearance Off-white to white solid/powder[2]
Melting Point 184 °C[6]
Boiling Point 367.1 °C at 760 mmHg[6]

General Experimental Workflow

The successful execution of cross-coupling reactions hinges on a systematic and meticulous workflow. The following diagram illustrates the key stages, from initial preparation to final product analysis.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage P1 Reagent & Glassware Preparation (Drying, Degassing) P2 Inert Atmosphere Setup (N2 or Ar Manifold) P1->P2 Ensure Anhydrous & Anaerobic Conditions R1 Reactant & Catalyst Loading P2->R1 R2 Solvent & Base Addition R1->R2 R3 Heating & Stirring (Oil Bath) R2->R3 R4 Reaction Monitoring (TLC, GC-MS, LC-MS) R3->R4 W1 Quenching & Phase Separation R4->W1 W2 Extraction with Organic Solvent W1->W2 W3 Drying & Solvent Removal W2->W3 W4 Purification (Column Chromatography, Recrystallization) W3->W4 A1 Product Characterization (NMR, MS, IR) W4->A1 A2 Purity & Yield Determination A1->A2

Caption: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[7][8] It is widely used to synthesize biaryls and substituted aromatic compounds.[9] The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[9]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (2,5-dibromonicotinic acid), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism cluster_reactants pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination aryl_halide R¹-X (2,5-Dibromonicotinic acid) boronic_acid R²-B(OH)₂ + Base product R¹-R² (Coupled Product) Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L₂-C≡CR² pd_complex->transmetal_complex Transmetalation product Product R¹-C≡CR² transmetal_complex->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex cu_halide Cu(I)X + Base cu_acetylide->cu_halide Regeneration alkyne H-C≡CR² alkyne->cu_acetylide Acetylide Formation Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd_complex Ar-Pd(II)L₂-X oxidative_add->pd_complex amine_coord Amine Coordination (R₂NH) pd_complex->amine_coord pd_amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ amine_coord->pd_amine deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido Ar-Pd(II)L₂(NR₂) deprotonation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0

Sources

Application

Anwendungsbeschreibung: Derivatisierung von 2,5-Dibromonicotinsäure für das biologische Screening

Absolut. Hier ist eine detaillierte Anwendungsbeschreibung und Protokolle zur Derivatisierung von 2,5-Dibromonicotinsäure für das biologische Screening, die speziell für Forscher, Wissenschaftler und Fachleute in der Arz...

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier ist eine detaillierte Anwendungsbeschreibung und Protokolle zur Derivatisierung von 2,5-Dibromonicotinsäure für das biologische Screening, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Ein Leitfaden für Applikationen und Protokolle

Zusammenfassung Nicotinsäure und ihre Derivate sind etablierte Pharmakophore in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2][3][4][5][6] 2,5-Dibromonicotinsäure stellt ein besonders wertvolles Ausgangsmaterial für die Erstellung von Wirkstoffbibliotheken dar. Ihre Struktur bietet drei verschiedene chemische Angriffspunkte für die Modifikation: die Carbonsäuregruppe sowie zwei Bromatome an den Positionen C2 und C5 des Pyridinrings. Diese Anwendungsbeschreibung bietet einen strategischen Überblick und detaillierte Protokolle zur systematischen Derivatisierung von 2,5-Dibromonicotinsäure, um strukturell vielfältige Moleküle für das biologische Screening zu generieren.

Einleitung: Die strategische Bedeutung von 2,5-Dibromonicotinsäure

Die Entwicklung neuer pharmazeutischer Wirkstoffe hängt entscheidend von der Fähigkeit ab, schnell und effizient Bibliotheken von niedermolekularen Verbindungen zu synthetisieren. Das Grundgerüst der Nicotinsäure ist aufgrund seiner Präsenz in vielen biologisch aktiven Molekülen ein attraktiver Ausgangspunkt.[6][7] Die 2,5-Dibromonicotinsäure ist ein ideales Substrat für die kombinatorische Chemie aus drei wesentlichen Gründen:

  • Orthogonale Reaktivität: Die Carbonsäuregruppe und die Arylbromide können unter verschiedenen, nicht-interferierenden Bedingungen modifiziert werden. Dies ermöglicht eine schrittweise und kontrollierte Synthese.

  • Zwei diverse Substitutionspunkte: Die Bromatome an C2 und C5 können durch moderne Kreuzkupplungsreaktionen durch eine Vielzahl von funktionellen Gruppen ersetzt werden, was eine umfassende Exploration des chemischen Raums ermöglicht.

  • Bewährter Pharmakophor: Das Pyridin-Carbonsäure-Motiv ist in vielen bekannten Medikamenten und biologischen Sonden vorhanden, was die Wahrscheinlichkeit erhöht, auf neue bioaktive Derivate zu stoßen.

Dieser Leitfaden konzentriert sich auf die drei primären Derivatisierungsstrategien: Amidkopplung, Veresterung und die Suzuki-Miyaura-Kreuzkupplung.

Strategische Überlegungen zur Derivatisierung

Der Schlüssel zum Aufbau einer wertvollen Wirkstoffbibliothek liegt in der strategischen Planung der Syntheserouten. Die 2,5-Dibromonicotinsäure ermöglicht eine modulare Synthese. Typischerweise wird zuerst eine Kreuzkupplungsreaktion an einer oder beiden Brompositionen durchgeführt, gefolgt von der Modifikation der Carbonsäure. Diese Reihenfolge wird bevorzugt, da die Bedingungen für die Amidkopplung oder Veresterung in der Regel milder sind und bereits eingeführte funktionelle Gruppen tolerieren.

Die Reaktivität der Bromatome kann variieren. In Palladium-katalysierten Reaktionen ist das Bromatom an Position 2 aufgrund seiner Position neben dem elektronenziehenden Stickstoffatom tendenziell reaktiver als das an Position 5. Diese unterschiedliche Reaktivität kann für selektive Monosubstitutionen ausgenutzt werden, obwohl für eine doppelte Substitution oft robustere Bedingungen erforderlich sind.

Protokolle zur Derivatisierung

Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert. Forscher sollten die Reaktionen mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwachen und die Bedingungen bei Bedarf optimieren.

Modifikation der Carbonsäuregruppe

Die Umwandlung der Carbonsäure in Amide oder Ester ist eine der häufigsten Reaktionen in der medizinischen Chemie.[8]

Die Amidkopplung ist eine robuste Methode zur Einführung von Diversität, da eine praktisch unbegrenzte Anzahl von primären und sekundären Aminen kommerziell verfügbar ist.[8][9] HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyluronium) ist ein effizientes Kopplungsreagenz, das die Carbonsäure aktiviert und eine schnelle Reaktion mit dem Amin ermöglicht.[10]

Materialien:

  • 2,5-Dibromonicotinsäure (oder ein bereits an C2/C5 derivatisiertes Analogon)

  • Gewünschtes Amin (1.1 Äquivalente)

  • HATU (1.2 Äquivalente)

  • N,N-Diisopropylethylamin (DIPEA) (3.0 Äquivalente)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasser, Sole (gesättigte NaCl-Lösung)

  • Ethylacetat (EtOAc)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Prozedur:

  • Lösen Sie die 2,5-Dibromonicotinsäure (1.0 Äquivalent) in wasserfreiem DMF in einem trockenen Rundkolben unter Inertgasatmosphäre (Stickstoff oder Argon).

  • Fügen Sie das gewünschte Amin (1.1 Äquivalente) und DIPEA (3.0 Äquivalente) hinzu. Rühren Sie die Mischung für 5 Minuten bei Raumtemperatur.

  • Fügen Sie HATU (1.2 Äquivalente) portionsweise hinzu. Die Reaktion kann leicht exotherm sein.

  • Rühren Sie die Reaktion bei Raumtemperatur für 2-12 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung (2x), Wasser (1x) und Sole (1x).

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise Hexan/Ethylacetat-Gradient), um das gewünschte Amid zu erhalten.

Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[11][12] Sie eignet sich besonders gut für einfache Alkohole und wird oft unter Rückfluss erhitzt, um das als Nebenprodukt entstehende Wasser zu entfernen und das Gleichgewicht in Richtung des Produkts zu verschieben.[13][14]

Materialien:

  • 2,5-Dibromonicotinsäure (oder Derivat)

  • Gewünschter Alkohol (als Lösungsmittel oder im Überschuss)

  • Konzentrierte Schwefelsäure (H₂SO₄) (katalytische Menge, z. B. 3-5 Tropfen)

  • Natriumbicarbonat (NaHCO₃)-Lösung

  • Diethylether oder Ethylacetat

Prozedur:

  • Suspendieren Sie die 2,5-Dibromonicotinsäure (1.0 Äquivalent) in einem großen Überschuss des gewünschten Alkohols (z. B. Methanol, Ethanol) in einem Rundkolben.

  • Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss für 4-24 Stunden, bis die Umsetzung vollständig ist (Überwachung mittels DC/LC-MS).

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.

  • Lösen Sie den Rückstand in Ethylacetat oder Diethylether und waschen Sie ihn vorsichtig mit gesättigter NaHCO₃-Lösung, um die restliche Säure zu neutralisieren.

  • Waschen Sie die organische Phase anschließend mit Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um den Rohester zu erhalten, der bei Bedarf weiter gereinigt wird.

Palladium-katalysierte Kreuzkupplungsreaktionen

Die Suzuki-Miyaura-Kupplung ist eine der leistungsfähigsten Methoden zur Bildung von C-C-Bindungen und eignet sich hervorragend zur Funktionalisierung der C-Br-Bindungen.[15]

Dieses Protokoll beschreibt die gleichzeitige Substitution beider Bromatome. Für eine selektive Monokupplung können stöchiometrische Anpassungen und mildere Bedingungen erforderlich sein.

Materialien:

  • 2,5-Dibromonicotinsäure (oder deren Ester/Amid) (1.0 Äquivalent)

  • Aryl- oder Hetarylboronsäure (2.5 Äquivalente)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0.05 Äquivalente)

  • Kaliumcarbonat (K₂CO₃) oder Kaliumphosphat (K₃PO₄) (3.0 Äquivalente)

  • Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser 4:1 oder Toluol/Ethanol/Wasser)

Prozedur:

  • Geben Sie die 2,5-Dibromonicotinsäure (oder deren Derivat), die Boronsäure, die Base (z. B. K₂CO₃) und den Palladiumkatalysator in einen Schlenk-Kolben.

  • Evakuieren und füllen Sie den Kolben dreimal mit einem Inertgas (Argon oder Stickstoff), um Sauerstoff zu entfernen.

  • Fügen Sie das entgaste Lösungsmittelgemisch hinzu.

  • Erhitzen Sie die Reaktion unter Rühren bei 80-100 °C für 6-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie sie durch Celite, um den Katalysator zu entfernen.

  • Verdünnen Sie das Filtrat mit Wasser und extrahieren Sie es mit Ethylacetat (3x).

  • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das doppelt substituierte Produkt zu isolieren.[16]

Workflow und Visualisierung der Synthese

Die Derivatisierung kann als modularer Prozess visualisiert werden, bei dem verschiedene Bausteine an das Kerngerüst angefügt werden.

G Start 2,5-Dibromonicotinsäure Amide Amidkopplung (R¹-NH₂) Start->Amide Ester Veresterung (R¹-OH) Start->Ester Suzuki Suzuki-Kupplung (R², R³) Start->Suzuki Amide_Intermediate Dibrom-Nicotinamid (Derivat A) Amide->Amide_Intermediate Final_Library Diverse Wirkstoffbibliothek Amide->Final_Library Ester_Intermediate Dibrom-Nicotinsäureester (Derivat B) Ester->Ester_Intermediate Ester->Final_Library Suzuki_Intermediate Disubstituierte Nicotinsäure (Derivat C) Suzuki->Suzuki_Intermediate Suzuki->Final_Library Amide_Intermediate->Suzuki Suzuki Ester_Intermediate->Suzuki Suzuki Suzuki_Intermediate->Amide Amid Suzuki_Intermediate->Ester Ester G A 2,5-Dibromonicotinsäure P1 Pd(PPh₃)₄, K₂CO₃ Aryl-B(OH)₂ Dioxan/H₂O, 90°C A->P1 B 2,5-Di(aryl)-nicotinsäure P2 HATU, DIPEA Alkyl-NH₂ DMF, RT B->P2 C N-Alkyl-2,5-di(aryl)-nicotinamid P1->B P2->C

Abbildung 2: Spezifischer Syntheseweg: Suzuki-Kupplung gefolgt von Amidkopplung.

Analytische Charakterisierung der Derivate

Die Validierung der Struktur und Reinheit jedes synthetisierten Derivats ist ein entscheidender Schritt vor dem biologischen Screening. Fehlerhafte oder verunreinigte Verbindungen können zu irreführenden Ergebnissen führen.

Standardtechniken:

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR sind unerlässlich, um die erfolgreiche Anbindung der neuen funktionellen Gruppen und die Gesamtstruktur zu bestätigen.

  • Massenspektrometrie (MS): LC-MS wird zur Überwachung der Reaktion und zur Bestätigung der Molmasse des Produkts verwendet. Hochauflösende Massenspektrometrie (HRMS) liefert die exakte Masse zur Bestätigung der Elementzusammensetzung.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Dient zur Bestimmung der Reinheit der Verbindung (typischerweise >95 % für das Screening).

Tabelle 1: Hypothetische Charakterisierungsdaten für repräsentative Derivate

Verbindung (Struktur)Syntheseroute¹H-NMR (charakteristisches Signal, ppm)m/z [M+H]⁺ (berechnet)m/z [M+H]⁺ (gefunden)HPLC-Reinheit (%)
1 (N-Benzyl-2,5-dibromonicotinamid)Amidkopplung8.65 (d, 1H), 8.20 (d, 1H), 4.60 (d, 2H)370.92370.91>98
2 (Methyl-2,5-diphenylnicotinat)Suzuki, dann Veresterung8.90 (s, 1H), 8.45 (s, 1H), 7.40-7.60 (m, 10H), 3.95 (s, 3H)318.12318.13>97
3 (N-Propyl-2,5-di(thiophen-2-yl)nicotinamid)Suzuki, dann Amidkopplung9.10 (s, 1H), 8.60 (s, 1H), 7.20-7.80 (m, 6H), 3.40 (t, 2H)359.06359.05>95

Überlegungen zum biologischen Screening

Nach der Synthese und Charakterisierung ist die Bibliothek bereit für das Screening. Die strukturelle Vielfalt, die durch die Derivatisierung der 2,5-Dibromonicotinsäure erreicht wird, eignet sich für verschiedene Screening-Ansätze:

  • Zielbasiertes Screening: Wenn ein spezifisches biologisches Ziel (z. B. ein Enzym oder ein Rezeptor) bekannt ist, kann die Bibliothek auf ihre Fähigkeit getestet werden, mit diesem Ziel zu interagieren. Nicotinsäurederivate wurden bereits als Inhibitoren verschiedener Kinasen und Rezeptoren identifiziert. [4]* Phänotypisches Screening: Hierbei werden die Verbindungen auf ihre Fähigkeit getestet, einen bestimmten zellulären Phänotyp zu induzieren (z. B. Zelltod in Krebszellen, Hemmung des Bakterienwachstums), ohne dass das genaue Ziel von vornherein bekannt sein muss. [1][3]* Fragment-basiertes Screening: Kleinere Derivate können als Fragmente dienen, um erste Bindungsereignisse an einem Zielprotein zu identifizieren, die dann zu potenteren Leitstrukturen optimiert werden.

Die Auswahl der Assays sollte sich an den bekannten biologischen Aktivitäten von Nicotinsäure-Analoga orientieren, die oft entzündungshemmende, antibakterielle oder antiproliferative Wirkungen umfassen. [2][5]

Fazit

2,5-Dibromonicotinsäure ist ein außergewöhnlich vielseitiges Grundgerüst für die Synthese von Wirkstoffbibliotheken. Durch die strategische Anwendung von Standardreaktionen wie Amidkopplungen, Veresterungen und Palladium-katalysierten Kreuzkupplungen können Forscher schnell und effizient eine große Anzahl strukturell diverser Moleküle herstellen. Eine sorgfältige Planung der Synthese, gefolgt von einer rigorosen analytischen Charakterisierung, ist der Schlüssel zur Generierung hochwertiger Verbindungen, die das Potenzial haben, neue biologische Aktivitäten aufzudecken und als Ausgangspunkt für die Entwicklung zukünftiger Therapeutika zu dienen.

Referenzen

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  • Titel: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Quelle: Taylor & Francis Online URL: [Link]

  • Titel: List of Nicotinic acid derivatives Quelle: Drugs.com URL: [Link]

  • Titel: Nicotinic acid derivatives: Application and uses, review Quelle: ResearchGate URL: [Link]

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  • Titel: Amide bond formation: beyond the myth of coupling reagents Quelle: Luxembourg Bio Technologies URL: [Link]

  • Titel: Amide Bond Formation and Peptide Coupling Quelle: ResearchGate URL: [Link]

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  • Titel: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents Quelle: PMC - NIH URL: [Link]

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  • Titel: Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies Quelle: PubMed Central URL: [Link]

  • Titel: Process optimization for acid-amine coupling: a catalytic approach Quelle: Growing Science URL: [Link]

  • Titel: Esterification--Making Esters from Carboxylic Acids Quelle: YouTube URL: [Link]

  • Titel: Direct synthesis of furan-2,5-dicarboxylic acid monoamides Quelle: ResearchGate URL: [Link]

  • Titel: Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization Quelle: PMC - NIH URL: [Link]

  • Titel: Preparation of esters via Fischer esterification (video) Quelle: Khan Academy URL: [Link]

  • Titel: 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) Quelle: YouTube URL: [Link]

  • Titel: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Quelle: Master Organic Chemistry URL: [Link]

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Method

2,5-Dibromonicotinic Acid: A Versatile Bifunctional Building Block for Complex Molecule Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dibromonicotinic acid is a highly versatile and strategically important building block in modern organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromonicotinic acid is a highly versatile and strategically important building block in modern organic synthesis. Its pyridine core, substituted with two bromine atoms at positions amenable to differential reactivity and a carboxylic acid at the 3-position, provides a trifunctional handle for the construction of complex, polysubstituted heterocyclic scaffolds. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of 2,5-dibromonicotinic acid, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, alongside insights into reaction optimization and product purification.

Introduction: The Strategic Advantage of 2,5-Dibromonicotinic Acid

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely functionalize the pyridine nucleus is therefore of paramount importance. 2,5-Dibromonicotinic acid (Molecular Formula: C₆H₃Br₂NO₂, Molecular Weight: 280.90 g/mol ) emerges as a superior starting material for several key reasons[3][4]:

  • Orthogonal Reactivity: The two bromine atoms at the 2- and 5-positions of the pyridine ring exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the electronic and steric environment of each C-Br bond, allowing for selective and sequential functionalization.

  • Versatile Carboxylic Acid Handle: The carboxylic acid group at the 3-position serves as a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction, further expanding the molecular diversity accessible from this single building block.

  • Access to Polysubstituted Pyridines: The combination of these reactive sites provides a streamlined pathway to complex, highly substituted pyridine derivatives, which are often challenging to synthesize through other methods.[5][6][7][8]

Understanding the Reactivity of Halopyridines

The success of any cross-coupling strategy hinges on a fundamental understanding of the substrate's reactivity. In halopyridines, the reactivity of the carbon-halogen (C-X) bond is governed by two primary factors: the nature of the halogen and its position on the electron-deficient pyridine ring.

  • Influence of the Halogen: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[9] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.[9]

  • Influence of Position: The position of the halogen on the pyridine ring significantly impacts its reactivity. For pyridines, the general order of reactivity is typically 2- > 4- > 3- and 6- > 5-position. The electron-deficient nature of the pyridine ring activates the C-X bonds at the 2-, 4-, and 6-positions towards oxidative addition.

For 2,5-dibromonicotinic acid, the bromine at the 2-position is generally more reactive than the bromine at the 5-position in palladium-catalyzed reactions, enabling regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11][12][13] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][13]

Diagram 1: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)L_n-X R-Pd(II)L_n-X Pd(0)L_n->R-Pd(II)L_n-X R-X R-X (e.g., 2,5-Dibromonicotinic acid) Oxidative_Addition Oxidative Addition R-Pd(II)L_n-R' R-Pd(II)L_n-R' R-Pd(II)L_n-X->R-Pd(II)L_n-R' R'-M R'-M (e.g., Boronic acid, Alkyne, Amine) Transmetalation Transmetalation R-Pd(II)L_n-R'->Pd(0)L_n R-R' R-R' (Coupled Product) R-Pd(II)L_n-R'->R-R' Reductive_Elimination Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[14][15] It is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.[13]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 2,5-Dibromonicotinic Acid

ComponentExample Reagent/ConditionMolar EquivalentsPurpose
Substrate 2,5-Dibromonicotinic acid1.0Aryl halide source
Boronic Acid Phenylboronic acid1.1 - 1.5Coupling partner
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂0.01 - 0.05Facilitates the reaction
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0Activates the boronic acid
Solvent Dioxane/H₂O, Toluene, or DMF-Solubilizes reactants
Temperature 80 - 110 °C-Provides activation energy

Protocol 1: Synthesis of 5-Phenyl-2-bromonicotinic Acid via Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromonicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~4-5.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[16][17][18][19]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[20]

Diagram 2: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine 2,5-Dibromonicotinic Acid, Pd Catalyst, Cu(I) Co-catalyst, and Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent (e.g., THF, DMF) Inert_Atmosphere->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Heating Heat to Desired Temperature (e.g., Room Temp to 80 °C) Alkyne->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Quench Reaction (e.g., with aq. NH4Cl) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification

Sources

Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 2,5-Dibromonicotinic Acid

Abstract 2,5-Dibromonicotinic acid stands as a pivotal and versatile scaffold in the synthesis of complex heterocyclic molecules. Its di-halogenated pyridine core, featuring bromine atoms at electronically distinct posit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromonicotinic acid stands as a pivotal and versatile scaffold in the synthesis of complex heterocyclic molecules. Its di-halogenated pyridine core, featuring bromine atoms at electronically distinct positions, offers a platform for selective and sequential functionalization. This guide provides an in-depth exploration of advanced synthetic protocols, focusing on palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds. We delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering detailed, step-by-step protocols for researchers. Furthermore, we illustrate how these foundational reactions can be extended to construct intricate, fused heterocyclic systems through tandem and intramolecular cyclization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to access novel chemical matter with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Value of 2,5-Dibromonicotinic Acid

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its bioisosteric relationship with benzene make it a cornerstone of modern drug design.[1] Specifically, 2,5-disubstituted pyridine derivatives have demonstrated a wide range of biological activities, including antifungal and antimicrobial properties.[2][3]

2,5-Dibromonicotinic acid (Molecular Formula: C₆H₃Br₂NO₂, MW: 280.90[4]) is an exceptionally useful starting material due to the differential reactivity of its two bromine atoms. In palladium-catalyzed cross-coupling reactions, the C-2 position, being adjacent to the ring nitrogen, is generally more electron-deficient and thus more susceptible to oxidative addition, the first step in many catalytic cycles.[5][6] This inherent regioselectivity allows for controlled, stepwise introduction of different functionalities. However, this conventional reactivity can be modulated or even inverted through careful selection of ligands and reaction conditions, opening avenues to a vast and underexplored chemical space.[6]

This guide will focus on three cornerstone palladium-catalyzed reactions that transform 2,5-dibromonicotinic acid into a diverse array of novel heterocyclic compounds:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds.

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds.

Palladium-Catalyzed C-C Bond Formation: Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][8]

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron species, typically a boronic acid.[9][10][11] The catalytic cycle famously involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to release the product and regenerate the catalyst.[10]

This protocol details the selective Suzuki coupling at the more reactive C-2 position.

Materials:

  • 2,5-Dibromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromonicotinic acid, the arylboronic acid, and the base.

  • Add the solvent mixture (1,4-Dioxane/Water). The aqueous component is crucial as it helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Degas the solution by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2,5-Dibromonicotinic Acid Arylboronic Acid Base (K₃PO₄) solvent Add Solvent: 1,4-Dioxane/H₂O reagents->solvent degas Degas Mixture (Ar bubbling) solvent->degas catalyst Add Catalyst: Pd(PPh₃)₄ degas->catalyst heat Heat to 90-100 °C catalyst->heat monitor Monitor via TLC / LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product: 2-Aryl-5-bromonicotinic acid purify->product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Arylboronic Acid Base Catalyst Loading (mol%) Temp (°C) Yield (%)
1 Phenylboronic acid K₃PO₄ 5 90 85-95
2 4-Methoxyphenylboronic acid K₂CO₃ 4 100 80-90
3 3-Fluorophenylboronic acid K₃PO₄ 5 90 75-85

| 4 | Thiophene-2-boronic acid | K₂CO₃ | 5 | 100 | 70-80 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] The classic protocol employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[12] Copper-free variants have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[13][14]

This protocol describes a classic copper-co-catalyzed Sonogashira coupling.

Materials:

  • 2,5-Dibromonicotinic acid (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.04 equiv)

  • Copper(I) Iodide (CuI) (0.04-0.08 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)

  • Co-solvent (optional): Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2,5-dibromonicotinic acid, PdCl₂(PPh₃)₂, and CuI.

  • Add the solvent (e.g., a mixture of THF and Et₃N).

  • Degas the mixture thoroughly.

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC. The reaction is often rapid.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an appropriate solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper salts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2,5-Dibromonicotinic Acid PdCl₂(PPh₃)₂ CuI solvent Add Solvent: THF / Et₃N reagents->solvent degas Degas Mixture solvent->degas alkyne Add Terminal Alkyne degas->alkyne stir Stir at RT - 60 °C alkyne->stir monitor Monitor via TLC stir->monitor workup Aqueous Workup (NH₄Cl wash) monitor->workup purify Column Chromatography workup->purify product Isolated Product: 2-Alkynyl-5-bromonicotinic acid purify->product

Figure 2: Experimental workflow for the Sonogashira coupling reaction.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of amines with aryl halides, a process that is often challenging via classical methods.[15][16] The reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, which facilitates the crucial C-N bond-forming reductive elimination step from the palladium center.[15][17]

This protocol outlines the amination at the C-2 position using a modern catalyst system.

Materials:

  • 2,5-Dibromonicotinic acid (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

  • Ligand: A biaryl phosphine ligand, e.g., XPhos or RuPhos (0.02-0.05 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-2.5 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst, the ligand, and the base to a flame-dried Schlenk tube.

  • Add the 2,5-dibromonicotinic acid and the anhydrous solvent.

  • Stir the mixture for a few minutes to allow for pre-formation of the active Pd(0)L complex.

  • Add the amine (if liquid, via syringe; if solid, add with other solids).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Causality Behind Choices:

  • Bulky Ligand (e.g., XPhos): Promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in oxidative addition. Its steric bulk also accelerates the final reductive elimination step to form the C-N bond.[15]

  • Strong Base (e.g., NaOtBu): The base is required to deprotonate the amine after it coordinates to the palladium center, forming a palladium amide complex that is primed for reductive elimination.[17]

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: Pd₂(dba)₃, Ligand, Base 2,5-Dibromonicotinic Acid solvent Add Anhydrous Toluene reagents->solvent amine Add Amine solvent->amine heat Heat to 80-110 °C amine->heat monitor Monitor via LC-MS heat->monitor quench Quench with NH₄Cl (aq) monitor->quench extract Extraction & Wash quench->extract purify Column Chromatography extract->purify product Isolated Product: 2-Amino-5-bromonicotinic acid purify->product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Advanced Applications: Tandem Reactions for Fused Heterocycles

The true synthetic power of 2,5-dibromonicotinic acid is realized when the initially installed functional groups are used in subsequent intramolecular cyclization reactions to build fused ring systems.

Tandem Sonogashira / 5-exo-dig Cyclization

A powerful strategy involves a Sonogashira coupling followed by an in-situ intramolecular cyclization of the carboxylic acid group onto the newly installed alkyne. This tandem process can directly yield furo[3,4-b]pyridin-5(7H)-ones, a valuable heterocyclic core.[18]

This protocol combines the Sonogashira coupling and cyclization into a single operation.

Materials:

  • 2,5-Dibromonicotinic acid (1.0 equiv)

  • Terminal Arylalkyne (1.2 equiv)

  • Pd/C (10%) or PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • PPh₃ (0.06 equiv, if using Pd/C)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous Dioxane

Procedure:

  • Combine 2,5-dibromonicotinic acid, the catalyst system (e.g., Pd/C, PPh₃, CuI), and the arylalkyne in a sealed tube under an inert atmosphere.

  • Add anhydrous dioxane and triethylamine.

  • Seal the vessel and heat to 90-110 °C.

  • The reaction proceeds via initial Sonogashira coupling at the C-2 position. The elevated temperature then promotes the 5-exo-dig cyclization of the carboxylic acid onto the alkyne.

  • Monitor the formation of the final fused product by LC-MS.

  • After completion, cool the reaction, filter off the catalyst (if using Pd/C), and concentrate the filtrate.

  • Perform a standard aqueous workup and purify the product by column chromatography or recrystallization.

Tandem_Reaction start 2,5-Dibromonicotinic Acid + Arylalkyne sonogashira Sonogashira Coupling (Pd/Cu, Base, Heat) start->sonogashira intermediate Intermediate: 2-(Arylethynyl)-5-bromonicotinic acid (Not Isolated) sonogashira->intermediate cyclization Intramolecular 5-exo-dig Cyclization (Heat) intermediate->cyclization product Final Product: Fused Furo[3,4-b]pyridinone cyclization->product

Figure 4: Logical pathway for the tandem Sonogashira/cyclization reaction.

Conclusion

2,5-Dibromonicotinic acid serves as a master key for unlocking a vast diversity of novel heterocyclic structures. Through the strategic and regioselective application of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of substituted pyridines. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust foundation for these efforts. Furthermore, the potential for subsequent intramolecular cyclizations to build complex, fused polycyclic systems highlights the immense value of this starting material in the ongoing quest for new therapeutic agents and advanced functional materials.

References

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  • Functional Sulfur-Containing Compounds. Part 14. Study of Intramolecular Cyclization of 2-Organylthio-, 2-Organylsulfinyl-, and 2-Organylsulfonylnicotinic Acid Esters and Nitriles upon Action of a Base. (2025). ResearchGate. Retrieved from [Link]

  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of fused pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005). Semantic Scholar. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. (2022). PubMed. Retrieved from [Link]

  • Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. (2021). Bentham Science. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2,5-dibromopyridine. (2015). Google Patents.
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  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction. (2021). YouTube. Retrieved from [Link]

  • Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. (2022). National Institutes of Health. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). RSC Publishing. Retrieved from [Link]

  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (n.d.). RSC Publishing. Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. Retrieved from [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Retrieved from [Link]

  • Tandem palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling and intramolecular cyclization from 2-bromonicotinic acid and ethynylarenes. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]

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  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). PubMed Central. Retrieved from [Link]

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Method

Application Notes and Protocols for the Purification of 2,5-Dibromonicotinic Acid and its Derivatives

Abstract This comprehensive guide provides detailed methodologies for the purification of 2,5-dibromonicotinic acid and its derivatives, critical intermediates in the synthesis of pharmaceuticals and other fine chemicals...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the purification of 2,5-dibromonicotinic acid and its derivatives, critical intermediates in the synthesis of pharmaceuticals and other fine chemicals. Purity of these building blocks is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final active pharmaceutical ingredient (API). This document outlines three primary purification techniques: recrystallization, acid-base extraction, and silica gel column chromatography. Each section offers a theoretical underpinning, a step-by-step protocol, and troubleshooting guidance. Furthermore, methods for assessing the purity of the final product, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.

Introduction: The Imperative of Purity in Synthesis

2,5-Dibromonicotinic acid is a halogenated heterocyclic compound whose utility in medicinal chemistry and materials science is expanding. The presence of bromine atoms at the 2 and 5 positions of the pyridine ring, coupled with the carboxylic acid at the 3-position, provides a versatile scaffold for a variety of cross-coupling reactions and other transformations. However, the synthesis of this intermediate can result in a range of impurities, including regioisomers (e.g., other brominated nicotinic acids), unreacted starting materials, and byproducts from side reactions. Failure to remove these impurities can lead to downstream complications, such as reduced yields, difficult purification of subsequent intermediates, and the introduction of unwanted and potentially toxic byproducts into the final compound.

This application note provides a systematic approach to the purification of 2,5-dibromonicotinic acid, grounded in fundamental chemical principles and field-proven techniques.

Understanding the Physicochemical Properties of 2,5-Dibromonicotinic Acid

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂[1][2]
Molecular Weight 280.90 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 184 °C[2]
pKa (predicted) 1.73 ± 0.10[3]
Solubility Soluble in boiling water and alcohol; insoluble in ether.[4]

The predicted pKa of 1.73 is significantly lower than that of the parent nicotinic acid (pKa 4.85)[4][5][6]. This increased acidity is due to the strong electron-withdrawing inductive effect of the two bromine atoms, which stabilizes the carboxylate anion. This property is pivotal for developing an effective acid-base extraction protocol.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of the impurities present, as well as the scale of the purification. Often, a combination of these techniques will yield the highest purity material.

Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.

Causality of Experimental Choices: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). For carboxylic acids, polar protic solvents like water and ethanol are often good starting points[4]. Given that pyridines can have poor crystallization behavior, a two-solvent system (e.g., ethanol/water or an organic solvent/anti-solvent pair) may be necessary to induce crystallization[7].

Protocol 1: Single-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, add the crude 2,5-dibromonicotinic acid. Add a minimal amount of a suitable solvent (e.g., ethanol or water) to create a slurry. Heat the mixture to boiling with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent protocol.

Troubleshooting Recrystallization

ProblemPossible CauseSolution
Oiling out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.[8]
No crystal formation The solution is not sufficiently saturated, or impurities are inhibiting crystallization.Evaporate some solvent. If that fails, try a different solvent system or pre-purify by another method.[8]
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath.[8]
Acid-Base Extraction: Exploiting Acidity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Given the acidic nature of the carboxylic acid group on 2,5-dibromonicotinic acid, this method is highly effective for separating it from neutral or basic impurities.

Causality of Experimental Choices: By treating an organic solution of the crude product with an aqueous base, the acidic 2,5-dibromonicotinic acid is deprotonated to form its water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving neutral organic impurities in the organic phase. The significantly low predicted pKa of 1.73 suggests that even a weak base like sodium bicarbonate (the conjugate acid of which, carbonic acid, has a pKa of ~6.4) should be sufficient to deprotonate the 2,5-dibromonicotinic acid. Using a mild base is advantageous as it is less likely to react with other functional groups.

Workflow for Acid-Base Extraction

crude Crude 2,5-Dibromonicotinic Acid (in organic solvent, e.g., EtOAc) sep_funnel Separatory Funnel: Add aq. NaHCO₃ solution crude->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate org_layer Organic Layer: Neutral & Basic Impurities separate->org_layer Top Layer (if EtOAc) aq_layer Aqueous Layer: Sodium 2,5-dibromonicotinate separate->aq_layer Bottom Layer wash Wash with Brine org_layer->wash acidify Acidify with HCl (aq) to pH ~1 aq_layer->acidify dry Dry (e.g., Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate impurities Isolated Impurities evaporate->impurities precipitate Precipitation of 2,5-Dibromonicotinic Acid acidify->precipitate filter Vacuum Filtration precipitate->filter pure_product Purified Product filter->pure_product

Caption: Workflow for Acid-Base Extraction.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2,5-dibromonicotinic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, frequently inverting the funnel and venting to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1 (test with pH paper). A precipitate of the purified 2,5-dibromonicotinic acid should form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Silica Gel Column Chromatography: For Challenging Separations

When dealing with impurities of similar polarity to the desired product, column chromatography is often the most effective purification technique.

Causality of Experimental Choices: 2,5-Dibromonicotinic acid is a polar, acidic compound. When using normal-phase silica gel chromatography, it will interact strongly with the polar stationary phase. To achieve good separation and prevent peak tailing, it is often necessary to add a small amount of a polar, acidic modifier, such as acetic acid, to the mobile phase[8]. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica surface and leading to sharper peaks. A gradient elution, starting with a less polar solvent (e.g., dichloromethane or ethyl acetate/hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol), is typically employed.

Protocol 4: Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of ~0.3. A mixture of dichloromethane and methanol (e.g., 20:1) with 0.5% acetic acid is a good starting point[8].

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the gradient determined by TLC analysis.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,5-dibromonicotinic acid.

Workflow for Column Chromatography

start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Gradient (e.g., DCM to DCM/MeOH + AcOH) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the 2,5-dibromonicotinic acid.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful analytical technique for determining the purity of organic compounds.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 263 nm[4]
Column Temperature 30 °C

This method should be validated for linearity, accuracy, and precision according to standard guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the structure of the purified compound and for identifying any remaining impurities.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons: Two singlets (or doublets with a small coupling constant) in the aromatic region (δ 8-9 ppm). The exact chemical shifts will be influenced by the solvent and the electronic effects of the bromine and carboxylic acid groups.

  • Carboxylic Acid Proton: A broad singlet at δ > 13 ppm.

The absence of signals corresponding to impurities identified in the crude material is a strong indicator of high purity.

Conclusion

The purification of 2,5-dibromonicotinic acid and its derivatives is a critical step in many synthetic endeavors. This guide has provided a comprehensive overview of three robust purification techniques: recrystallization, acid-base extraction, and column chromatography. The choice of method, or combination of methods, should be guided by the specific impurity profile of the crude material. By leveraging the physicochemical properties of the target molecule and employing systematic analytical techniques for purity assessment, researchers can confidently prepare high-purity 2,5-dibromonicotinic acid for its intended application.

References

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  • Esteves, C., et al. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. New Journal of Chemistry, 46(31), 14894-14905.
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  • Unknown. (n.d.).
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Application

Application Note: Strategies and Protocols for the Amidation of 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the reaction conditions for the amidation of 2,5-dibromonicotinic acid. Amide derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the reaction conditions for the amidation of 2,5-dibromonicotinic acid. Amide derivatives of this scaffold are of significant interest in medicinal chemistry, where the two bromine atoms serve as versatile handles for subsequent functionalization via cross-coupling reactions. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a decision-making framework for selecting the optimal protocol. We will explore several robust methods, from classic acyl chloride formation to modern peptide coupling techniques, complete with detailed, step-by-step protocols and troubleshooting advice.

Introduction: The Challenge and Strategy of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically uphill and kinetically slow process. The primary obstacle is a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[1][2][3] Overcoming this requires "activating" the carboxylic acid, a process that involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4]

The choice of activation strategy is critical and depends on the specific amine, the scale of the reaction, and the presence of other functional groups on the substrates. For a substrate like 2,5-dibromonicotinic acid, the methods must be mild enough to avoid potential side reactions involving the halogenated pyridine ring.

Mechanistic Overview: Activating the Carboxyl Group

The core principle of modern amidation reactions is the in-situ generation of a highly reactive intermediate from the carboxylic acid. This is most commonly achieved using coupling reagents.

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for this transformation.[1] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide.

However, the O-acylisourea intermediate can be unstable and prone to side reactions, including racemization if the carboxylic acid has a chiral center. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are frequently included.[2] These additives intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to yield the amide.[2]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Byproducts Acid R-COOH (2,5-Dibromonicotinic Acid) O_Acylisourea Reactive O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine (Direct Path) HOBt HOBt (Additive) Active_Ester->Amide + Amine Amine R'-NH2 Urea EDC-Urea (Water Soluble) Amide->Urea HOBt_regen HOBt Amide->HOBt_regen

Caption: Carbodiimide/HOBt amidation workflow.

Aminium/Uronium and Phosphonium Salt Reagents

A second major class of reagents includes aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP). These can be viewed as advanced, pre-packaged versions of the carbodiimide/additive system. They react with the carboxylic acid to generate the corresponding OBt or OAt active esters directly and are known for their high efficiency, rapid reaction times, and suppression of side reactions.[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it generates a highly reactive OAt ester.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that avoids a potential side reaction seen with aminium salts where the amine can react with the coupling reagent itself to form a guanidinium byproduct.[4]

Comparative Analysis of Common Amidation Conditions

The selection of a specific protocol is a critical decision. The following table summarizes the key features of the most common and effective methods for the amidation of 2,5-dibromonicotinic acid.

Method Reagents Typical Solvent(s) Advantages Considerations & Disadvantages
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideToluene, DCM, THF- High reactivity- Inexpensive reagents- Good for large scale- Harsh conditions (heat, HCl byproduct)- Requires a separate step- Not suitable for sensitive substrates[4]
Carbodiimide EDC, HOBt, DIPEA (or other base)DMF, DCM- Mild conditions- Reliable and widely used- Water-soluble urea byproduct (easy removal)- Slower than other coupling methods- HOBt has explosive properties when dry
Aminium Salt HATU, DIPEA (or other non-nucleophilic base)DMF, NMP- Very high efficiency and fast reaction rates[5]- Excellent for sterically hindered amines- Low racemization- Higher cost- Potential for guanidinium byproduct formation
Phosphonium Salt PyBOP, DIPEA (or other base)DMF, DCM- High efficiency- No guanidinium byproduct formation- Good for sensitive substrates- Higher cost- Byproduct removal can sometimes be tricky

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Purpose Amidation using EDC and HOBt

This protocol is a reliable starting point for a wide variety of primary and secondary amines.

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromonicotinic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Addition of Amine and HOBt: Add the desired amine (1.1 eq.) followed by 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Once cooled, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Amidation using HATU

This method is recommended for challenging substrates, such as sterically hindered or poorly nucleophilic amines.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromonicotinic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M).

  • Addition of Base: Add DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes. This pre-activates the carboxylic acid.

  • Addition of Amine: Add the amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up (Step 7) and purification (Step 8) procedures as described in Protocol 1.

Protocol 3: Two-Step Procedure via Acyl Chloride Formation

This classic method is robust and cost-effective, particularly for simpler amines and larger-scale synthesis.

Step A: Formation of 2,5-Dibromonicotinoyl chloride

  • Setup: To a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2,5-dibromonicotinic acid (1.0 eq.).

  • Reagent Addition: Suspend the acid in toluene (approx. 0.5 M). Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.[6] The reaction is complete when the solid acid has dissolved and gas evolution ceases.

  • Isolation: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting 2,5-dibromonicotinoyl chloride is often used directly in the next step without further purification.

Step B: Amidation

  • Setup: In a separate flask, dissolve the desired amine (1.1 eq.) and a base such as triethylamine (1.5 eq.) or pyridine in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Workflow and Decision Logic

Choosing the right protocol is essential for success. The following diagram illustrates a logical workflow for selecting an amidation strategy for 2,5-dibromonicotinic acid.

G Start Start: Amidation of 2,5-Dibromonicotinic Acid Amine_Type What is the nature of the amine? Start->Amine_Type Scale Reaction Scale? Amine_Type->Scale Simple / Unhindered Protocol1 Protocol 1: EDC / HOBt (General Purpose) Amine_Type->Protocol1 Primary / Secondary (Not hindered) Protocol2 Protocol 2: HATU (High Efficiency) Amine_Type->Protocol2 Hindered / Poorly Nucleophilic Scale->Protocol1 Lab Scale (<5g) Protocol3 Protocol 3: Acyl Chloride (Bulk Scale) Scale->Protocol3 Large (>5g)

Caption: Decision workflow for selecting an amidation protocol.

Troubleshooting

Problem Potential Cause Suggested Solution
No or Low Conversion - Insufficiently active coupling reagent.- Poor quality (wet) solvent or reagents.- Amine is a very poor nucleophile.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Ensure all solvents and reagents are anhydrous.- Increase reaction temperature or time.
Multiple Byproducts - Side reaction of the activated intermediate.- Reaction with the base (if nucleophilic).- Ensure an additive like HOBt is used with carbodiimides.- Use a non-nucleophilic base like DIPEA instead of triethylamine.
Difficulty in Purification - Byproducts are co-eluting with the product (e.g., urea, HOBt).- If using EDC, perform an acidic wash (e.g., dilute HCl) to protonate and remove the urea byproduct.- If using DCC, the DCU byproduct is often insoluble in DCM or ethyl acetate and can be removed by filtration.

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Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2,5-Dibromonicotinic Acid Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,5-Dibromonicotinic Acid

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] 2,5-Dibromonicotinic acid is a particularly valuable, yet challenging, starting material. Its trifunctional nature—a carboxylic acid and two electronically distinct bromine atoms—offers a powerful platform for generating molecular diversity through sequential and regioselective cross-coupling reactions. The ability to selectively functionalize the C2 and C5 positions allows for the strategic construction of complex molecular architectures, making this substrate highly relevant for the synthesis of novel therapeutic agents and functional materials.

This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on the 2,5-dibromonicotinic acid scaffold. We will delve into the principles of regioselectivity, provide field-proven starting protocols, and explain the causality behind the selection of catalysts, ligands, and reaction conditions.

Understanding Regioselectivity: The C2 vs. C5 Position

The primary challenge in the cross-coupling of 2,5-dibromonicotinic acid lies in controlling which bromine atom reacts. The reactivity of the C-Br bonds is influenced by the electronic properties of the pyridine ring.

  • Inherent Reactivity: The C2 position is generally more electron-deficient due to its proximity to the ring nitrogen. This makes the C2-Br bond more susceptible to oxidative addition by a Pd(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.[2] Therefore, under "standard" conditions, coupling often occurs preferentially at the C2 position.

  • Modulating Selectivity: This inherent preference can be overturned. The choice of palladium catalyst, and particularly the ancillary ligand, plays a critical role in directing the regioselectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sterically hinder approach to the C2 position, thereby favoring reaction at the more accessible C5 position.[1] Conversely, smaller ligands or even ligandless conditions can favor the electronically preferred C2 position.

The presence of the carboxylic acid at the C3 position also exerts an electronic influence, further modulating the reactivity of the adjacent C2 and C5 positions. For reproducible and high-yielding results, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to performing the cross-coupling reaction. This prevents potential complications such as catalyst inhibition by the carboxylate anion and improves the solubility of the substrate in common organic solvents.[3]

General Experimental Workflow

The successful selective functionalization of 2,5-dibromonicotinic acid typically follows a multi-step sequence. This workflow ensures high yields and predictable outcomes.

Caption: General workflow for the functionalization of 2,5-dibromonicotinic acid.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.[4]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1.1: Selective C5-Arylation of Methyl 2,5-Dibromonicotinate

This protocol is designed to favor coupling at the C5 position by using a bulky phosphine ligand.

Reagent Equivalents Mol. Wt. Amount Mmol
Methyl 2,5-dibromonicotinate1.0295.94 g/mol 296 mg1.0
Arylboronic Acid1.2-1.2 mmol1.2
Pd₂(dba)₃0.02915.72 g/mol 18.3 mg0.02
XPhos0.08476.62 g/mol 38.1 mg0.08
K₃PO₄3.0212.27 g/mol 637 mg3.0
1,4-Dioxane/H₂O (4:1)--10 mL-

Step-by-Step Methodology:

  • Esterification (Pre-Coupling): To a solution of 2,5-dibromonicotinic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain methyl 2,5-dibromonicotinate, which can be used without further purification.

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2,5-dibromonicotinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, Pd₂(dba)₃ (0.02 mmol), and the ligand, XPhos (0.08 mmol), in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-aryl-2-bromonicotinate.

Causality and Field Insights:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is crucial for C5 selectivity. XPhos creates a sterically hindered palladium center that disfavors oxidative addition at the more sterically encumbered C2 position, adjacent to the ester group.[6]

  • Base and Solvent: A combination of a strong inorganic base like K₃PO₄ and a polar aprotic solvent system like dioxane/water is effective for promoting the transmetalation step of the Suzuki cycle.[7] The water content is critical for activating the boronic acid.

Part 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of alkynyl groups, which are versatile handles for further synthetic transformations.[8]

Protocol 2.1: Selective C2-Alkynylation of Methyl 2,5-Dibromonicotinate

This protocol aims for selective coupling at the electronically favored C2 position.

Reagent Equivalents Mol. Wt. Amount Mmol
Methyl 2,5-dibromonicotinate1.0295.94 g/mol 296 mg1.0
Terminal Alkyne1.2-1.2 mmol1.2
PdCl₂(PPh₃)₂0.03701.90 g/mol 21.1 mg0.03
CuI0.06190.45 g/mol 11.4 mg0.06
Triethylamine (Et₃N)2.5101.19 g/mol 0.35 mL2.5
THF--10 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2,5-dibromonicotinate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (repeat 3x).

  • Solvent and Reagent Addition: Add degassed THF (10 mL) and triethylamine (2.5 mmol). Then, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality and Field Insights:

  • Catalyst System: The classic Sonogashira catalyst system, PdCl₂(PPh₃)₂ with a CuI co-catalyst, is often sufficient for coupling at the more reactive C2 position. The smaller triphenylphosphine ligands do not provide enough steric hindrance to prevent reaction at this site.

  • Base and Co-catalyst: Triethylamine acts as both the base and a solvent. The copper(I) iodide co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[8]

  • Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols can be employed. These typically require a stronger base and a more active palladium/ligand system.[9]

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of substituted anilines and related compounds.[10]

Protocol 3.1: Selective C5-Amination of Methyl 2,5-Dibromonicotinate

This protocol utilizes a specialized ligand to achieve selective amination at the C5 position.

Reagent Equivalents Mol. Wt. Amount Mmol
Methyl 2,5-dibromonicotinate1.0295.94 g/mol 296 mg1.0
Amine1.2-1.2 mmol1.2
Pd(OAc)₂0.02224.50 g/mol 4.5 mg0.02
RuPhos0.04469.57 g/mol 18.8 mg0.04
NaOt-Bu1.496.10 g/mol 135 mg1.4
Toluene--10 mL-

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine methyl 2,5-dibromonicotinate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon (repeat 3x).

  • Reagent and Solvent Addition: Add the amine (1.2 mmol) followed by degassed toluene (10 mL).

  • Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired methyl 5-amino-2-bromonicotinate derivative.

Causality and Field Insights:

  • Catalyst System: The use of a bulky, electron-rich dialkylbiarylphosphine ligand such as RuPhos is key to achieving high yields and selectivity in Buchwald-Hartwig aminations, particularly with challenging substrates.[6] Similar to the Suzuki coupling, the steric bulk of the ligand can direct the reaction to the C5 position.

  • Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases like carbonates are often less effective for C-N bond formation.[6]

  • Protecting Group Considerations: The use of an ester protecting group is particularly important in Buchwald-Hartwig amination due to the strongly basic conditions, which would otherwise lead to unwanted side reactions with the free carboxylic acid.

Sequential Cross-Coupling: A Strategy for Diversity

A powerful application of the regioselective protocols described above is their use in a sequential, one-pot fashion to generate disubstituted nicotinic acid derivatives. For example, one could first perform a C5-selective Suzuki coupling using a bulky ligand, and then, after consumption of the starting material, introduce a second set of coupling partners and a different catalyst system to functionalize the remaining C2-bromo position. This approach significantly streamlines the synthesis of complex molecules.

Troubleshooting and Optimization

  • Low Yield: If low yields are observed, consider screening different ligands, bases, and solvents. For pyridine substrates, catalyst inhibition can be an issue; increasing the ligand-to-palladium ratio may be beneficial. Ensure all reagents and solvents are anhydrous and reactions are performed under a strict inert atmosphere.

  • Poor Selectivity: If a mixture of C2 and C5 isomers is obtained, the choice of ligand is the most critical parameter to adjust. For C5 selectivity, increase the steric bulk of the phosphine ligand (e.g., XPhos, RuPhos). For C2 selectivity, a less sterically demanding ligand (e.g., PPh₃) or ligandless conditions may be more effective.

  • Protodebromination: The loss of a bromine atom and its replacement with hydrogen can be a significant side reaction. This is often exacerbated by high temperatures and prolonged reaction times. Using a more active catalyst system that allows for lower reaction temperatures can mitigate this issue.

Conclusion

2,5-Dibromonicotinic acid is a versatile and powerful building block for the synthesis of complex substituted pyridine derivatives. By carefully selecting the palladium catalyst, ancillary ligand, and reaction conditions, researchers can achieve high regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide serve as a robust starting point for the development of novel synthetic routes in drug discovery and materials science.

References

  • Sobia, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2485. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gao, F., et al. (2017). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Tetrahedron, 73(29), 4175-4182. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • ResearchGate. (2018). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. [Link]

  • Wessig, P., & Müller, F. (2005). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 46(39), 6695-6697. [Link]

  • The Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • National Institutes of Health. (2016). Sequential Ru-Pd catalysis: A two-catalyst one-pot protocol for the synthesis of N- and O-heterocycles. [Link]

  • MDPI. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]

  • Semantic Scholar. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. [Link]

  • ResearchGate. (2021). A very recent example of Buchwald‐Hartwig reaction type for producing seven‐membered rings. [Link]

  • ResearchGate. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. [Link]

  • National Institutes of Health. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • PubMed. (2018). An Active Palladium Colloidal Catalyst for the Selective Oxidative Heterocoupling of (Hetero)Aryl Boronic Acids. [Link]

  • The Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]

  • Kim, G., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 6(1), 104-108. [Link]

  • E-Prints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • Royal Society of Chemistry. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Royal Society of Chemistry. (2019). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]

  • Royal Society of Chemistry. (2020). Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source. [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Royal Society of Chemistry. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • National Institutes of Health. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. [Link]

  • PubMed. (2018). Palladium-Catalyzed Decarboxylative γ-Olefination of 2,5-Cyclohexadiene-1-carboxylic Acid Derivatives with Vinyl Halides. [Link]

  • Royal Society of Chemistry. (2013). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

Sources

Application

Application Note: A Scalable and Validated Synthesis of 2,5-Dibromonicotinic Acid for Pharmaceutical Intermediate Production

Abstract 2,5-Dibromonicotinic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of drug candidates, making a robust and scala...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromonicotinic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of drug candidates, making a robust and scalable synthetic route essential for drug development and manufacturing. This application note provides a detailed, in-depth technical guide for the multi-step, scale-up synthesis of 2,5-dibromonicotinic acid, starting from readily available 2-aminopyridine. The protocols herein are designed for researchers, process chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles, safety considerations, and analytical validation required for producing high-purity material suitable for cGMP (current Good Manufacturing Practice) environments.

Introduction: The Strategic Importance of 2,5-Dibromonicotinic Acid

Polyfunctional pyridine derivatives are critical building blocks in medicinal chemistry. The presence of multiple reactive handles on the pyridine ring allows for diverse and complex molecular architectures. 2,5-Dibromonicotinic acid, with its carboxylic acid group and two bromine atoms at strategic positions, serves as a versatile precursor. The differential reactivity of the bromine atoms and the carboxylic acid moiety enables sequential, regioselective modifications, crucial for building complex API structures. The demand for a reliable, high-yield, and scalable synthesis is driven by the expanding pipeline of pharmaceuticals derived from this intermediate.[1] This guide details a validated three-step synthesis pathway that is both efficient and amenable to large-scale production.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from 2-aminopyridine. This strategy was chosen for its reliance on well-understood, high-yielding reactions and the commercial availability of the starting material.

  • Step 1: Bromination of 2-Aminopyridine to yield 2-amino-5-bromopyridine. This electrophilic aromatic substitution proceeds with high regioselectivity.

  • Step 2: Sandmeyer Reaction to convert the amino group of 2-amino-5-bromopyridine into a second bromo group, yielding the key intermediate 2,5-dibromopyridine. This classic transformation provides a reliable method for introducing a halide in place of an amino group.[2][3]

  • Step 3: Carboxylation of 2,5-Dibromopyridine via a Grignard reaction to install the carboxylic acid at the 3-position, yielding the final product, 2,5-dibromonicotinic acid. This organometallic approach is a standard and effective method for C-C bond formation.[4][5]

G cluster_0 Overall Synthesis Workflow 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Step 1: Bromination 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine Step 2: Sandmeyer Reaction 2,5-Dibromonicotinic_acid 2,5-Dibromonicotinic_acid 2,5-Dibromopyridine->2,5-Dibromonicotinic_acid Step 3: Grignard Carboxylation

Caption: High-level overview of the three-step synthesis pathway.

Detailed Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Amino-5-bromopyridine

Principle: This step involves the electrophilic bromination of 2-aminopyridine. The amino group is a strong activating group and directs the incoming electrophile (bromine) primarily to the para-position (C5), resulting in high regioselectivity. Acetic anhydride is used initially to form the acetamide, which moderates the reactivity of the amino group and prevents over-bromination, a common side reaction. The subsequent hydrolysis of the amide reveals the desired product.

Protocol:

  • Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-aminopyridine (1.0 eq) and acetic anhydride (1.5 eq).[1]

  • Acetylation: Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling: Cool the reaction mixture to 20-25°C.

  • Bromination: Slowly add liquid bromine (1.1 eq) dropwise via the addition funnel, maintaining the temperature between 45-55°C.[1] The reaction is exothermic and requires careful control of the addition rate.

  • Reaction: Stir the mixture at 45-55°C for 2-3 hours post-addition.

  • Work-up and Hydrolysis: Carefully add water to dissolve all solids. Then, slowly add a 40% aqueous sodium hydroxide solution to neutralize the mixture and hydrolyze the acetamide. A precipitate will form.[1]

  • Isolation: Cool the slurry and collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-5-bromopyridine.[1]

ParameterSpecificationRationale
Starting Material 2-AminopyridineCommercially available and inexpensive.
Reagents Acetic Anhydride, Bromine, NaOHStandard industrial chemicals.
Solvent None (initially), Water, EthanolReduces solvent cost and waste.
Temperature 20-55°C, RefluxControlled conditions for safety and selectivity.
Typical Yield 60-70%Good yield for this type of transformation.[1]
Part 2: Synthesis of 2,5-Dibromopyridine (Sandmeyer Reaction)

Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine to an aryl halide.[2] The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a halide nucleophile, catalyzed by a copper(I) salt.[3] The mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst.[3][6]

G cluster_1 Sandmeyer Reaction Mechanism Ar-NH2 2-Amino-5-bromopyridine Diazonium_Salt Ar-N₂⁺ Br⁻ Ar-NH2->Diazonium_Salt NaNO₂, HBr (0-5°C) Aryl_Radical Ar• + N₂ Diazonium_Salt->Aryl_Radical e⁻ transfer from Cu(I) Ar-Br 2,5-Dibromopyridine Aryl_Radical->Ar-Br Br• transfer CuBr Cu(I)Br CuBr2 Cu(II)Br₂ CuBr->CuBr2 Oxidation CuBr2->CuBr Reduction (Cycle)

Caption: Simplified mechanism of the Sandmeyer reaction.

Protocol:

  • Reaction Setup: In a reactor cooled to 0-5°C, add 2-amino-5-bromopyridine (1.0 eq) to a 48% aqueous hydrobromic acid solution.[1]

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained strictly between 0-5°C. The formation of nitrous acid in situ leads to the diazonium salt.

  • Catalyst Introduction: In a separate vessel, dissolve cuprous bromide (CuBr) (catalytic to stoichiometric amounts can be used) in 48% HBr.[7]

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Allow the reaction to stir and slowly warm to room temperature.

  • Work-up: Neutralize the reaction mixture with a 40% NaOH solution to a pH of 7-8.[1]

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,5-dibromopyridine can be purified by vacuum distillation or recrystallization from heptane.[8]

ParameterSpecificationRationale
Starting Material 2-Amino-5-bromopyridineSynthesized in Part 1.
Reagents NaNO₂, HBr, CuBrStandard Sandmeyer reagents.
Solvent Water, Organic Solvent for ExtractionAqueous reaction medium is typical and cost-effective.
Temperature 0-5°C (Diazotization)Diazonium salts are unstable at higher temperatures.
Typical Yield >80%The Sandmeyer reaction is generally high-yielding.
Part 3: Synthesis of 2,5-Dibromonicotinic Acid (Grignard Carboxylation)

Principle: The final step involves the formation of a Grignard reagent from 2,5-dibromopyridine, followed by carboxylation with carbon dioxide (dry ice). The bromine at the 5-position is generally more reactive towards magnesium insertion than the bromine at the 2-position, leading to the preferential formation of the 5-pyridylmagnesium bromide.[9] This organometallic intermediate is a powerful nucleophile that readily attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[5][10] An acidic work-up then protonates the salt to yield the final carboxylic acid.

Protocol:

  • Grignard Formation Setup: All glassware must be rigorously dried to prevent quenching of the Grignard reagent. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Equip a reactor with a mechanical stirrer, condenser, and addition funnel.

  • Initiation: Place magnesium turnings (1.2 eq) in the reactor. Add a small crystal of iodine to help initiate the reaction.

  • Reagent Addition: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a color change.

  • Grignard Reagent Synthesis: Once initiated, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution to -70°C (dry ice/acetone bath). In a separate, oversized flask, place a large excess of crushed dry ice (solid CO₂). Slowly transfer the Grignard reagent solution onto the dry ice via a cannula with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (1M) until the solution is acidic (pH 3-4). This will protonate the carboxylate and dissolve any remaining magnesium salts.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If it remains in solution, extract the aqueous layer with ethyl acetate.

  • Purification: Combine the solid precipitate and the extracted organic material. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure 2,5-dibromonicotinic acid.

ParameterSpecificationRationale
Starting Material 2,5-DibromopyridineSynthesized in Part 2.
Reagents Magnesium, Dry Ice (CO₂), HClStandard reagents for Grignard carboxylation.
Solvent Anhydrous THF, Ethyl AcetateAnhydrous conditions are critical for Grignard reactions.
Temperature Reflux (Grignard), -70°C (Carboxylation)Controlled temperatures for reagent stability and reaction efficiency.
Typical Yield 50-65%Yields can vary based on Grignard formation efficiency.

Safety and Handling

Scaling up chemical syntheses introduces significant safety challenges. A thorough risk assessment must be conducted before commencing any work.

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile.[11][12] It causes severe skin burns and is fatal if inhaled.[11] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator.[4][13] Emergency showers and eyewash stations must be readily accessible. An appropriate scrubbing system (e.g., sodium bisulfite or sodium hydroxide solution) should be used to neutralize bromine vapors.[13]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[14] It can form explosive compounds when mixed with certain organic materials. Avoid contact with combustible materials.[14]

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric, especially in the absence of a solvent. The reaction is sensitive to moisture and air. Ensure all equipment is flame-dried and the reaction is run under a positive pressure of an inert gas. The initial formation can have an induction period followed by a highly exothermic reaction; careful control is essential.

Analytical Quality Control

To ensure the final product meets the required specifications for pharmaceutical use, rigorous analytical testing is mandatory at each stage.

  • Thin-Layer Chromatography (TLC): Used for in-process monitoring of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and intermediates. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA) is typically effective.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product. The spectra provide unambiguous evidence of the compound's identity and can reveal the presence of impurities.[15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Conclusion

The synthetic route detailed in this application note provides a scalable and reliable method for the production of high-purity 2,5-dibromonicotinic acid. By starting with 2-aminopyridine, this three-step process utilizes well-established and high-yielding chemical transformations. The explanations of the underlying principles and the emphasis on safety and analytical controls provide researchers and process chemists with the necessary tools to implement this synthesis in a laboratory or pilot plant setting. This robust process is crucial for ensuring a consistent supply of this key intermediate to support ongoing and future drug development programs.

References

  • Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743. Retrieved from [Link]

  • Khan, M. T., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 47(39), 7649-7652. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

  • OKCHEM. (n.d.). 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Kumar, V., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2237–2267. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Google Patents. (n.d.). US5371224A - Process for preparing 2,5-dibromopyrimidine.
  • Brancato, G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40, 2893–2904. Retrieved from [Link]

  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Hong, J., & Luesch, H. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Omega, 6(38), 24874–24885. Retrieved from [Link]

  • Zhang, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6649. Retrieved from [Link]

  • Zhang, Y., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(4), e202200021. Retrieved from [Link]

  • Kim, K-B., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(3), 239–246. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: 2,5-Dibromonicotinic Acid as a Cornerstone Building Block in the Synthesis of Active Pharmaceutical Ingredients

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,5-dibromonicotinic acid as a versatile starting material in the s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,5-dibromonicotinic acid as a versatile starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the unique reactivity of this scaffold, focusing on selective palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, including the scientific rationale behind reagent selection and reaction conditions. The application of these methods is exemplified in the synthesis of key intermediates for targeted therapies, particularly kinase inhibitors.

Introduction: The Strategic Value of 2,5-Dibromonicotinic Acid

2,5-Dibromonicotinic acid is a pyridine-based heterocyclic compound featuring three key functional handles for molecular elaboration: a carboxylic acid and two bromine atoms at electronically distinct positions (C2 and C5). This arrangement makes it an exceptionally valuable building block in pharmaceutical synthesis.[1]

  • Carboxylic Acid Moiety: Serves as a classical handle for amide bond formation, esterification, or reduction, allowing for the introduction of diverse side chains and pharmacophoric elements crucial for tuning solubility, protein binding, and pharmacokinetic properties.[1]

  • Two Orthogonal Bromine Atoms: The bromine atoms at the C2 and C5 positions exhibit differential reactivity, enabling selective and sequential functionalization. This is paramount for the controlled, regioselective construction of complex molecular architectures. The C5-Br is generally more susceptible to Pd-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination compared to the more sterically hindered and electronically deactivated C2-Br.[2] This reactivity difference is the cornerstone of its utility.

This guide will focus on harnessing this differential reactivity to construct API precursors.

Core Synthetic Transformations & Mechanistic Insights

Palladium-catalyzed cross-coupling reactions are the primary methods for functionalizing the bromide positions on the nicotinic acid scaffold. Understanding the principles of these reactions is critical for successful synthesis.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3] It is widely favored in the pharmaceutical industry for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[3]

Mechanism Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinic acid derivative.[3][4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][4]

dot graph Suzuki_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles start_node [label="2,5-Dibromonicotinic Acid Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; pd0_node [label="Pd(0)L2", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add_node [label="Oxidative\nAddition", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex_node [label="Aryl-Pd(II)-Br Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid_node [label="R-B(OH)2\n+ Base", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal_node [label="Transmetalation", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diaryl_pd_node [label="Aryl-Pd(II)-R Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim_node [label="Reductive\nElimination", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_node [label="C-C Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start_node -> ox_add_node; pd0_node -> ox_add_node [label="Catalyst"]; ox_add_node -> pd_complex_node; boronic_acid_node -> transmetal_node; pd_complex_node -> transmetal_node; transmetal_node -> diaryl_pd_node; diaryl_pd_node -> red_elim_node; red_elim_node -> product_node; red_elim_node -> pd0_node [label="Regenerates\nCatalyst"]; } dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds, coupling amines with aryl halides.[6][7] This reaction has revolutionized medicinal chemistry by providing a reliable method for creating aryl amines, which are ubiquitous in pharmaceuticals, under much milder conditions than traditional methods.[6][8]

Mechanism Rationale: The catalytic cycle is analogous to the Suzuki coupling.[6] It involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, association of the amine, deprotonation by a base to form an amide complex, and subsequent reductive elimination to yield the C-N coupled product and regenerate the catalyst.[9] The choice of ligand is critical to prevent side reactions and promote efficient reductive elimination.[6]

Application in API Synthesis: Building Blocks for Kinase Inhibitors

The pyridine and pyrimidine cores are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1][10] 2,5-Dibromonicotinic acid is an ideal starting material for constructing di-substituted pyridine backbones found in many potent inhibitors, such as those targeting Bruton's tyrosine kinase (Btk).[11]

The general synthetic strategy involves a sequential, regioselective cross-coupling approach:

  • Amide Formation: The carboxylic acid is first converted to an amide to install a key interaction group or linking moiety.

  • Selective C5-Arylation (Suzuki Coupling): The more reactive C5-Br is coupled with an appropriate arylboronic acid.

  • Selective C2-Amination (Buchwald-Hartwig): The remaining C2-Br is coupled with a primary or secondary amine to complete the core structure.

dot graph API_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Node styles process_node [shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow start [label="2,5-Dibromonicotinic Acid"]; step1 [label="Amide Coupling\n(e.g., with R1-NH2, HATU)", shape=parallelogram]; intermediate1 [label="2,5-Dibromonicotinamide Derivative"]; step2 [label="Selective Suzuki Coupling at C5\n(with R2-B(OH)2, Pd catalyst)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate2 [label="5-Aryl-2-bromonicotinamide"]; step3 [label="Buchwald-Hartwig Amination at C2\n(with R3-NH2, Pd catalyst)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Kinase Inhibitor Scaffold\n(Di-substituted Pyridine Core)"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; } dot Caption: General workflow for synthesizing a kinase inhibitor scaffold.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[3]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5 Position

This protocol details the coupling of a 2,5-dibromonicotinamide derivative with a generic arylboronic acid.

Materials:

  • 2,5-Dibromonicotinamide Derivative (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2,5-dibromonicotinamide derivative (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Seal the flask with a septum and perform three cycles of vacuum/backfill with inert gas (Argon or Nitrogen).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting bromide.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-bromonicotinamide product.

Scientist's Notes & Rationale:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[6]

  • Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[12]

  • Solvent System: The dioxane/water mixture is essential. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination at the C2 Position

This protocol details the amination of the 5-aryl-2-bromonicotinamide intermediate.

Materials:

  • 5-Aryl-2-bromonicotinamide (1.0 equiv)

  • Amine (primary or secondary) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Seal the flask and perform three vacuum/backfill cycles with inert gas.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst complex.

  • In a separate flask under inert gas, add the 5-aryl-2-bromonicotinamide (1.0 equiv) and NaOt-Bu (2.0 equiv).

  • Add the pre-formed catalyst solution to the flask containing the substrate and base via cannula or syringe.

  • Add the amine (1.5 equiv) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes & Rationale:

  • Catalyst/Ligand: A combination of a Pd(0) source like Pd₂(dba)₃ and a specialized ligand is used.[13] Xantphos is a bulky, electron-rich bidentate ligand with a large "bite angle," which is highly effective at promoting the challenging reductive elimination step to form the C-N bond and preventing β-hydride elimination side reactions.[6]

  • Base: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine (or the intermediate Pd-amine complex), which is necessary for the catalytic cycle to proceed.[7] It must be handled under inert conditions as it is highly reactive with moisture.

  • Solvent: Toluene is a common high-boiling, non-polar aprotic solvent for this transformation.[8] Anhydrous conditions are critical as water can hydrolyze the strong base and interfere with the catalyst.

Data Summary and Optimization

The success of these cross-coupling reactions is highly dependent on the careful selection of reagents. The following table provides a starting point for optimization.

ParameterSuzuki-Miyaura Coupling (C5-Arylation)Buchwald-Hartwig Amination (C2-Amination)Rationale
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts (Pd(II)) or active catalysts (Pd(0)) can be used. Choice depends on stability and activation requirements.
Ligand dppf, SPhosXantphos, RuPhos, BrettPhosLigand choice is critical and substrate-dependent. Bulky, electron-rich phosphines are generally preferred.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, LHMDS, K₂CO₃Base strength must be matched to the pKa of the coupling partner (boronic acid or amine).[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEToluene, Dioxane (anhydrous)Solvent choice affects solubility and reaction temperature. Protic co-solvents are often needed for Suzuki, while Buchwald-Hartwig requires anhydrous conditions.
Temperature (°C) 80 - 11090 - 120Higher temperatures are often required to overcome activation barriers, but must be balanced against potential substrate/product degradation.

Conclusion

2,5-Dibromonicotinic acid stands out as a preeminent building block for the synthesis of complex pharmaceutical agents. Its capacity for selective, sequential functionalization via robust palladium-catalyzed cross-coupling reactions provides a reliable and modular route to diverse molecular scaffolds. The protocols and rationale provided herein serve as a comprehensive guide for chemists to effectively leverage this versatile reagent in drug discovery and development programs, particularly in the synthesis of next-generation kinase inhibitors and other targeted therapies.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman . Rose-Hulman Institute of Technology. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies . MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . American Chemical Society. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . Technical University of Denmark. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Advances in Cross-Coupling Reactions . MDPI. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros . Reddit. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects . ResearchGate. Available at: [Link]

  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum . American Chemical Society. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents . National Center for Biotechnology Information. Available at: [Link]

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  • The Development of BTK Inhibitors: A Five-Year Update . MDPI. Available at: [Link]

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity . PubMed. Available at: [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Chemoselective Buchwald-Hartwig Amination of 2,5-Dibromonicotinic Acid

Abstract The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application to complex, functionalize...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application to complex, functionalized heteroaromatic systems, however, presents unique challenges. This guide provides an in-depth analysis and a detailed experimental protocol for the Buchwald-Hartwig amination of 2,5-dibromonicotinic acid. We will explore the critical parameters governing this transformation, with a particular focus on achieving chemoselectivity, overcoming catalyst inhibition, and managing the reactivity of the carboxylic acid moiety. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful cross-coupling reaction for the synthesis of novel aminonicotinic acid derivatives, which are key scaffolds in pharmaceutical development.[3][4]

Scientific Foundation and Strategic Considerations

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides.[1][5] The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate like 2,5-dibromonicotinic acid.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[8]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd [L-Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido [L-Pd(II)(Ar)(NR'R'')] AmineCoord->Amido Deprotonation (Base) BaseH [Base-H]⁺X⁻ AmineCoord->BaseH Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Substrate-Specific Challenges: 2,5-Dibromonicotinic Acid

Applying this reaction to 2,5-dibromonicotinic acid introduces several complexities that must be strategically addressed.

  • Chemoselectivity: The substrate possesses two bromine atoms at electronically distinct positions. The C5-Br bond is generally more susceptible to oxidative addition than the C2-Br bond. This is because the C2 position is ortho to the electron-withdrawing pyridine nitrogen, making the C2-Br bond stronger and the carbon atom less electron-deficient compared to C5. Consequently, mono-amination typically occurs selectively at the C5 position under carefully controlled conditions.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a competing ligand and leading to catalyst deactivation or inhibition.[10] This is a common challenge with nitrogen-containing heteroaryls.

  • Functional Group Interference: The acidic proton of the carboxylic acid can react with the strong bases typically required for the amination, potentially complicating the reaction. Furthermore, the carboxylate anion could coordinate to the palladium catalyst.

Rational Selection of Reaction Components

Overcoming these challenges requires careful selection of the catalyst system, base, and solvent.

  • Palladium Pre-catalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts (e.g., Buchwald's G3 or G4 pre-catalysts) are often superior.[11] These well-defined complexes rapidly generate the active L-Pd(0) species upon exposure to a base, leading to more reliable and efficient reactions, especially for challenging substrates.[11]

  • Ligand: This is arguably the most critical variable. For electron-deficient heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[5] Ligands like XPhos , RuPhos , or BrettPhos are highly effective.[12] Their steric bulk creates a coordinatively unsaturated palladium center that favors the oxidative addition of the aryl halide over inhibitory coordination by the pyridine nitrogen.[5][10]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation step. While sodium tert-butoxide (NaOtBu) is common, its high basicity can be problematic with the carboxylic acid. Milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent alternatives, providing sufficient basicity while minimizing side reactions.[13][14]

  • Solvent: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are the most commonly used solvents for this transformation.[11][15] Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[11]

Experimental Protocol: Mono-amination at the C5 Position

This protocol details a representative procedure for the selective mono-amination of 2,5-dibromonicotinic acid with a primary or secondary amine at the C5 position.

Materials and Equipment
Reagent/MaterialGrade/PuritySupplier ExampleNotes
2,5-Dibromonicotinic acid≥97%Sigma-Aldrich, Combi-BlocksStore in a desiccator.
Amine (e.g., Morpholine)Anhydrous, ≥99%Acros Organics, Alfa AesarUse freshly distilled or from a sure-seal bottle.
XPhos Pd G3 Pre-catalystN/AStrem Chemicals, Sigma-AldrichHandle in a glovebox or under inert gas.
Cesium Carbonate (Cs₂CO₃)≥99.9%Strem Chemicals, Alfa AesarFinely powdered; dry in an oven before use.
TolueneAnhydrous, ≤50 ppm H₂OAcros Organics (AcroSeal™)Use from a solvent purification system or a sealed bottle.
Schlenk flask or reaction vialN/AN/AMust be oven-dried before use.
Magnetic stirrer and stir barN/AN/A
Inert gas supply (N₂ or Ar)High purityN/A
Step-by-Step Procedure

Workflow start Start: Oven-dried Schlenk Flask setup 1. Add Solids (Substrate, Base, Pre-catalyst) in a glovebox or under inert gas flow. start->setup purge 2. Seal and Purge Evacuate and backfill with N₂/Ar (3x). setup->purge add_liquids 3. Add Solvents & Amine Inject anhydrous toluene and amine via syringe. purge->add_liquids react 4. Heat and Stir Heat to 100-110 °C with vigorous stirring. add_liquids->react monitor 5. Monitor Reaction Check progress by TLC or LC-MS (e.g., after 12-24h). react->monitor workup 6. Quench and Extract Cool, quench with water, acidify, and extract with an organic solvent. monitor->workup Upon completion purify 7. Purify Product Column chromatography or recrystallization. workup->purify end End: Pure Product purify->end

Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination.
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromonicotinic acid (1.0 equiv), cesium carbonate (2.0 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the amine (1.2 equiv) via syringe, followed by anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot (under inert conditions), quenching it, and analyzing by LC-MS.

  • Work-up: Once the reaction is complete (or has reached maximum conversion), cool the flask to room temperature. Carefully quench the reaction by adding water. Acidify the aqueous layer to pH ~4-5 with 1 M HCl to protonate the product. Extract the product with ethyl acetate or another suitable organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino-5-bromonicotinic acid derivative.

Optimization and Troubleshooting

Achieving high yields and selectivity often requires optimization.[16] The following table presents a hypothetical optimization study to illustrate the effect of key variables.

EntryLigand (2 mol%)Base (2 equiv)Temp (°C)Time (h)Yield of 5-amino product (%)Notes
1P(o-tol)₃NaOtBu10024<5First-generation ligand, ineffective for this substrate.[1]
2XantphosCs₂CO₃1102465Bidentate ligand shows moderate activity.[17]
3RuPhosK₃PO₄1101888Bulky biarylphosphine ligand is highly effective.[12]
4 XPhos Cs₂CO₃ 110 18 92 Optimal conditions found. [5][13]
5XPhosNaOtBu1101875Stronger base may lead to decomposition or side reactions.
6XPhosCs₂CO₃802445Lower temperature results in incomplete conversion.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor-quality reagents.

    • Solution: Ensure all reagents are anhydrous and the atmosphere is strictly inert.[10] Switch to a more active pre-catalyst (e.g., a G4 pre-catalyst) or a more electron-rich ligand. Increase the reaction temperature.[10]

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • Cause: This can occur via a competing β-hydride elimination pathway, especially with primary amines.[18]

    • Solution: Employing bulky, sterically hindered ligands can disfavor this side reaction.[1] Ensure the amine is of high purity.

  • Poor Chemoselectivity (Amination at C2):

    • Cause: Excessively harsh conditions or a less discriminating catalyst system.

    • Solution: Use milder conditions (e.g., lower temperature, weaker base like K₃PO₄) and a sterically demanding ligand to enhance selectivity for the more accessible C5 position.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. (2008). ResearchGate. [Link]

  • Isley, N. A., et al. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]

  • Barge, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (2018). ResearchGate. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (2020). University of Nottingham. [Link]

  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]

  • Conditions for a selective Buchwald-Hartwig amination? (2012). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Pyyridine-3-Carboxylic Acids

Introduction: The Strategic Importance of 2,5-Disubstituted Pyridine-3-Carboxylic Acids The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, with its derivatives exhibiting a vast spect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Disubstituted Pyridine-3-Carboxylic Acids

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and material properties.[1][2] Among the myriad of substituted pyridines, the 2,5-disubstituted pyridine-3-carboxylic acid scaffold holds a position of particular significance. The arrangement of substituents at the 2- and 5-positions allows for precise modulation of steric and electronic properties, while the carboxylic acid at the 3-position provides a crucial handle for further functionalization or interaction with biological targets.[1] This unique combination of features has led to the incorporation of this scaffold into a wide array of pharmaceuticals, agrochemicals, and functional materials.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective synthetic strategies for accessing 2,5-disubstituted pyridine-3-carboxylic acids. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, offering field-proven insights and step-by-step protocols to empower your research and development endeavors.

Classical Approaches: Building the Pyridine Core

The de novo synthesis of the pyridine ring remains a powerful and versatile approach for the preparation of highly functionalized derivatives. Two classical named reactions, the Bohlmann-Rahtz and Hantzsch syntheses, have stood the test of time and continue to be valuable tools in the synthetic chemist's arsenal.

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Cyclocondensation

The Bohlmann-Rahtz synthesis is a robust method for the preparation of substituted pyridines through the condensation of an enamine with an ethynylketone.[4][5][6] The reaction proceeds via an aminodiene intermediate, which upon heating, undergoes an E/Z isomerization followed by a cyclodehydration to furnish the pyridine ring.[4][5] A key advantage of this method is its versatility, allowing for the introduction of a wide range of substituents on the pyridine core.[7]

Mechanism of the Bohlmann-Rahtz Pyridine Synthesis

The reaction commences with the Michael addition of an enamine to an ethynylketone, forming a linear aminodiene intermediate. This intermediate then undergoes a thermally induced isomerization to the corresponding E/Z isomer, which is poised for cyclization. The final step is a cyclodehydration reaction, which can be promoted by heat or acid catalysis, to yield the aromatic pyridine ring.[4][6]

Bohlmann_Rahtz Enamine Enamine Intermediate1 Aminodiene Intermediate Enamine->Intermediate1 + Ethynylketone Ethynylketone Ethynylketone->Intermediate1 Intermediate2 E/Z Isomer Intermediate1->Intermediate2 Heat Pyridine 2,5-Disubstituted Pyridine-3-Carboxylic Acid Ester Intermediate2->Pyridine Cyclodehydration (-H2O)

Bohlmann-Rahtz Synthesis Workflow

Protocol: Synthesis of Ethyl 2-Methyl-5-phenylpyridine-3-carboxylate

This protocol provides a representative example of the Bohlmann-Rahtz synthesis for the preparation of a 2,5-disubstituted pyridine-3-carboxylate ester, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Ethyl 3-aminocrotonate

  • 3-Phenylpropiolaldehyde

  • Acetic acid

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of ethyl 3-aminocrotonate (1.0 eq) in toluene, add 3-phenylpropiolaldehyde (1.1 eq).

  • Add acetic acid (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-methyl-5-phenylpyridine-3-carboxylate.

Hydrolysis to the Carboxylic Acid:

  • Dissolve the purified ester in a mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and acidify with 2 M hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-5-phenylpyridine-3-carboxylic acid.

Reactant 1 Reactant 2 Product Yield Reference
Ethyl 3-aminocrotonate3-PhenylpropiolaldehydeEthyl 2-methyl-5-phenylpyridine-3-carboxylateGood to Excellent[4]
Various EnaminesVarious EthynylketonesSubstituted PyridinesVariable[7]
The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

The Hantzsch pyridine synthesis is a one-pot, multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine intermediate.[8][9][10] This intermediate is then oxidized to the corresponding pyridine derivative.[9] The Hantzsch synthesis is a highly efficient and atom-economical method for the construction of symmetrically substituted pyridines.

Mechanism of the Hantzsch Pyridine Synthesis

The mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. A final oxidation step, often carried out in the same pot, leads to the aromatic pyridine product.[10][11]

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Enamine Enamine Ketoester1->Enamine Ketoester2 β-Ketoester (1 eq) Ketoester2->Knoevenagel Ammonia Ammonia Ammonia->Enamine Dihydropyridine Dihydropyridine Enamine->Dihydropyridine Knoevenagel->Dihydropyridine Pyridine Pyridine-3,5-dicarboxylate Dihydropyridine->Pyridine Oxidation

Hantzsch Synthesis Workflow

Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation

This protocol details the synthesis of a Hantzsch dihydropyridine and its subsequent oxidation to the corresponding pyridine, which can then be selectively hydrolyzed and decarboxylated to provide a 2,5-disubstituted pyridine-3-carboxylic acid.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Nitric acid (or other oxidizing agent like DDQ or manganese dioxide)

Procedure for Dihydropyridine Synthesis:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

  • Add ammonium acetate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the dihydropyridine product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Procedure for Oxidation to Pyridine:

  • Dissolve the synthesized dihydropyridine in glacial acetic acid.

  • Slowly add a suitable oxidizing agent, such as nitric acid (1.2 eq), while maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Aldehyde β-Ketoester Nitrogen Source Product Yield Reference
FormaldehydeEthyl acetoacetateAmmonium acetateHantzsch esterHigh[9]
BenzaldehydeEthyl acetoacetateAmmonium acetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateHigh[11]

Modern Synthetic Strategies: Functionalization of the Pyridine Ring

While classical methods are excellent for constructing the pyridine core, modern synthetic chemistry offers a powerful toolkit for the late-stage functionalization of pre-existing pyridine rings. These methods, including cross-coupling reactions and directed metalation, provide a highly modular and efficient means of introducing substituents at specific positions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules. The Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are particularly well-suited for the functionalization of halopyridines, providing access to a wide range of 2,5-disubstituted pyridine-3-carboxylic acid derivatives.

Suzuki Coupling: Aryl-Aryl Bond Formation

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[12][13] This reaction is highly tolerant of a wide range of functional groups, making it an ideal choice for the synthesis of complex molecules.[14]

Protocol: Suzuki Coupling of Ethyl 5-bromo-2-methylnicotinate with Phenylboronic Acid

Materials:

  • Ethyl 5-bromo-2-methylnicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate

  • 1,4-Dioxane/Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed solution of ethyl 5-bromo-2-methylnicotinate (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as a pre-catalyst or generated in situ from Pd(OAc)2 and a phosphine ligand (e.g., PPh3).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 2-methyl-5-phenylnicotinate.

Sonogashira Coupling: C(sp2)-C(sp) Bond Formation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[15][16] This reaction provides a direct route to alkynyl-substituted pyridines, which are versatile intermediates for further transformations.

Protocol: Sonogashira Coupling of Ethyl 5-bromo-2-chloronicotinate with Phenylacetylene

Materials:

  • Ethyl 5-bromo-2-chloronicotinate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Toluene

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl 5-bromo-2-chloronicotinate (1.0 eq) in a mixture of toluene and triethylamine, add phenylacetylene (1.2 eq).

  • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C under an inert atmosphere for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-chloro-5-(phenylethynyl)nicotinate.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[17][18] This reaction is particularly useful for the synthesis of aminopyridines, which are important building blocks in medicinal chemistry.[19][20]

Protocol: Buchwald-Hartwig Amination of Ethyl 5-bromo-2-chloronicotinate with Morpholine

Materials:

  • Ethyl 5-bromo-2-chloronicotinate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)[17]

  • Sodium tert-butoxide

  • Toluene

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd2(dba)3 (0.02 eq) and the phosphine ligand (0.04 eq) in toluene.

  • Add ethyl 5-bromo-2-chloronicotinate (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 2-chloro-5-(morpholino)nicotinate.

Coupling Reaction Substrates Product Type Key Advantages References
Suzuki Halopyridine, Boronic Acid/EsterAryl-substituted PyridineHigh functional group tolerance[12][13][14]
Sonogashira Halopyridine, Terminal AlkyneAlkynyl-substituted PyridineDirect introduction of an alkyne moiety[15][16]
Buchwald-Hartwig Halopyridine, AmineAmino-substituted PyridineEfficient C-N bond formation[17][18][19][20]
Directed Ortho-Metalation (DoM): Regioselective C-H Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds.[21] In this approach, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[21][22] The resulting ortho-lithiated species can then be trapped with a variety of electrophiles to introduce a new substituent with high regioselectivity.[21]

Mechanism of Directed Ortho-Metalation

The process begins with the coordination of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to the DMG. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. This intermediate is a potent nucleophile and reacts readily with a wide range of electrophiles.[21][23]

DoM_Mechanism PyridineDMG Pyridine with DMG Intermediate Ortho-lithiated Intermediate PyridineDMG->Intermediate + Organolithium Organolithium Organolithium Base Organolithium->Intermediate Product Ortho-functionalized Pyridine Intermediate->Product + Electrophile Electrophile Electrophile (E+) Electrophile->Product

Directed Ortho-Metalation Workflow

Protocol: Directed Ortho-Metalation of 3-Pyridinecarboxylic Acid Diethylamide

This protocol illustrates the DoM of a pyridine-3-carboxamide, a common DMG, followed by quenching with an electrophile to introduce a substituent at the 2-position.

Materials:

  • 3-Pyridinecarboxylic acid diethylamide

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dry tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, N,N-dimethylformamide, benzaldehyde)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-pyridinecarboxylic acid diethylamide (1.0 eq) and TMEDA (1.2 eq) in dry THF at -78 °C under an inert atmosphere, add s-BuLi (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 eq) to the reaction mixture and continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-substituted-3-pyridinecarboxylic acid diethylamide.

Conclusion

The synthesis of 2,5-disubstituted pyridine-3-carboxylic acids is a critical endeavor in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of both classical and modern synthetic methodologies, from the foundational Bohlmann-Rahtz and Hantzsch syntheses to the versatile palladium-catalyzed cross-coupling reactions and the regioselective directed ortho-metalation. By understanding the mechanistic principles and having access to detailed, field-tested protocols, researchers can confidently and efficiently access this important class of molecules, paving the way for the development of novel therapeutics and advanced materials.

References

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  • Hantzsch Pyridine Synthesis | PDF - Scribd. Available from: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]

  • Reaction of pyridine N‐oxides with Grignard reagents. - ResearchGate. Available from: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available from: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed Central. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available from: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. Available from: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Hantzsch pyridine synthesis - overview - ChemTube3D. Available from: [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available from: [Link]

  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available from: [Link]

  • Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines From (Phenylthio)carboxylic Acids and 2-[aryl(tosylimino)methyl]acrylates - PubMed. Available from: [Link]

  • (PDF) A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism - ResearchGate. Available from: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 2,5-Dibromonicotinic Acid

Welcome to our dedicated technical support guide for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2,5-dibromonicotinic acid. This molecule presents a unique set of challenges du...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2,5-dibromonicotinic acid. This molecule presents a unique set of challenges due to its difunctional nature, the electronic properties of the pyridine ring, and the presence of a carboxylic acid. This guide is structured in a question-and-answer format to directly address the common pitfalls and provide scientifically-grounded, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?

This is the most common issue and typically points to a suboptimal catalytic system or reaction conditions. The coupling of an electron-deficient heteroaryl halide like 2,5-dibromonicotinic acid requires careful tuning.

Causality & Solution Pathway:

  • Inadequate Catalyst Activation/Activity: The rate-determining step for electron-deficient halides is often not the oxidative addition but can be slowed by catalyst deactivation or inefficient reductive elimination.[1] The presence of the pyridine nitrogen and the carboxylate can also coordinate to the palladium center and inhibit catalysis.[2]

    • Action: Switch to a more robust catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ modern, electron-rich, and bulky phosphine ligands that stabilize the Pd(0) center and promote the key steps of the catalytic cycle.[3][4] Buchwald-type biarylphosphine ligands are the industry standard for this purpose.[5]

  • Incorrect Base Stoichiometry or Type: The carboxylic acid on your substrate is acidic and will consume one equivalent of your base before it can participate in the catalytic cycle.[2] The choice of base is also critical for activating the boronic acid for transmetalation.[6]

    • Action: Always use at least 3 equivalents of base: one for the carboxylic acid and two for the catalytic cycle. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[6]

  • Poor Solubility: 2,5-Dibromonicotinic acid and its corresponding carboxylate salt may have poor solubility in common Suzuki solvents, preventing it from entering the catalytic cycle.[7]

    • Action: A mixed solvent system is often required. Dioxane/water or THF/water are common starting points.[4][8] If solubility remains an issue, consider a more polar aprotic solvent like DMF, but be aware it can be difficult to remove and may promote side reactions at high temperatures.[7]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which oxidizes it to inactive Pd(II), leading to catalyst death and promotion of boronic acid homocoupling.[8]

    • Action: Ensure rigorous degassing of your solvent and reaction vessel. See the detailed protocol below for proper degassing techniques.[9]

Below is a troubleshooting workflow to guide your decision-making process when faced with a low-yield reaction.

TroubleshootingWorkflow Start Low / No Yield Catalyst Is the Catalyst System Optimal? Start->Catalyst Base Is the Base Correct? Start->Base Conditions Are Reaction Conditions Right? Start->Conditions Action_Catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) Increase Catalyst Loading (2-5 mol%) Catalyst->Action_Catalyst No Action_Base Use >3 eq. of Base (K₃PO₄ or Cs₂CO₃) Consider Protecting Acid as Ester Base->Action_Base No Action_Conditions Ensure Rigorous Degassing Optimize Solvent (Dioxane/H₂O) Adjust Temperature (80-110 °C) Conditions->Action_Conditions No

Caption: Troubleshooting Decision Workflow for Low-Yield Suzuki Couplings.

Q2: I'm seeing significant side products. How can I identify and suppress them?

Side reactions are common in Suzuki couplings, especially with complex substrates. The three most common culprits are protodeboronation, homocoupling, and dehalogenation.

A) Protodeboronation (Loss of the Boronic Acid Group)

  • Identification: You will observe the non-boronated version of your coupling partner (e.g., benzene if you used phenylboronic acid) by GC-MS or LC-MS.

  • Causality: The carbon-boron bond is cleaved by a proton source (like water), a process often accelerated under basic conditions and with electron-deficient heteroaryl boronic acids.[8][10]

  • Solutions:

    • Use a More Stable Boron Reagent: Boronic acids are prone to this issue.[1] Potassium organotrifluoroborates (R-BF₃K) or pinacol esters (Bpin) are significantly more stable and release the boronic acid slowly in situ, keeping its standing concentration low and minimizing the opportunity for this side reaction.[10][11][12]

    • Minimize Water: While some water is often necessary, excess water can promote hydrolysis. Use the minimum amount required for the base to function, or try anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane.[4]

    • Increase Reaction Rate: A faster, more efficient catalyst can ensure the cross-coupling outcompetes the slower protodeboronation pathway.[11]

B) Homocoupling (Boronic Acid Dimerization)

  • Identification: You will observe a biaryl product derived from two molecules of your boronic acid coupling partner (e.g., biphenyl).

  • Causality: This side reaction is primarily caused by oxygen in the reaction mixture, which oxidizes the active Pd(0) catalyst to Pd(II).[8] This Pd(II) species then catalyzes the homocoupling of the boronic acid.

  • Solution: The single most effective solution is rigorous degassing . See Protocol 2 for a detailed procedure.

C) Dehalogenation (Loss of Bromine from Starting Material)

  • Identification: You will observe 2-bromo- or 5-bromonicotinic acid in your crude reaction mixture.

  • Causality: After oxidative addition, the resulting Pd(II) complex can sometimes react with a hydride source in the mixture (e.g., from solvent or base impurities) and undergo reductive elimination to form a dehalogenated product.[8]

  • Solution: This is often a sign of a sluggish catalytic cycle. Improving the efficiency with a better ligand or optimizing the base and solvent can help the desired cross-coupling pathway dominate.

SideReactions cluster_main Desired Suzuki Cycle cluster_side Side Reactions A Ar-Br + Pd(0) B Ar-Pd(II)-Br A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation (with Ar'B(OH)₂) Dehalo Dehalogenation (Ar-H) B->Dehalo + Hydride Source D Ar-Ar' + Pd(0) C->D Reductive Elimination BoronicAcid Ar'B(OH)₂ Proto Protodeboronation (Ar'-H) BoronicAcid->Proto + H₂O Homo Homocoupling (Ar'-Ar') BoronicAcid->Homo + O₂, Pd(II)

Caption: Desired Suzuki Pathway vs. Common Side Reactions.

Q3: How can I control the selectivity to achieve mono-arylation at either the C2 or C5 position?

Controlling selectivity on a di-halogenated pyridine is a significant challenge. The outcome depends on a delicate balance of electronic and steric factors.

  • Electronic Factors: The C2-Br bond is generally more electron-deficient due to the proximity of the electron-withdrawing pyridine nitrogen, which should make it more reactive toward oxidative addition.[1]

  • Steric Factors: The C2 position is more sterically hindered by the nitrogen lone pair and the adjacent carboxylic acid.

Strategies for Selective Mono-arylation:

  • Favoring C5-Arylation (Less Hindered Position):

    • Use a Bulky Ligand: A sterically demanding ligand (e.g., XPhos, tBu₃P) will cause the palladium complex to preferentially react at the more accessible C5 position.[3][5]

    • Control Stoichiometry: Use only 1.0-1.1 equivalents of the boronic acid to limit the reaction to a single coupling.

    • Milder Conditions: Lowering the reaction temperature may favor the kinetically preferred, less hindered position.

  • Favoring C2-Arylation (More Electron-Deficient Position):

    • This is significantly more challenging. You may need to screen smaller, less sterically demanding ligands (e.g., PPh₃) in combination with carefully controlled, low-temperature conditions. However, achieving high selectivity for the C2 position is often difficult without protecting the C5 position or using an alternative synthetic route.

FeatureC5-PositionC2-PositionRecommended Strategy for Mono-C5-Arylation
Steric Hindrance LowerHigherUse bulky ligands (e.g., XPhos, SPhos)
Electronic Activation LowerHigherN/A (Sterics usually dominate for selectivity)
Boronic Acid Equiv. 1.0 - 1.1> 2.2 for diarylationControl stoichiometry carefully for mono-arylation
Temperature Lower (e.g., 80 °C)Higher (e.g., 110 °C)Start with lower temperatures
Q4: The carboxylic acid seems to be causing problems. Should I protect it?

Yes, in almost all cases, protecting the carboxylic acid is the most robust strategy. While the reaction can sometimes be forced to work with the free acid, protection eliminates multiple potential failure points.

  • Problems Caused by the Free Carboxylic Acid:

    • Base Consumption: Requires an extra equivalent of base.[2]

    • Catalyst Inhibition: The resulting carboxylate can bind to palladium and kill the catalyst.[2]

    • Solubility Issues: The sodium or potassium salt of your starting material may crash out of the organic solvent.[7]

  • Recommended Protocol:

    • Protection: Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) using standard conditions (e.g., Fischer esterification with MeOH/H₂SO₄ or reaction with SOCl₂ then alcohol).

    • Suzuki Coupling: Perform the Suzuki coupling on the much more well-behaved ester derivative. You will likely see a significant improvement in yield and reproducibility.

    • Deprotection: Hydrolyze the ester back to the carboxylic acid using aqueous base (e.g., LiOH, NaOH) or acid.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Base Screening

This protocol allows for the parallel testing of different conditions to quickly identify an optimal system for your specific boronic acid partner.

Materials:

  • 2,5-Dibromonicotinic acid (or its methyl/ethyl ester) (1.0 mmol)

  • Arylboronic acid (or ester equivalent) (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄) (3.0 mmol for free acid, 2.0 mmol for ester)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the 2,5-dibromonicotinic acid derivative (1.0 mmol), arylboronic acid (1.2 mmol), and base (3.0 mmol).

  • Add the palladium precatalyst (0.02 mmol) under a positive flow of inert gas (Argon or Nitrogen).

  • Seal the vessel. Evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Analyze the crude product to determine conversion and selectivity.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is superior to sparging for removing dissolved oxygen and is highly recommended for sensitive cross-coupling reactions.

Procedure:

  • Place the solvent in a thick-walled Schlenk flask that is no more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see bubbles of gas being released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

References

  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Molander, G. A., & Brown, A. R. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (2025). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • Reddit Community. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry Subreddit. [Link]

  • Reddit Community. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros Subreddit. [Link]

  • Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros Subreddit. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Ghaffar, T., et al. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. National Institutes of Health. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit Community. (2024). Struggling with Suzuki Reaction. r/Chempros Subreddit. [Link]

  • Reddit Community. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros Subreddit. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2,5-Dibromonicotinic Acid. This guide is designed to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,5-Dibromonicotinic Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic work. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the common challenges and side reactions associated with this synthesis.

I. Overview of Synthetic Strategies

The synthesis of 2,5-Dibromonicotinic acid typically proceeds through a multi-step sequence, as direct double bromination of nicotinic acid can be challenging to control. The most common approaches involve the initial synthesis of a mono-brominated intermediate, followed by the introduction of the second bromine atom.

A prevalent strategy involves the synthesis of 5-bromonicotinic acid from nicotinic acid, followed by a subsequent bromination or a Sandmeyer reaction to introduce the second bromine at the 2-position.[1][2] An alternative, though less direct, route could involve the synthesis of 2,5-dibromopyridine followed by carboxylation.[3]

II. Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis of 2,5-Dibromonicotinic acid in a question-and-answer format.

A. Issues in the Initial Bromination of Nicotinic Acid to 5-Bromonicotinic Acid

Question 1: My bromination of nicotinic acid is resulting in a low yield of 5-bromonicotinic acid and a mixture of products. What is going wrong?

Answer:

Low yields and product mixtures in the bromination of nicotinic acid are common issues that can often be traced back to several factors. The pyridine ring is electron-deficient, making electrophilic aromatic substitution, like bromination, inherently difficult and often requiring harsh conditions.[4]

Potential Causes and Solutions:

  • Incomplete Reaction: The bromination of nicotinic acid can be a slow process.

    • Troubleshooting: Ensure your reaction is running for the recommended duration, which can be up to 14 hours.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Suboptimal Reaction Temperature: Excessively high temperatures can lead to the formation of undesired byproducts and decomposition.

    • Troubleshooting: Maintain the reaction temperature within the recommended range of 110-120°C during the bromination step.[5]

  • Impure Starting Materials: The purity of your nicotinic acid, brominating agent, and any catalysts is crucial. Impurities can lead to a host of side reactions.

    • Troubleshooting: Use high-purity, anhydrous reagents. Ensure your nicotinic acid is free from contaminants.

  • Formation of Nicotinoyl Chloride Intermediate: A common protocol involves the in-situ formation of nicotinoyl chloride using thionyl chloride. This activates the ring towards bromination.

    • Protocol Insight: The reaction of nicotinic acid with thionyl chloride at 75-80°C for about 6 hours is a critical step to form the more reactive acyl chloride intermediate.[5]

Question 2: I am observing the formation of poly-brominated byproducts. How can I improve the selectivity for 5-bromonicotinic acid?

Answer:

The formation of di- or even tri-brominated species is a classic side reaction in the halogenation of aromatic compounds.[4] Controlling the stoichiometry and reaction conditions is key to minimizing these byproducts.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Using a large excess of the brominating agent (e.g., Bromine) will inevitably lead to over-bromination.
Slow Addition of Bromine Adding the bromine dropwise over a prolonged period (e.g., 2-3 hours) helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.[2]
Catalyst Selection The use of a Lewis acid catalyst like powdered iron is common. The amount of catalyst should be optimized; typically 0.5-5.0% by weight of the nicotinic acid is sufficient.[6]
B. Challenges in the Synthesis of 2,5-Dibromonicotinic Acid from 5-Bromonicotinic Acid

Question 3: I am attempting to brominate 5-bromonicotinic acid to obtain the 2,5-dibromo product, but the reaction is not proceeding as expected. What are the likely issues?

Answer:

Introducing a second bromine atom onto the 5-bromonicotinic acid ring presents a significant synthetic hurdle. The existing electron-withdrawing bromine atom and the carboxylic acid group further deactivate the pyridine ring towards electrophilic substitution.

Common Issues and Alternative Approaches:

  • Ring Deactivation: The pyridine ring in 5-bromonicotinic acid is highly electron-deficient, making a second electrophilic bromination challenging under standard conditions.

  • Alternative Strategy: Sandmeyer Reaction: A more reliable method to introduce the bromine at the 2-position is to start with 2-aminonicotinic acid, brominate it to 2-amino-5-bromonicotinic acid, and then perform a Sandmeyer reaction.[7][8] This reaction converts the amino group into a diazonium salt, which is then displaced by a bromide ion.

Workflow for Sandmeyer Approach:

A 2-Aminonicotinic Acid B Bromination (e.g., NBS or Br2) A->B Step 1 C 2-Amino-5-bromonicotinic Acid B->C D Diazotization (NaNO2, HBr) C->D Step 2 E Aryl Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuBr) E->F Step 3 G 2,5-Dibromonicotinic Acid F->G

Caption: Synthetic route via Sandmeyer reaction.

Question 4: During the Sandmeyer reaction of 2-amino-5-bromonicotinic acid, I am getting a significant amount of a phenolic byproduct. How can I avoid this?

Answer:

The formation of a phenol (in this case, 2-hydroxy-5-bromonicotinic acid) is a well-known side reaction in the Sandmeyer reaction.[9] This occurs when the diazonium salt intermediate reacts with water.

Preventative Measures:

  • Low Temperature: It is critical to maintain a low temperature (typically 0-5°C) during the diazotization step (formation of the diazonium salt) and the subsequent Sandmeyer reaction. This minimizes the decomposition of the diazonium salt and its reaction with water.

  • Anhydrous Conditions: While the reaction is often carried out in an aqueous acidic medium, minimizing excess water and ensuring all reagents are cold can help suppress the formation of the phenolic byproduct.

  • Control of Acidity: The reaction is performed in a strong acid, typically HBr. Maintaining the appropriate acid concentration is important for the stability of the diazonium salt.

C. Potential for Decarboxylation

Question 5: Is there a risk of losing the carboxylic acid group (decarboxylation) during the synthesis?

Answer:

Yes, decarboxylation is a potential side reaction, especially under harsh thermal conditions. Pyridinecarboxylic acids can undergo decarboxylation, and the presence of electron-withdrawing groups can sometimes facilitate this process.[10][11]

Conditions Favoring Decarboxylation and Mitigation:

  • High Temperatures: Prolonged heating at very high temperatures can induce decarboxylation. The synthesis of nicotinic acid from quinolinic acid, for example, is a decarboxylation reaction carried out at high temperatures and pressures.[12]

    • Mitigation: Adhere to the recommended temperature profiles for each reaction step. Avoid excessive heating during workup and purification.

  • Strongly Acidic or Basic Conditions at High Temperatures: While necessary for some steps, prolonged exposure to strong acids or bases at elevated temperatures can promote decarboxylation.

    • Mitigation: Neutralize the reaction mixture promptly after the reaction is complete and avoid excessive heating during pH adjustment.

D. Purification Challenges

Question 6: I am having difficulty purifying the final 2,5-Dibromonicotinic acid product. What are the common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of structurally similar isomers and starting materials.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
5-Bromonicotinic Acid Incomplete second bromination or Sandmeyer reaction.Recrystallization. The difference in polarity and crystal packing between the mono- and di-brominated products often allows for efficient separation by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid).
Isomeric Dibromonicotinic Acids Non-regioselective bromination.Fractional crystallization or preparative HPLC may be necessary if simple recrystallization is ineffective.
2-Hydroxy-5-bromonicotinic Acid Side reaction during the Sandmeyer reaction.This phenolic byproduct is more acidic than the desired product. It can often be removed by careful pH-controlled extraction or by chromatography.
Decarboxylated Byproduct (2,5-Dibromopyridine) Decarboxylation during the synthesis.This is a neutral compound and can be easily separated from the acidic product by extraction with a basic aqueous solution. The desired product will be in the aqueous layer as its carboxylate salt.

General Purification Workflow:

A Crude Reaction Mixture B Aqueous Workup (pH adjustment to precipitate acid) A->B C Crude Solid B->C D Recrystallization (e.g., Ethanol/Water) C->D E Purified 2,5-Dibromonicotinic Acid D->E F Filtrate (contains soluble impurities) D->F

Caption: General purification workflow.

III. Experimental Protocols

Protocol 1: Synthesis of 5-Bromonicotinic Acid[2]
  • To a mixture of nicotinic acid and powdered iron (0.5-5.0 wt%), add thionyl chloride.

  • Heat the mixture to 70-80°C and add bromine dropwise over 2 hours.

  • Reflux the reaction mixture for 6-14 hours.

  • After cooling, carefully hydrolyze the reaction mixture with water.

  • Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the product.

  • The crude 5-bromonicotinic acid can be further purified by recrystallization.

Protocol 2: Sandmeyer Reaction for 2,5-Dibromonicotinic Acid (General Procedure)

Caution: Diazonium salts can be explosive when isolated and dry. Handle with extreme care and always keep in solution.

  • Dissolve 2-amino-5-bromonicotinic acid in a cold solution of hydrobromic acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and collect the precipitated crude product by filtration.

  • Purify the crude product by recrystallization.

IV. Mechanistic Insights

Mechanism of Bromination of Nicotinic Acid (via Acyl Chloride):

cluster_1 Activation cluster_2 Electrophilic Aromatic Substitution cluster_3 Hydrolysis A Nicotinic Acid C Nicotinoyl Chloride (More reactive) A->C + SOCl2 - SO2, - HCl B Thionyl Chloride (SOCl2) D Nicotinoyl Chloride F Sigma Complex (Intermediate) D->F + Br+ E Bromine (Br2) + Lewis Acid (FeBr3) G 5-Bromo-nicotinoyl Chloride F->G - H+ H 5-Bromo-nicotinoyl Chloride J 5-Bromonicotinic Acid H->J + H2O - HCl I Water (H2O)

Sources

Troubleshooting

Technical Support Center: Optimizing 2,5-Dibromonicotinic Acid Derivatization

Welcome to the technical support center for 2,5-Dibromonicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dibromonicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during its derivatization, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our goal is to help you improve reaction yields, minimize side products, and streamline your workflow.

Frequently Asked Questions (FAQs)
Q1: My 2,5-Dibromonicotinic acid starting material has poor solubility in common organic solvents. How can I address this?

Poor solubility is a frequent challenge. The molecule possesses both a polar carboxylic acid group and a relatively nonpolar dibrominated pyridine ring. Its amphiphilic nature and potential for zwitterion formation can limit solubility.

  • For Esterification & Amidation: Consider using more polar aprotic solvents like DMF, DMAc, or NMP. For reactions involving nonpolar solvents like toluene or dioxane, the solubility can sometimes be increased by first converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) if the subsequent reaction conditions are compatible.

  • For Suzuki Couplings: Solvent systems like 1,4-dioxane/water or toluene/ethanol/water are commonly used and can effectively solubilize the reactants and the necessary inorganic bases.[1][2]

Q2: I'm observing significant starting material decomposition, especially at elevated temperatures. What is happening?

You are likely encountering thermal decarboxylation. Nicotinic acid and its derivatives can lose CO₂ upon heating, a reaction that can be catalyzed by certain metals.[3][4] This is particularly relevant for reactions requiring prolonged heating above 150°C.

  • Mitigation Strategy: Whenever possible, opt for reaction pathways that proceed at lower temperatures. For example, instead of direct thermal amidation, use catalyzed methods that run efficiently at temperatures between 60-100°C.[5] If high temperatures are unavoidable, minimize reaction times and ensure the reaction is conducted under an inert atmosphere to prevent oxidative side reactions.

Q3: Can I perform a Suzuki coupling on the C-Br bonds before derivatizing the carboxylic acid?

Yes, this is a viable synthetic strategy. However, consider the following:

  • Solubility: The resulting aryl-substituted nicotinic acid may have different solubility profiles.

  • Functional Group Compatibility: Ensure your boronic acid and coupling conditions are compatible with the free carboxylic acid. The acidic proton can sometimes interfere with basic catalysts or reagents. Protecting the carboxylic acid as an ester prior to coupling is a common and often safer approach.

Troubleshooting Guide: Esterification Reactions

Esterification, particularly the Fischer-Speier method, is a fundamental derivatization. However, its reversible nature presents common challenges to achieving high yields.[6][7]

Q4: My Fischer esterification of 2,5-Dibromonicotinic acid is stalling, resulting in a low yield. What are the primary causes and solutions?

Low yield in Fischer esterification is almost always due to the presence of its byproduct, water, which shifts the equilibrium back towards the starting materials.[7]

Primary Causes & Solutions

CauseScientific ExplanationRecommended Action
Equilibrium Limitation The reaction is reversible. As water is produced, the rate of the reverse reaction (ester hydrolysis) increases until it matches the forward reaction rate, halting net product formation.[8]1. Use Excess Alcohol: Employing the alcohol as the solvent shifts the equilibrium towards the products (Le Châtelier's Principle). A 5- to 10-fold excess is a good starting point.[7] 2. Remove Water: Actively remove water as it forms. This is the most effective strategy.[6]
Insufficient Catalysis The reaction requires a strong acid catalyst (e.g., H₂SO₄, TsOH) to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[9]Ensure you are using a catalytic amount (1-5 mol%) of a strong acid. For sensitive substrates, milder solid acid catalysts can be used.
Low Reaction Temperature Esterification has a significant activation energy. Insufficient heat results in a very slow reaction rate.Reflux the reaction mixture. The temperature is dictated by the boiling point of the alcohol being used.

This diagram illustrates the reversible nature of the reaction and the critical role of the acid catalyst.

FischerEsterification cluster_reactants Reactants cluster_products Products Acid 2,5-Dibromonicotinic Acid Catalyst_Protonation Protonation (H+ Catalyst) Acid->Catalyst_Protonation + H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Ester Ester Product Ester->Tetrahedral_Intermediate + H2O (Hydrolysis) Activated_Acid Protonated Acid (More Electrophilic) Catalyst_Protonation->Activated_Acid Activated_Acid->Tetrahedral_Intermediate + R'-OH Elimination Elimination of Water Tetrahedral_Intermediate->Elimination Elimination->Ester - H2O

Caption: The acid-catalyzed equilibrium of Fischer esterification.

This protocol utilizes a Dean-Stark apparatus to azeotropically remove water, driving the reaction to completion.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 2,5-Dibromonicotinic acid (1.0 eq.), the desired alcohol (e.g., butanol, 3.0 eq.), a water-immiscible solvent that forms an azeotrope with water (e.g., toluene, to fill the flask and trap), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq.).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the trap. The reaction is complete when no more water is being collected.

  • Workup: Cool the reaction mixture. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via column chromatography or recrystallization.

TroubleshootingEsterification Start Low Ester Yield Check_Water Is water being removed? Start->Check_Water Check_Catalyst Is acid catalyst active? Check_Water->Check_Catalyst Yes Sol_Water_No Use Dean-Stark or add molecular sieves. Check_Water->Sol_Water_No No Check_Temp Is reaction at reflux? Check_Catalyst->Check_Temp Yes Sol_Catalyst_No Add fresh strong acid (e.g., H2SO4, TsOH). Check_Catalyst->Sol_Catalyst_No No Check_Stoich Is alcohol in excess? Check_Temp->Check_Stoich Yes Sol_Temp_No Increase heating to achieve steady reflux. Check_Temp->Sol_Temp_No No Sol_Stoich_No Increase alcohol concentration (can be used as solvent). Check_Stoich->Sol_Stoich_No No Success Yield Improved Check_Stoich->Success Yes Sol_Water_No->Success Sol_Catalyst_No->Success Sol_Temp_No->Success Sol_Stoich_No->Success

Caption: A logical workflow for diagnosing low esterification yields.

Troubleshooting Guide: Amidation Reactions

Directly forming an amide bond from a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt. Catalytic methods are often necessary.[10]

Q5: My direct amidation reaction between 2,5-Dibromonicotinic acid and an amine shows no conversion, even with heating. Why?

The primary issue is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive salt. To form the amide bond, this salt must be dehydrated, which typically requires very high temperatures (>160°C) and efficient water removal.[10] For many complex molecules, these conditions lead to decomposition.

Solutions:

  • Use a Coupling Reagent: Reagents like EDC/HOBt or HATU activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine.

  • Use a Boron Catalyst: Boronic acid or borate ester catalysts are highly effective for direct amidation under milder conditions (60-110°C).[5][11] They operate by forming an activated acyloxyboron intermediate.

MethodTemperatureKey AdvantagesCommon Issues
Thermal>160 °CNo reagents neededDecomposition, low yield[5]
Coupling Reagents0 °C to RTHigh efficiency, broad scopeStoichiometric waste, cost
Boron Catalysis60-110 °CCatalytic, good for hindered substratesRequires anhydrous conditions, catalyst optimization[12]

This protocol uses a readily available boronic acid catalyst and molecular sieves for dehydration.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,5-Dibromonicotinic acid (1.0 eq.), the amine (1.1 eq.), an arylboronic acid catalyst (e.g., 2-iodophenylboronic acid, 10 mol%), and activated 5 Å molecular sieves (a quantity sufficient to cover the bottom of the flask).

  • Solvent Addition: Add an anhydrous solvent like toluene or xylenes.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Workup: Cool the reaction, filter off the molecular sieves, and rinse with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate.

  • Purification: The crude product can be purified by standard methods. An acidic wash (e.g., 1M HCl) will remove excess amine, and a basic wash (e.g., sat. NaHCO₃) will remove any unreacted carboxylic acid. Final purification is typically achieved by column chromatography.

Troubleshooting Guide: Suzuki Cross-Coupling Reactions

The two C-Br bonds on the pyridine ring are excellent handles for introducing molecular complexity via palladium-catalyzed Suzuki-Miyaura cross-coupling.[13]

Q6: My Suzuki coupling reaction on a 2,5-Dibromonicotinic acid derivative is sluggish or fails. What are the critical parameters to check?

A failed Suzuki coupling is often due to catalyst deactivation, improper base selection, or poor reagent quality.

Critical Troubleshooting Steps:

  • Check Your Palladium Source and Ligand: Ensure the Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand are not degraded. Use fresh reagents if in doubt. The choice of ligand is critical and substrate-dependent.

  • Verify Base and Solvent Conditions: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate transmetalation.[13][14] It must be sufficiently strong and soluble in the reaction medium. A combination of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.[1]

  • Degas Your Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the catalytic cycle. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles.

  • Assess Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxine anhydrides upon storage.[5] Using fresh, high-quality boronic acid is recommended.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Halide R-Pd(II)L2-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Aryl R-Pd(II)L2-R' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regenerated Product R-R' (Product) Reactant_RX R-X (Substrate) Reactant_Boronic R'-B(OH)2 + Base

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

References
  • A method for the degradation of radioactive nicotinic acid. [Link]

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid w
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temper
  • Niacin - Sciencemadness Wiki. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Coupling - YouTube. [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link]

  • (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - ResearchGate. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. [Link]

  • Hydrolysis of esters mechanism - YouTube. [Link]

  • 2,5-Dibromoisonicotinic acid | C6H3Br2NO2 | CID 26343696 - PubChem. [Link]

  • mechanism of ester hydrolysis - YouTube. [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. [Link]

  • Study and Development of Boron-mediated Amidation Reactions - UCL Discovery. [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions - PMC - NIH. [Link]

  • METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - European Patent Office - EP 3476840 B1. [Link]

  • Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,5-Dibromonicotinic Acid

Welcome to the technical support guide for 2,5-Dibromonicotinic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Dibromonicotinic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We understand that purification can be a significant bottleneck. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important building block.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The advice is structured in a question-and-answer format to help you quickly identify and solve your purification problems.

Question 1: My crude product has a low, broad melting point and my NMR spectrum shows multiple sets of aromatic peaks. What are the most likely impurities?

Answer: A low or broad melting point is a classic indicator of impurities. For 2,5-Dibromonicotinic acid, the most common culprits originate from the synthetic route.

  • Unreacted Starting Material: If your synthesis starts from 2,5-dibromopyridine (a common precursor via lithiation and CO2 quench), residual starting material is a frequent impurity.[1] It is neutral and more volatile than your product.

  • Mono-brominated Species: Incomplete bromination of a nicotinic acid precursor can lead to 5-bromonicotinic acid.[2] This impurity is structurally similar and can be challenging to separate.

  • Isomeric Impurities: Depending on the synthetic strategy, other dibrominated isomers of nicotinic acid could form, complicating purification.

  • Decarboxylation Product: Nicotinic acids can undergo decarboxylation, especially when heated, to yield the corresponding pyridine.[3][4] In this case, the impurity would be 2,5-dibromopyridine, the same as the potential starting material.

To identify these, carefully analyze your ¹H NMR spectrum for unexpected aromatic signals and compare it against reference spectra of the suspected impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the levels of these impurities.[5][6]

Question 2: I believe my primary impurity is unreacted 2,5-dibromopyridine. What is the most effective way to remove it?

Answer: The most robust method for removing a neutral or weakly basic impurity like 2,5-dibromopyridine from your carboxylic acid product is an acid-base extraction. The principle relies on the vast difference in acidity between the target compound and the impurity.

The carboxylic acid group of 2,5-Dibromonicotinic acid is readily deprotonated by a mild base (like sodium bicarbonate) to form a highly water-soluble sodium salt. The neutral 2,5-dibromopyridine impurity has no acidic proton and will remain in the organic phase. This differential solubility allows for a clean separation. A detailed protocol is provided in the "Purification Protocols" section below.

Logical Workflow for Acid-Base Extraction

G crude Crude Product (2,5-Dibromonicotinic Acid + Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Extract with Aqueous NaHCO3 Solution dissolve->extract org_layer Organic Layer: Neutral Impurities (e.g., 2,5-Dibromopyridine) extract->org_layer Organic Phase aq_layer Aqueous Layer: Sodium 2,5-Dibromonicotinate (Water-Soluble Salt) extract->aq_layer Aqueous Phase discard Discard or Recover Impurities org_layer->discard acidify Acidify Aqueous Layer (e.g., with 1M HCl) to pH ~3-4 aq_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry final_product Pure 2,5-Dibromonicotinic Acid filter_dry->final_product

Caption: Workflow for purifying 2,5-Dibromonicotinic acid via acid-base extraction.

Question 3: My product seems pure by NMR, but the yield is low after purification. I suspect it's dissolving in my recrystallization solvent. What are the best solvents to use?

Answer: Solvent selection is critical for successful recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but readily at elevated temperatures. Given the polar carboxylic acid group and the less polar dibromopyridine ring, a solvent of intermediate polarity, often a protic solvent, works best.

For nicotinic acid derivatives, alcohols are an excellent starting point. Isopropyl alcohol has been shown to be effective for recrystallizing similar compounds like 5-bromonicotinic acid.[2] Ethanol or aqueous ethanol mixtures are also strong candidates. Avoid highly nonpolar solvents like hexanes (in which it will be insoluble) and highly polar solvents like water at room temperature (in which it may have slight solubility).[4]

SolventPolarityBoiling Point (°C)Suitability for Recrystallization
WaterHigh100Low solubility, but can be used for washing the final product.
EthanolPolar Protic78.5Good candidate; consider aqueous ethanol mixtures.
Isopropyl AlcoholPolar Protic82.5Excellent candidate, often provides good crystal recovery.[2]
Ethyl AcetatePolar Aprotic77Moderate candidate; may require a co-solvent.
AcetonitrilePolar Aprotic81.6Possible candidate, test on a small scale.
DichloromethaneNonpolar39.6Likely too nonpolar; poor solubility expected.
Hexanes/HeptaneNonpolar~69 / ~98Unsuitable; product will be insoluble.
(Data sourced from[7])

Pro-Tip: Always perform small-scale solubility tests with ~10-20 mg of your crude product in 0.5 mL of solvent to identify the best candidate before committing your entire batch.

Question 4: I'm concerned about thermal degradation. At what point does decarboxylation become a risk?

Answer: Decarboxylation is a valid concern, as heating nicotinic acids can cleave the carboxylic acid group to release CO₂ and form the parent pyridine.[3][8] This reaction is often catalyzed by metals like copper but can occur thermally at high temperatures (>200 °C).[8]

During routine purification steps like recrystallization (typically conducted at the boiling point of solvents like ethanol or isopropanol, ~80 °C), the risk of decarboxylation is very low. However, you should avoid prolonged heating or unnecessarily high temperatures. When removing solvent under reduced pressure (rotary evaporation), use a water bath temperature of 40-50 °C to be safe. Distillation of the crude product is not a viable purification method due to the high boiling point and risk of degradation.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or basic impurities, such as unreacted 2,5-dibromopyridine.

  • Dissolution: Dissolve the crude 2,5-Dibromonicotinic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether (use approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase, containing neutral impurities. The bottom aqueous layer contains the sodium salt of your product. Drain the bottom aqueous layer into a clean flask.

  • Back-Extraction (Optional but Recommended): Add a fresh portion of organic solvent to the aqueous layer in the flask, shake, and separate again using the funnel. This removes any lingering impurities. Discard all organic layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~3-4). A white precipitate of the pure product will form.[5][9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. Confirm purity by HPLC and NMR analysis.

Protocol 2: Purification by Recrystallization

This method is best for removing impurities with different solubility profiles than the product. It should be performed after an acid-base extraction if significant neutral impurities are present.

  • Solvent Selection: Based on small-scale tests, choose a suitable solvent (e.g., isopropyl alcohol).

  • Dissolution: Place the crude 2,5-Dibromonicotinic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Add small portions of additional solvent until all the solid has just dissolved. Do not add an excessive amount of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Potential Impurity Formation Pathways

Understanding how impurities arise is key to preventing them. The following diagram illustrates common synthetic side reactions.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation start Nicotinic Acid Precursor product 2,5-Dibromonicotinic Acid (Desired Product) start->product Bromination / Carboxylation imp1 5-Bromonicotinic Acid (Mono-brominated Impurity) start->imp1 Incomplete Bromination imp2 2,5-Dibromopyridine (Decarboxylation Product) product->imp2 Heat (Δ) imp3 2,5-Dibromopyridine (Unreacted Starting Material)

Caption: Common impurity pathways in the synthesis of 2,5-Dibromonicotinic acid.

References

  • A method for the degradation of radioactive nicotinic acid. PMC - NIH.
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.
  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Niacin. Sciencemadness Wiki.
  • Pyridine : Decarboxyl
  • 2,5-DIBROMOISONICOTINIC ACID synthesis. ChemicalBook.
  • 2,5-Dibromoisonicotinic acid. PubChem. [Link]

  • Process for preparing 5-bromonicotinic acid.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]

  • 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone I: Kinetics in aqueous solutions by high-performance liquid chromatography. PubMed. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Solubility. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Reactions of Dibromopyridines

A Senior Application Scientist's Guide to Troubleshooting Common Byproducts Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving dibromopyridine substrates. This guide is des...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Common Byproducts

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving dibromopyridine substrates. This guide is designed for researchers, chemists, and process development professionals who utilize these powerful transformations in their work. Instead of a generic overview, we will directly address the most common and frustrating issues encountered in the lab: the formation of unexpected byproducts.

Here, we dissect the problems, explain the underlying mechanistic causes, and provide actionable, field-proven troubleshooting strategies to help you optimize your reactions for yield, purity, and reproducibility.

Part 1: The Foundation - Understanding the Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[1][2][3][4] Understanding these fundamental steps—Oxidative Addition, Transmetalation, and Reductive Elimination—is critical for diagnosing why and when side reactions occur. The desired pathway competes with unproductive pathways at every stage.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) TM_Complex->Product ArX Dibromopyridine (Ar-X) RM Coupling Partner (R-M) (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) caption Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle

Caption: Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address specific byproducts you may observe in your reaction analysis (e.g., by GC-MS, LC-MS, or NMR).

FAQ 1: I'm seeing significant homocoupling of my nucleophile (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira). What's causing this and how can I fix it?

Homocoupling, the dimerization of your coupling partner (e.g., R-B(OH)₂ → R-R or R-C≡CH → R-C≡C-C≡C-R), is one of the most prevalent side reactions.

Probable Causes & Mechanism:

  • Presence of Oxygen: This is the most common culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that dimerizes the nucleophile instead of undergoing oxidative addition with the dibromopyridine.[5][6] In Sonogashira reactions, oxygen promotes the copper-mediated dimerization of terminal alkynes, known as Glaser coupling.

  • Use of a Pd(II) Pre-catalyst: If a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, it must be reduced in situ to the active Pd(0) state. A common pathway for this reduction is the stoichiometric homocoupling of the organometallic partner.[5][6]

  • Slow Oxidative Addition: If oxidative addition of the dibromopyridine is slow, the competing homocoupling pathway has more time to occur.

Troubleshooting Workflow:

Homocoupling_Troubleshooting start Problem: Homocoupling Byproduct Detected check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_catalyst Are you using a Pd(II) precatalyst? check_o2->check_catalyst Yes sol_degas Solution: Degas solvents via sparging or freeze-pump-thaw cycles. check_o2->sol_degas No sol_atmosphere Solution: Maintain a positive pressure of high-purity inert gas (Ar or N₂). check_o2->sol_atmosphere No check_rate Is the oxidative addition step potentially slow? check_catalyst->check_rate No sol_pd0 Solution: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). check_catalyst->sol_pd0 Yes sol_reductant Solution: Add a mild sacrificial reductant (e.g., potassium formate). check_catalyst->sol_reductant Yes sol_ligand Solution: Use more electron-rich, bulky phosphine ligands to accelerate oxidative addition. check_rate->sol_ligand Yes sol_temp Solution: Cautiously increase reaction temperature. check_rate->sol_temp Yes caption Fig. 2: Decision tree for troubleshooting homocoupling.

Caption: Fig. 2: Decision tree for troubleshooting homocoupling.

Experimental Protocol: Rigorous Solvent Degassing (Sparging Method)

  • Assemble your oven-dried reaction flask with a stir bar.

  • Add your solvent(s) to the flask.

  • Insert a long needle connected to a high-purity inert gas (Argon is preferred due to its density) line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for a minimum of 20-30 minutes to displace dissolved oxygen.

  • After sparging, remove the needles and proceed with adding reagents under a positive pressure of inert gas.

FAQ 2: My starting dibromopyridine is being reduced to a monobromopyridine (Protodehalogenation). Where is the hydrogen coming from?

Protodehalogenation (or hydrodehalogenation) is the replacement of a halogen atom with a hydrogen atom. This is a common side reaction that consumes your starting material and reduces yield.

Probable Causes & Mechanism: The key intermediate is a palladium-hydride species (LₙPd-H). This species can be generated from various sources in the reaction mixture and can transfer a hydride to the arylpalladium halide complex, leading to reductive elimination of the monobromopyridine.[5][7]

  • Solvent: Protic solvents (alcohols, water) or even ethereal solvents with trace water are common hydrogen sources.[7]

  • Base: Amine bases or hydroxide can act as a hydrogen source.[5] Some bases, like sodium tert-butoxide, can undergo β-hydride elimination to generate isobutylene and a palladium-hydride.

  • Reagents: Impurities in reagents or the organometallic partner itself can sometimes provide a hydrogen atom.

Troubleshooting Table: Minimizing Protodehalogenation

ParameterObservation / ConditionProbable CauseRecommended Solution
Solvent Using EtOH, MeOH, or wet solvents.Solvent is the primary hydrogen source.Switch to anhydrous aprotic solvents (e.g., Toluene, Dioxane, DMF). Ensure they are freshly distilled or from a sure-seal bottle.[8]
Base Using strong alkoxide bases (e.g., NaOtBu).β-hydride elimination from the base.Use a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8]
Temperature Reaction run at high temperatures.High temperature can promote decomposition pathways that form Pd-H species.Screen for the lowest effective temperature that promotes the desired cross-coupling.[8]
Atmosphere Reaction run under Hydrogen (for other steps).Direct formation of Pd-H species.Ensure the reaction is run under an inert atmosphere (N₂ or Ar), not H₂.
FAQ 3: I'm getting a mixture of regioisomers from my 2,4- or 2,5-dibromopyridine. How can I control selectivity?

For non-symmetrical dibromopyridines, achieving high regioselectivity is a common challenge. The outcome is a delicate balance between electronics and sterics.

Mechanistic Principles of Selectivity:

  • Electronic Preference: In general, oxidative addition is faster at the more electron-deficient C-Br bond. For pyridines, positions adjacent to the nitrogen (C2/C6) are the most electron-deficient and typically the most reactive.[9][10] Therefore, for 2,4-dibromopyridine, the "conventional" selectivity favors reaction at the C2 position.

  • Ligand Control: This is the key to overriding the intrinsic electronic preference. Very large, sterically bulky ligands (e.g., N-heterocyclic carbenes like IPr, or bulky phosphines like P(tBu)₃) can sterically block the more accessible C2 position, forcing the palladium complex to react at the less hindered C4 or C5 position.[9][10] This provides the "unconventional" regioisomer.

Data Summary: Ligand-Controlled Selectivity in Suzuki Coupling of 2,4-Dichloropyridine

LigandC4-Product:C2-Product RatioReference
PPh₃ (Triphenylphosphine)Low (Favors C2)[10]
IMes (Less bulky NHC)Moderate[9]
IPr (Bulky NHC) ~10:1 (Favors C4) [9][10]
Ligand-Free ("Jeffery" conditions) >99:1 (Favors C4) [9][10]

Troubleshooting Strategy:

  • To favor C2 coupling: Use smaller, less sterically demanding ligands like PPh₃ or bidentate phosphines like dppf.

  • To favor C4/C5 coupling: Employ very bulky monodentate ligands. N-heterocyclic carbene (NHC) ligands like IPr or IPent are particularly effective.[9] In some cases, ligand-free conditions can surprisingly provide exceptional selectivity for the less conventional site.[10]

FAQ 4 (Buchwald-Hartwig): My reaction stalls and I see phosphine oxide in my analysis. What's happening?

This indicates catalyst deactivation through ligand oxidation. Tertiary phosphine ligands, especially electron-rich alkylphosphines essential for high reactivity, are susceptible to oxidation to the corresponding phosphine oxide (R₃P=O).

Probable Causes:

  • Atmosphere: Inadequate exclusion of air (oxygen).

  • Solvents/Reagents: Use of solvents (like THF) that may contain peroxide impurities.

  • Water: Trace water can facilitate the oxidation pathway.

Solutions:

  • Inert Atmosphere: Re-evaluate and perfect your inert atmosphere technique (see protocol above).

  • Solvent Purity: Use freshly purified, anhydrous, and rigorously degassed solvents. Avoid using old bottles of THF that have been opened multiple times.

  • Use Air-Stable Alternatives:

    • Pre-catalysts: Use modern, air-stable pre-catalysts (e.g., G3 or G4 Buchwald palladacycles) which protect the active catalyst until the reaction begins.

    • Secondary Phosphine Oxides (SPOs): These can serve as stable pre-ligands that are reduced in situ to the active phosphine, minimizing handling issues.[11]

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Reaction Workup Procedures for 2,5-Dibromonicotinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dibromonicotinic acid. This guide provides in-depth, field-proven insights into the critical workup...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dibromonicotinic acid. This guide provides in-depth, field-proven insights into the critical workup and purification stages of reactions involving this versatile building block. The following question-and-answer format is designed to directly address common challenges and provide robust, scientifically-grounded solutions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • References

Frequently Asked Questions (FAQs)

FAQ 1: What is the general strategy for working up a reaction involving 2,5-dibromonicotinic acid?

The core of any workup involving 2,5-dibromonicotinic acid or its derivatives hinges on the significant difference in solubility between the acidic starting material/product and any neutral or basic compounds in the mixture. This is typically exploited using acid-base extraction.[1]

Core Principle: 2,5-dibromonicotinic acid, being a carboxylic acid, is deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[1] This allows for its separation from neutral organic compounds, which will remain in the organic layer. Conversely, if your product is the acid, you can use this principle to extract it into an aqueous basic layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify to precipitate your purified product.

The general workflow is as follows:

cluster_0 Post-Reaction Mixture cluster_1 Workup cluster_2 Purification Reaction Reaction Mixture in Organic Solvent Wash Wash with aq. NaHCO3 or other mild base Reaction->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Neutral/Basic Compounds) Separate->Organic Contains neutral products/impurities Aqueous Aqueous Layer (Deprotonated Acid) Separate->Aqueous Contains deprotonated 2,5-dibromonicotinic acid Acidify Acidify with HCl to pH ~2-3 Aqueous->Acidify Precipitate Precipitate/ Extract Product Acidify->Precipitate Purify Further Purification (Recrystallization/Chromatography) Precipitate->Purify

Caption: General Acid-Base Extraction Workflow.

FAQ 2: My product is an ester of 2,5-dibromonicotinic acid. How do I remove the unreacted acid and catalyst?

This is a classic workup scenario, for instance, after a Fischer esterification.[2][3] The goal is to separate your neutral ester product from the acidic starting material and the acid catalyst (e.g., H₂SO₄).

Underlying Principle: The ester is neutral and will remain in the organic phase. The unreacted carboxylic acid and the strong acid catalyst can be removed by washing with an aqueous basic solution. A mild base like sodium bicarbonate (NaHCO₃) is ideal because it will neutralize the strong acid catalyst and deprotonate the unreacted 2,5-dibromonicotinic acid, pulling them into the aqueous layer, while being gentle enough to minimize hydrolysis of your ester product.

Step-by-Step Protocol:

  • Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures a clean separation of layers.

  • Quench/Neutralize: Carefully transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of NaHCO₃.

    • Expert Tip: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will be evolved from the neutralization of the acid catalyst. Failure to do so can lead to a dangerous pressure buildup.

  • Extract: Shake the funnel gently at first, then more vigorously. Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution to ensure all acid is removed. You can test the pH of the aqueous layer after the wash to confirm it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up any minor emulsions.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield your crude ester.

  • Purify: The crude ester can then be further purified by recrystallization or column chromatography.

FAQ 3: I've performed an amidation reaction. What is the best way to purify my neutral amide product?

Amidation reactions often use coupling agents (like EDC, DCC) or are catalyzed by Lewis acids.[4][5] The resulting workup needs to remove unreacted starting acid, the amine, and byproducts from the coupling agent.

Underlying Principle: Similar to the ester workup, the target amide is typically a neutral compound. The workup will involve sequential washes with dilute acid and base to remove basic and acidic impurities, respectively.

Step-by-Step Protocol:

  • Initial Filtration (if applicable): If you used a reagent like DCC that produces an insoluble urea byproduct (DCU), it's often best to filter the reaction mixture through a pad of Celite® first, washing with the reaction solvent.

  • Dilute: Dilute the filtrate with a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer to a separatory funnel and wash with a dilute acid, such as 1M HCl. This will protonate any unreacted amine, making it water-soluble and pulling it into the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. This will deprotonate any unreacted 2,5-dibromonicotinic acid, pulling it into the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify: The resulting crude amide can be purified by recrystallization or column chromatography. For many amides, a simple trituration or recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective.[6]

FAQ 4: How do I work up a Suzuki-Miyaura cross-coupling reaction using 2,5-dibromonicotinic acid?

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.[7] The workup must remove the palladium catalyst, the base (e.g., K₂CO₃), and boronic acid-related byproducts.[6][8]

Underlying Principle: The product of the Suzuki reaction on 2,5-dibromonicotinic acid will still be a carboxylic acid. The workup will involve an initial filtration to remove the solid catalyst, followed by an acid-base extraction to isolate the acidic product.

Step-by-Step Protocol (adapted from a similar procedure for 5-bromonicotinic acid[6]):

  • Cool and Filter: After the reaction is complete, cool the mixture to room temperature. Dilute with the reaction solvent (e.g., dioxane) and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

  • Concentrate: Combine the filtrate and washes, and concentrate in vacuo to remove the bulk of the solvent.

  • Redissolve and Acidify: Redissolve the residue in water. This will dissolve your product (as its carboxylate salt) and the inorganic base. Add a dilute acid, such as 1M HCl, dropwise with stirring until the pH is approximately 2-3. Your product, the 5-aryl-2-bromonicotinic acid, should precipitate out as a solid as it is no longer charged.

  • Isolate Product: Collect the solid product by vacuum filtration.

  • Wash: Wash the filter cake sequentially with cold water (to remove inorganic salts) and then a small amount of a cold non-polar solvent like hexanes or diethyl ether (to remove non-polar organic impurities).

  • Dry: Dry the purified product under vacuum.

  • Further Purification (if needed): If the product is not sufficiently pure, it can be recrystallized, typically from a polar solvent system like ethanol/water.[6]

Quantitative Data Summary for a Typical Suzuki Coupling:

Reagent/ParameterMolar Equivalents / ValuePurpose
2,5-Dibromonicotinic Acid1.0 equivStarting Material
Arylboronic Acid1.2 - 1.5 equivCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%Catalyst
Base (e.g., K₂CO₃)2.0 - 3.0 equivActivates Boronic Acid
SolventDioxane/H₂O (4:1)Reaction Medium
Temperature80-100 °CReaction Condition
Workup Acid1M HClProduct Precipitation
FAQ 5: How do I select a suitable recrystallization solvent for 2,5-dibromonicotinic acid or its derivatives?

Recrystallization is a powerful purification technique for crystalline solids. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

Guiding Principles:

  • "Like Dissolves Like": Polar compounds dissolve better in polar solvents, and non-polar compounds in non-polar solvents. 2,5-dibromonicotinic acid is quite polar due to the carboxylic acid and pyridine nitrogen. Its derivatives (esters, amides) will have varying polarity.

  • Avoid Reactivity: The solvent should be inert and not react with your compound.

  • Boiling Point: A solvent with a boiling point between 60-100 °C is often ideal. Very low boiling points (like diethyl ether or DCM) don't provide a large solubility difference over a small temperature range.[10]

Recommended Solvent Systems:

  • For 2,5-Dibromonicotinic Acid: Due to its polarity and ability to hydrogen bond, polar protic solvents are a good starting point.

    • Single Solvents: Water, ethanol, methanol, or acetic acid. Given the high melting point, water can be a good choice as it can be heated significantly.[9]

    • Mixed Solvents: An ethanol/water or acetone/water mixture is often effective. Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the hot "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow to cool slowly.

  • For Ester/Amide Derivatives: These are generally less polar.

    • Single Solvents: Toluene, ethyl acetate, or isopropanol.

    • Mixed Solvents: Ethyl acetate/hexanes, acetone/hexanes, or THF/hexanes are excellent systems to try.[9]

Start Select a Solvent Test Add small amount of solvent to crude product at RT Start->Test Soluble Soluble at RT? Test->Soluble Insoluble Insoluble at RT? Soluble->Insoluble No Bad Bad Solvent. Try another. Soluble->Bad Yes Heat Heat to Boiling Insoluble->Heat Yes Insoluble->Bad No SolubleHot Soluble when hot? Heat->SolubleHot Cool Cool Slowly SolubleHot->Cool Yes TryMix Try a Mixed Solvent System SolubleHot->TryMix No Crystals Crystals Form? Cool->Crystals Good Good Solvent! Crystals->Good Yes Crystals->TryMix No TryMix->Start

Caption: Decision workflow for selecting a recrystallization solvent.

Troubleshooting Guide

Problem 1: An emulsion has formed during my aqueous extraction.

An emulsion is a stable suspension of fine droplets of one liquid in another, preventing the clear separation of layers. This is a common and frustrating workup problem.

Causes and Solutions:

  • Cause: Vigorous shaking, especially with chlorinated solvents or in the presence of fine particulate matter.

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Solution 2 (Brine): Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion. Gently swirl the funnel rather than shaking.

  • Solution 3 (Filtration): If a fine solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite® or glass wool. The layers should separate in the filtrate.

  • Solution 4 (Change Solvent): If emulsions are a persistent problem, consider adding a small amount of a different organic solvent. For example, adding some ethyl acetate to a dichloromethane extraction can sometimes help.

Problem 2: My product is not precipitating from the aqueous layer after acidification.

You've performed a basic extraction to pull your acidic product into the aqueous layer, but upon adding acid, no solid appears.

Causes and Solutions:

  • Cause 1 (Insufficient Acid): You may not have added enough acid to reach the pKa of your compound, where it is predominantly in its neutral, less soluble form.

    • Solution: Check the pH of the aqueous solution with pH paper or a pH meter. Continue adding acid (e.g., 1M or 2M HCl) until the pH is definitively acidic (pH ~2-3).

  • Cause 2 (Product is an Oil): Your product may be "oiling out" instead of crystallizing, appearing as a gooey or liquid layer.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, add a small seed crystal of the pure product if available. If it remains an oil, you will need to perform a "back-extraction" by adding a fresh portion of an organic solvent (e.g., ethyl acetate), shaking, and collecting the organic layer containing your product.

  • Cause 3 (Product is Water-Soluble): Your product may have some appreciable solubility in the acidic aqueous solution, especially if the volume is large.

    • Solution: Try concentrating the aqueous layer in vacuo to reduce the volume. Alternatively, extract the acidified aqueous layer multiple times with an organic solvent (e.g., 3 x ethyl acetate). Combine the organic extracts, dry, and concentrate to recover your product.

Problem 3: I see multiple spots on TLC after workup, what are the likely impurities?

Thin-Layer Chromatography (TLC) is an excellent tool for assessing the purity of your crude product. Multiple spots indicate the presence of impurities.

Likely Impurities and Identification:

  • Unreacted Starting Material: One of the most common impurities.

    • How to Check: Co-spot your crude product lane on the TLC plate with a sample of the authentic starting material (2,5-dibromonicotinic acid or the other reactant). If one of the spots in your crude mixture has the same Rf value, it's likely unreacted starting material.

  • Reagents/Byproducts:

    • Amidation: Byproducts from coupling agents (e.g., DCU from DCC) can be present. These are often removed by filtration or chromatography.

    • Suzuki Coupling: Homocoupled boronic acid (Ar-Ar) or protodeboronated starting material (Ar-H) can be present. These often have different polarities and can be separated by chromatography.

  • Side-Reaction Products: At high temperatures, decarboxylation of the nicotinic acid could potentially occur, though this is speculative without specific data. If the reaction was not performed under an inert atmosphere, oxidation of sensitive functional groups is also possible.

Solution: The presence of multiple impurities usually necessitates purification by flash column chromatography. Select an eluent system where your desired product has an Rf of ~0.3-0.4 for optimal separation.

Problem 4: My crude NMR spectrum is messy and difficult to interpret.

A "messy" crude ¹H NMR can be disheartening, but it often contains valuable clues.

Causes and Solutions:

  • Cause 1 (Residual Solvent): Large peaks from the workup or reaction solvent (e.g., ethyl acetate, DCM, THF, dioxane) may be obscuring your product peaks.

    • Solution: Ensure your product is thoroughly dried under high vacuum. If solvent peaks persist, co-evaporating the sample with a solvent like dichloromethane or toluene can help remove traces of higher-boiling solvents.

  • Cause 2 (Inorganic Salts): Salts from the workup (e.g., NaCl, Na₂SO₄) can broaden NMR signals.

    • Solution: Ensure the product was properly washed and is free of visible salt crystals. If necessary, redissolve the crude product in an organic solvent, filter out any insoluble salts, and re-concentrate.

  • Cause 3 (Paramagnetic Impurities): Trace amounts of metals, particularly palladium from a cross-coupling reaction, can cause significant peak broadening.

    • Solution: Ensure the post-reaction filtration through Celite® was performed carefully. If palladium contamination is suspected, passing a solution of the crude product through a short plug of silica gel can sometimes remove it.

  • Cause 4 (Mixture of Products/Isomers): The messiness might be real, indicating a mixture of compounds.

    • Solution: Correlate the NMR with your TLC analysis. If both indicate a mixture, purification by column chromatography or recrystallization is necessary before a clean spectrum can be obtained.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 Mar. 2025. [Link]

  • Reddit. Recrystallization with two solvents. r/Chempros, 18 Dec. 2019. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. Solubility data and pK a values of a few drugs that demonstrate.... [Link]

  • PubChem. 2,5-Dibromoisonicotinic acid. [Link]

  • K. Shimizu, et al. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry – An Asian Journal, 2011. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids.... [Link]

  • ResearchGate. pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification.... [Link]

  • UCL Discovery. Study and Development of Boron-mediated Amidation Reactions. [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • ResearchGate. The esterification reaction of 2,5-furandicarboxylic acid with glycerol carbonate. [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • Chemistry LibreTexts. 4.4: Solubility. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PubMed. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... [Link]

Sources

Troubleshooting

Stability of 2,5-Dibromonicotinic acid under different reaction conditions

Technical Support Center: 2,5-Dibromonicotinic Acid A Guide for Researchers and Development Professionals on Stability and Handling Welcome to the technical support center for 2,5-dibromonicotinic acid. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dibromonicotinic Acid

A Guide for Researchers and Development Professionals on Stability and Handling

Welcome to the technical support center for 2,5-dibromonicotinic acid. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the stability and handling of this versatile building block. This document moves beyond simple protocols to explain the chemical reasoning behind experimental choices, ensuring you can anticipate challenges and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial inquiries regarding the properties, handling, and storage of 2,5-dibromonicotinic acid.

Q1: What are the fundamental physical and chemical properties of 2,5-dibromonicotinic acid?

2,5-Dibromonicotinic acid is a halogenated pyridine derivative widely used in the synthesis of pharmaceuticals and functional materials. Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 29312-99-0[1]
Molecular Formula C₆H₃Br₂NO₂[1]
Molecular Weight 280.90 g/mol [1]
Appearance White to off-white solid[2]
Melting Point ~184 °C[3]
Boiling Point 367.1 °C at 760 mmHg (Predicted)[2][3]
Density ~2.2 g/cm³ (Predicted)[2][3]
pKa 1.73 ± 0.10 (Predicted)[2]

Q2: How should I safely handle and store 2,5-dibromonicotinic acid to ensure its stability?

Proper handling and storage are critical to maintaining the integrity of the compound.

  • Handling : Always handle 2,5-dibromonicotinic acid in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[4] Avoid creating dust.

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] It should be protected from light and kept away from sources of ignition and heat. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]

Q3: What are the primary safety hazards I should be aware of?

2,5-Dibromonicotinic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4][5] Upon thermal decomposition, it can release hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen halides.[6] It is incompatible with strong oxidizing agents.[5]

Q4: In which common laboratory solvents is 2,5-dibromonicotinic acid soluble?

While specific quantitative solubility data is not extensively published, general solubility patterns for polar, functionalized aromatic acids can be inferred. Solubility is expected to be highest in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may exhibit moderate to low solubility in alcohols like methanol and ethanol, and poor solubility in nonpolar solvents like hexanes or toluene.[7] Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Section 2: Technical Guide - Stability Under Reaction Conditions

This section explores the stability of 2,5-dibromonicotinic acid in common synthetic transformations, focusing on the causality behind potential side reactions.

Q5: I am planning a Suzuki-Miyaura cross-coupling. Is the compound stable under the required basic conditions?

This is a crucial question, as the stability of 2,5-dibromonicotinic acid during cross-coupling is highly dependent on the reaction conditions, particularly the base and temperature.

  • Causality : The primary concern is base-induced decarboxylation —the loss of the carboxylic acid group as CO₂. This side reaction is promoted by high temperatures and strong bases. The electron-withdrawing nature of the dibrominated pyridine ring can make the carboxylate group more susceptible to elimination.

  • Expert Recommendation :

    • Base Selection : Use milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent choice as it is generally effective in Suzuki couplings while being less harsh than hydroxides or alkoxides.[8][9] Cesium carbonate (Cs₂CO₃) is another effective option.[10] Avoid strong organic bases or alkali metal hydroxides where possible.

    • Temperature Control : Maintain the lowest possible temperature that still allows for efficient catalytic turnover. For many Suzuki reactions with aryl bromides, temperatures between 80-100 °C are effective.[8][10] Monitor the reaction for any unexpected gas evolution, which could signal decarboxylation.[11]

Q6: What is the thermal stability of 2,5-dibromonicotinic acid? At what temperature does it decompose?

The compound has a melting point of approximately 184 °C, but this should not be considered a safe upper limit for reaction temperature.[3] Thermal decomposition can begin before melting, especially under prolonged heating. The most likely thermal degradation pathway is decarboxylation.[11]

  • Expert Recommendation : For reactions in high-boiling solvents, it is prudent to keep the internal reaction temperature below 150 °C unless small-scale trials confirm stability at higher temperatures. Explosive decomposition is possible upon heating, so caution is advised.

G Compound 2,5-Dibromonicotinic Acid Heat Heat (High Temp.) Compound->Heat StrongBase Strong Base Compound->StrongBase Conditions Controlled Conditions (Mild Base, <150°C) Compound->Conditions Product2 Degradation Product (2,5-Dibromopyridine + CO₂) Heat->Product2 StrongBase->Product2 Product1 Desired Product (e.g., Cross-Coupling) Conditions->Product1 G start Start: Unexpected Reaction Outcome q1 Low Yield or Complex Mixture Check TLC/LCMS start->q1 q2 {Is 2,5-dibromopyridine present? | Yes | No} q1:f0->q2 sol1 Diagnosis: Decarboxylation - Lower Temperature - Use Milder Base (K₃PO₄) - Re-check SM Purity q2:f0->sol1 q3 {Is starting material consumed? | No | Yes} q2:f1->q3 sol2 Diagnosis: Inactive Reaction - Check Catalyst Activity - Screen Solvents/Bases - Verify Boronic Acid Quality q3:f0->sol2 sol3 Diagnosis: General Decomposition - Drastically Reduce Heat - Ensure Inert Atmosphere - Screen for Incompatible Reagents q3:f1->sol3

Caption: Troubleshooting workflow for reactions involving 2,5-dibromonicotinic acid.

Section 4: Experimental Protocols

This section provides a detailed, validated protocol for a common reaction where the stability of 2,5-dibromonicotinic acid is paramount.

Protocol: Suzuki-Miyaura Mono-Arylation

This protocol is optimized to favor mono-arylation at the more reactive 2-position while minimizing decarboxylation.

  • Reagent Preparation :

    • To a flame-dried Schlenk flask, add 2,5-dibromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Expertise Note: Using a slight excess of the boronic acid ensures the complete consumption of the starting material, but a large excess could promote double addition. K₃PO₄ is chosen for its mildness. [8][9]

  • System Inerting :

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst and potential side reactions at high temperatures.

  • Solvent Addition :

    • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration). [8] * Expertise Note: The water is essential for the transmetalation step of the Suzuki catalytic cycle. [10][12]

  • Catalyst Addition :

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), under a positive pressure of inert gas.

    • Trustworthiness Note: Adding the catalyst last ensures it is introduced into a fully deoxygenated environment, preserving its activity.

  • Reaction Execution :

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. The reaction is typically complete within 4-12 hours. Avoid unnecessarily long reaction times to minimize potential decomposition.

  • Work-up and Purification :

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate any product dissolved as a carboxylate salt, then extract again with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Novikov, R. A., & Tveritinova, E. V. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [13]2. Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dibromonicotinic acid. 3. ECHEMI. (n.d.). 2,5-DIBROMONICOTINIC ACID. Retrieved from Chemsigma International Co., Ltd. [3]4. Thermo Fisher Scientific. (2014). Safety Data Sheet: 5-Bromonicotinic acid. [4]5. Fisher Scientific. (2014). Safety Data Sheet: 5-Bromonicotinic acid. [5]6. Fisher Scientific. (2014). 5 - Safety Data Sheet. [6]7. Organic Chemistry Portal. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [14]8. ChemicalBook. (n.d.). 2,5-DIBROMONICOTINIC ACID CAS#: 29312-99-0. [2]9. Ali, A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [8]10. Larrosa, I., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [15]11. Santa Cruz Biotechnology, Inc. (n.d.). 2,5-Dibromonicotinic acid. [1]12. Kochi, J. K. (1965). Formation of Alkyl Halides from Acids by Decarboxylation with Lead(IV) Acetate and Halide Salts. J. Org. Chem. [This is a foundational reference related to decarboxylation mentioned in source,[13] provided for context.]

  • Baran, P. S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [16]14. NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [10]15. Larrosa, I., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [17]16. Genentech, Inc. (2014). Synthesis method of 2,5-dibromoisonicotinic acid. US Patent US2014/66453 A1. [18]17. Ali, A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [19]18. Kappe, C. O., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [20]19. Huber, G. W., et al. (2021). Markedly Different Decomposition Temperature and Products of Biomass Pyrolysis at Low Temperature—Differentiation of Acids in Their Effects on Pretreatment. Molecules. [21]20. Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [11]21. Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition. [22]22. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [12]23. Imperial Chemical Industries PLC. (1981). Halogenation of pyridine compounds. Canadian Patent CA1126276A. [23]24. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [24]25. MacMillan, D. W. C., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [25]26. Verpoorte, R., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. [26]27. Ciba-Geigy AG. (1994). Process for preparing 2,5-dibromopyrimidine. US Patent US5371224A. [27]28. Davis, M. M. (1947). Acid-Base Reactions in Benzene and Other Organic Solvents. NIST Technical Series Publications. [28]29. Nanjing Chaoyi Biotechnology Co., Ltd. (2021). Preparation method of 2,5-dibromopyridine. Chinese Patent CN113402451A. [29]30. Zhang, Z., et al. (2020). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Journal of Chemical & Engineering Data. [7]31. Wozniak, K., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs... Molecules. [30]32. Ali, A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules.

Sources

Optimization

Technical Support Center: Strategies to Avoid Homocoupling in Cross-Coupling Reactions of 2,5-Dibromonicotinic Acid

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions, specifically with the challenging substrate, 2,5-dibromonicotinic acid. Unwanted homocoupling is a frequent impediment to achieving high yields and purity in these reactions. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you mitigate this common side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions related to minimizing homocoupling of 2,5-dibromonicotinic acid in various palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with 2,5-dibromonicotinic acid is yielding significant amounts of a homocoupled biphenyl byproduct. What is the primary cause and how can I prevent it?

A1: The homocoupling of boronic acids in Suzuki-Miyaura reactions is a well-documented side reaction, often promoted by the presence of oxygen.[1][2] This oxidative homocoupling can occur through a palladium(II)-mediated pathway. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin. This reduction can unfortunately be facilitated by the homocoupling of two boronic acid molecules, which regenerates Pd(0) but consumes your starting material.[3]

Core Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your reaction mixture and solvent.[2][4] Standard practice involves at least three freeze-pump-thaw cycles for the solvent and sparging the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst.[4] Maintaining a positive pressure of inert gas throughout the reaction is essential.[1]

  • Choice of Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferable to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[5][6] This is because Pd(0) catalysts can directly enter the desired cross-coupling cycle without needing an initial reduction step that can promote homocoupling.[1][5]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can significantly suppress homocoupling.[5] Ligands like SPhos, XPhos, or P(t-Bu)₃ accelerate the desired oxidative addition and reductive elimination steps of the main catalytic cycle, making the competing homocoupling pathway less favorable.[5][7]

  • Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without disrupting the primary catalytic cycle.[4][8]

Q2: I'm observing Glaser-Hay homocoupling of my terminal alkyne in a Sonogashira reaction with 2,5-dibromonicotinic acid. What conditions favor this side reaction and how can I avoid it?

A2: The homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a common side reaction in Sonogashira couplings and is typically promoted by oxygen and the copper(I) co-catalyst.[9][10] The presence of oxygen can lead to the oxidation of Cu(I) to Cu(II), which facilitates the dimerization of the alkyne.[10]

Core Troubleshooting Strategies:

  • Strictly Anaerobic Conditions: Similar to Suzuki couplings, deaerating the reaction mixture is crucial. Oxygen promotes the unwanted homocoupling of the alkyne.[9][11]

  • Copper-Free Conditions: While a copper co-catalyst can enhance reactivity, it is also a primary contributor to Glaser coupling.[11] Numerous copper-free Sonogashira protocols have been developed. Consider using a palladium catalyst system that does not require a copper co-catalyst, especially if homocoupling is a persistent issue.

  • Base and Solvent Selection: The choice of base and solvent can influence the reaction outcome.[12][13] Amine bases like triethylamine or diethylamine are commonly used and also act as the solvent.[11] The basicity of the medium is necessary to neutralize the hydrogen halide byproduct.[11] Experimenting with different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, dioxane) may help to optimize the desired cross-coupling over homocoupling.[12][14]

  • Control of Reaction Temperature: While some substrates may require elevated temperatures, higher temperatures can sometimes lead to an increase in side reactions.[12] It is advisable to start at room temperature and only increase the temperature if the reaction is not proceeding.[15]

Q3: In my Buchwald-Hartwig amination of 2,5-dibromonicotinic acid, I'm seeing the formation of a biaryl byproduct. What is causing this and what are the best practices to prevent it?

A3: The formation of biaryl byproducts in Buchwald-Hartwig aminations can arise from a competing Suzuki-type homocoupling if there are boronic acid impurities present, or from reductive dehalogenation followed by other side reactions. However, the more direct concern in the context of the starting material is the potential for side reactions involving the pyridine nitrogen.

Core Troubleshooting Strategies:

  • High-Purity Starting Materials: Ensure that your 2,5-dibromonicotinic acid is free from any organoboron impurities.

  • Ligand Choice is Critical: The success of Buchwald-Hartwig aminations heavily relies on the choice of ligand. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the reliability of these reactions.[16] More advanced, sterically hindered, and electron-rich ligands developed by Buchwald and others are now the standard for achieving high yields and minimizing side reactions.[17]

  • Appropriate Base Selection: A strong, non-nucleophilic base is essential for catalyst turnover.[17] Sodium tert-butoxide is commonly used. The choice of base can be critical, and screening different bases may be necessary for optimal results.

  • Careful Control of Reaction Conditions: The reaction mechanism involves a series of steps including oxidative addition, amine coordination, deprotonation, and reductive elimination.[16][18] Optimizing temperature and reaction time can help to favor the desired C-N bond formation over competing pathways.

Visualizing Reaction Pathways

To better understand the processes at play, the following diagrams illustrate the desired cross-coupling catalytic cycle and the competing homocoupling pathway.

The Palladium-Catalyzed Cross-Coupling Cycle

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product Homocoupling_Pathway PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling_Step Homocoupling PdII_Source->Homocoupling_Step Boronic_Acid1 2 R-B(OH)₂ Boronic_Acid1->Homocoupling_Step Pd0 Pd(0)L_n (Enters Cross-Coupling Cycle) Homocoupling_Step->Pd0 Homocoupled_Product R-R (Byproduct) Homocoupling_Step->Homocoupled_Product Oxygen O₂ Oxygen->Homocoupling_Step Promotes

Caption: A simplified pathway for boronic acid homocoupling.

Optimized Protocol: Suzuki-Miyaura Coupling of 2,5-Dibromonicotinic Acid

This protocol is a starting point for the selective mono-arylation of 2,5-dibromonicotinic acid, designed to minimize homocoupling. Optimization may be required for different boronic acids.

Materials & Reagents:

ReagentM.W.AmountMolesEquivalents
2,5-Dibromonicotinic acid280.91281 mg1.01.0
Arylboronic Acid--1.11.1
Pd₂(dba)₃915.7223 mg0.0250.025
SPhos410.4841 mg0.100.10
K₃PO₄ (finely ground)212.27637 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromonicotinic acid, the arylboronic acid, and potassium phosphate.

  • Seal and Purge: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane/water mixture by sparging with argon or nitrogen for at least 30 minutes.

  • Solvent Addition: Using a cannula or syringe, transfer the degassed solvent mixture to the Schlenk flask containing the solids.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This comprehensive guide provides a foundation for troubleshooting and optimizing cross-coupling reactions with 2,5-dibromonicotinic acid. By understanding the underlying mechanisms of homocoupling and implementing these preventative strategies, researchers can significantly improve the efficiency and outcome of their synthetic efforts.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Rosa, G. R., et al. (2021). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]

  • Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Nobel Prize Outreach AB (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Available at: [Link]

  • ResearchGate (2015). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. ResearchGate. Available at: [Link]

  • MDPI (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Anderson, D. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]

  • Anderson, D. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • ResearchGate (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wiley Online Library (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • chemeurope.com. Sonogashira coupling. chemeurope.com. Available at: [Link]

  • ResearchGate (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. NIH. Available at: [Link]

  • ScienceDirect (2022). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Electrocatalysis. Available at: [Link]

  • University of Rochester. Cross-Coupling Chemistry. University of Rochester. Available at: [Link]

  • American Chemical Society (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Beilstein-Institut (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). A General Solution for the 2-Pyridyl Problem. NIH. Available at: [Link]

  • YouTube (2020). Sonogashira Coupling. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. NIH. Available at: [Link]

  • MDPI (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available at: [Link]

  • Semantic Scholar (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]

  • Thieme (2010). Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids. Synlett. Available at: [Link]

  • Wiley Online Library (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. NIH. Available at: [Link]

  • ResearchGate (2016). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. NIH. Available at: [Link]

Sources

Troubleshooting

Removing palladium catalyst from 2,5-Dibromonicotinic acid reaction mixture

Technical Support Center: Purification of 2,5-Dibromonicotinic Acid Welcome to the technical support center for challenges related to the purification of 2,5-Dibromonicotinic acid, specifically focusing on the removal of...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,5-Dibromonicotinic Acid

Welcome to the technical support center for challenges related to the purification of 2,5-Dibromonicotinic acid, specifically focusing on the removal of residual palladium catalysts post-synthesis. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to synthesize derivatives of nicotinic acid.

The presence of residual palladium, even at trace levels, is a significant concern in the pharmaceutical industry due to stringent regulatory limits set by bodies like the FDA and EMA.[1] These metallic impurities can interfere with downstream biological assays and compromise the safety and efficacy of active pharmaceutical ingredients (APIs).[2][3] This document provides a series of frequently asked questions and in-depth troubleshooting guides to help you effectively reduce palladium contamination to acceptable levels, typically below 5-10 ppm for oral drug products.[1][4]

Frequently Asked Questions (FAQs)

Q1: Why is simple filtration often insufficient to remove palladium from my 2,5-Dibromonicotinic acid reaction mixture?

A1: Filtration is only effective for removing heterogeneous or insoluble forms of palladium, such as palladium on carbon (Pd/C) or precipitated palladium black (Pd(0)).[5] Palladium-catalyzed reactions often result in soluble Pd(II) species or fine colloidal palladium particles that will pass through standard filter media.[5] The polar nature of 2,5-Dibromonicotinic acid and its derivatives can further stabilize these soluble palladium complexes, making their removal by simple filtration challenging.

Q2: What are the primary methods for removing soluble palladium species?

A2: The most common and effective methods for removing soluble palladium include:

  • Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium. These materials bind the metal, allowing it to be removed by filtration.[6]

  • Adsorption: Treatment with materials like activated carbon, which can adsorb palladium species onto their surface.

  • Chromatography: Purification via column chromatography can separate the desired compound from the palladium catalyst.[5]

  • Extraction: Liquid-liquid extraction can sometimes remove palladium salts if there is a significant polarity difference between the product and the palladium complex.[5]

Q3: How do I choose the most appropriate palladium scavenger?

A3: The choice of scavenger depends on the oxidation state of the residual palladium and the solvent system.

  • Thiol-based scavengers (e.g., silica-bound propanethiol) are highly effective at binding Pd(II) species.[1]

  • Triamine- or Trimercaptotriazine (TMT)-functionalized scavengers (e.g., ISOLUTE Si-TMT or MP-TMT) are robust and show high affinity for various palladium species in a range of solvents.[1]

  • Isocyanide-based scavengers have also been shown to be highly effective at reducing palladium to sub-ppm levels.[7] A screening of different scavengers is often the most practical approach to find the optimal solution for your specific reaction conditions.[8]

Q4: How can I confirm that the palladium has been successfully removed?

A4: Quantification of residual palladium is critical. The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9][10] These techniques are highly sensitive but can be expensive and time-consuming.[9] For rapid process screening, colorimetric or fluorescent-based assays are available that can quickly determine relative palladium levels and help optimize the removal process before submitting samples for final ICP-MS analysis.[9][10][11]

Troubleshooting Guide: Palladium Removal

This section addresses specific problems you may encounter during the purification of 2,5-Dibromonicotinic acid and its derivatives.

Problem 1: Filtration through a Celite® Pad is Ineffective
  • Symptom: The filtrate remains dark-colored (grey or black), and subsequent analysis shows high palladium content.

  • Underlying Cause: This indicates the presence of soluble or colloidal palladium species, which are too small to be trapped by the Celite® matrix.[5] Celite® is primarily effective for removing larger, heterogeneous particles.

  • Scientific Rationale: Palladium can exist in multiple forms in a reaction mixture. While the bulk of a heterogeneous catalyst like Pd/C can be filtered, the reaction can "leach" soluble palladium species into the solution, or homogeneous catalysts may be used from the start. These soluble forms require a removal method based on chemical affinity rather than physical size exclusion.

  • Solutions & Protocols:

    • Switch to an Adsorbent: Treat the solution with activated carbon. Carbon has a high surface area and can adsorb a wide range of palladium species through physisorption.[6]

      • Protocol: Activated Carbon Treatment

        • Dilute the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, THF).

        • Add 5-10 wt% of activated carbon relative to the theoretical product weight.

        • Stir the slurry vigorously at room temperature for 1-4 hours.

        • Filter the mixture through a well-packed Celite® pad (1-2 cm thick) to remove the carbon.[5]

        • Wash the pad thoroughly with the solvent to ensure complete product recovery.

    • Employ a Palladium Scavenger: This is often the most selective and efficient method.

      • Workflow: See the "Palladium Scavenging Workflow" diagram and the detailed protocol in the next section.

Problem 2: Low Efficiency with Palladium Scavengers
  • Symptom: Residual palladium levels remain above the target limit (<10 ppm) even after treatment with a scavenger.

  • Underlying Causes & Solutions:

Possible Cause Scientific Rationale & Troubleshooting Steps
Incorrect Scavenger Choice The scavenger may not have a high affinity for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your mixture. Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, amine, TMT) to identify the most effective one.[8] Thiol-based scavengers are particularly effective for the Pd(II) state common after oxidative addition.[8]
Insufficient Scavenger Loading The binding sites on the scavenger are saturated before all the palladium is captured. Solution: Increase the equivalents of the scavenger. Start with 5-10 equivalents (by weight or molar equivalent of functional groups) relative to the initial palladium loading and optimize from there.
Suboptimal Reaction Conditions Temperature and time can affect the kinetics of scavenging. Solution: Increase the reaction time (e.g., from 1 hour to 4-16 hours) or gently heat the mixture (e.g., to 40-50 °C) to improve the rate of binding.[1] Always check the thermal stability of your product first.
Poor Mass Transfer The solid-supported scavenger is not making sufficient contact with the palladium in solution. Solution: Ensure vigorous stirring or agitation of the slurry to keep the scavenger suspended and maximize surface interaction.
  • Diagram: Decision Workflow for Palladium Removal

G Start Crude Reaction Mixture (Post 2,5-Dibromonicotinic Acid Synthesis) Check_Pd_Form Is Palladium Catalyst Heterogeneous (e.g., Pd/C)? Start->Check_Pd_Form Filtration Filter through Celite® Pad Check_Pd_Form->Filtration  Yes Soluble_Pd_Path Treat with Scavenger or Activated Carbon Check_Pd_Form->Soluble_Pd_Path No / Unsure (Soluble Pd Present) Analyze_Filtrate Quantify Residual Pd (e.g., ICP-MS) Filtration->Analyze_Filtrate Scavenger_Screen Screen Palladium Scavengers (Thiol, TMT, etc.) Analyze_Filtrate->Scavenger_Screen  Failure (>10 ppm) Final_Product Purified Product (<10 ppm Pd) Analyze_Filtrate->Final_Product  Success (<10 ppm) Optimize_Scavenging Optimize Scavenger Loading, Time, and Temperature Scavenger_Screen->Optimize_Scavenging Select Best Scavenger Final_Filtration Filter to Remove Scavenger Optimize_Scavenging->Final_Filtration Final_Filtration->Analyze_Filtrate Soluble_Pd_Path->Scavenger_Screen G node_1 1. Crude Solution Contains Product (P) and Soluble Palladium (Pd) node_2 2. Add Solid-Supported Scavenger (S) node_1->node_2 node_3 3. Stir Slurry (1-16 h, RT to 50°C) Pd binds to Scavenger node_2->node_3 node_4 4. Filtration (e.g., Buchner Funnel) node_3->node_4 node_5 Solid Waste: Scavenger-Pd Complex (S-Pd) node_4->node_5 Trapped Solid node_6 Filtrate: Purified Product (P) in Solution node_4->node_6 Liquid Passes

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?
  • Merck/PITT Collaboration. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharma Manufacturing.
  • Biotage. (n.d.).
  • BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers. BenchChem.
  • Fallon, G. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Arbor Assays. (2017).
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Ghaffari, M., et al. (2019). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Ammerman, N. C., et al. (2012). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PubMed Central.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2,5-Dibromonicotinic Acid

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2,5-dibromonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2,5-dibromonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The presence of two bromine atoms at different positions on the pyridine ring, combined with a carboxylic acid functionality, presents a unique set of challenges requiring careful consideration of reaction parameters. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of 2,5-dibromonicotinic acid is giving low to no yield. What are the primary factors to investigate?

Low yields in this reaction can stem from several sources. The most common culprits are catalyst deactivation by the carboxylic acid, poor solubility of reactants, and suboptimal reaction conditions.

  • The "Carboxylic Acid Effect": The acidic proton of the carboxylic acid can interfere with the basic conditions required for the Suzuki reaction. More critically, the resulting carboxylate can coordinate to the palladium catalyst, leading to deactivation.[1] A common and highly recommended strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.

  • Solvent Choice and Solubility: The solubility of 2,5-dibromonicotinic acid (or its ester) and the inorganic base is crucial. A biphasic solvent system is often optimal. Mixtures of an aprotic organic solvent with water are highly effective.[2][3]

    • Recommended Starting Points:

      • 1,4-Dioxane / Water (typically in a 4:1 to 2:1 ratio)

      • Toluene / Water / Ethanol (e.g., 4:2:1)

      • DMF / Water (e.g., 3:1)

    The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate complex, which is a key step in the catalytic cycle.

  • Inadequate Degassing: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2] Ensure that all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing a mixture of mono-arylated products (at the 2- and 5-positions) and some di-arylated product. How can I control the regioselectivity for mono-arylation at the 5-position?

Achieving regioselectivity in the mono-arylation of 2,5-dibromopyridines is a common challenge. The relative reactivity of the two C-Br bonds is influenced by both electronic and steric factors. In many cases, the C-Br bond at the 5-position is more reactive towards oxidative addition than the one at the 2-position.

  • Exploiting Inherent Reactivity: For many dihalopyridines, the oxidative addition of the palladium catalyst occurs preferentially at the more electron-deficient or sterically accessible position. For 2,5-dibromonicotinic acid, the 5-position is often more reactive.

  • Reaction Stoichiometry and Temperature: To favor mono-arylation, it is critical to use a controlled amount of the boronic acid (typically 1.0-1.2 equivalents). Running the reaction at a lower temperature can also enhance selectivity, as the more reactive C-Br bond will react preferentially under milder conditions.

  • Choice of Catalyst and Ligand: The ligand on the palladium catalyst can significantly influence selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and may offer improved selectivity.

    • For selective mono-arylation, consider catalysts like:

      • Pd(PPh₃)₄

      • PdCl₂(dppf)

      • A combination of Pd₂(dba)₃ and a bulky phosphine ligand like P(tBu)₃.

Q3: I am struggling with the formation of a significant amount of the di-arylated product, even when using one equivalent of boronic acid. How can I minimize this?

The formation of the di-substituted product indicates that the initially formed mono-arylated product is still reactive under the reaction conditions.

  • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-arylated product is formed, quench the reaction to prevent further coupling. Lowering the reaction temperature will also slow down the second coupling step.

  • Catalyst Loading: In some cases, a lower catalyst loading can favor the mono-arylation product.

Q4: My primary side product is the debrominated nicotinic acid. What causes this and how can it be prevented?

Protodebromination (replacement of a bromine atom with a hydrogen) is a known side reaction in Suzuki couplings.

  • Source of the Proton: The proton source can be residual water in the solvent or the boronic acid itself.

  • Mitigation Strategies:

    • Use anhydrous solvents and ensure the boronic acid is of high quality and dry.

    • Using a stronger, non-nucleophilic base like K₃PO₄ can sometimes suppress this side reaction.

    • Minimize reaction time, as prolonged heating can exacerbate protodebromination.

Q5: What is the best choice of base for this reaction?

The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle. The choice of base can influence reaction rate and yield.

  • Commonly Used Bases:

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for Suzuki couplings of heteroaromatic halides. It is a strong enough base to promote the reaction but is generally not so harsh as to cause significant side reactions.

    • K₂CO₃ (Potassium Carbonate): A widely used and cost-effective base.

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective for challenging couplings.

  • Recommendation: For the Suzuki coupling of 2,5-dibromonicotinic acid or its ester, K₃PO₄ is a highly recommended starting point.

Recommended Experimental Protocols

Protocol 1: Selective Mono-Arylation of Methyl 2,5-Dibromonicotinate at the 5-Position

This protocol is designed to favor the selective coupling at the more reactive 5-position.

Step 1: Esterification of 2,5-Dibromonicotinic Acid

  • Suspend 2,5-dibromonicotinic acid (1.0 eq) in methanol (10 mL per gram of acid).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2,5-dibromonicotinate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a Schlenk flask, add methyl 2,5-dibromonicotinate (1.0 eq), the desired arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v, 0.1 M concentration relative to the nicotinate ester).

  • Add Pd(PPh₃)₄ (3-5 mol%) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Solvent and Base Screening

The following table provides a starting point for solvent and base optimization, based on literature for similar substrates.

EntrySolvent System (v/v)Base (equivalents)Typical Temperature (°C)Expected Outcome
11,4-Dioxane / H₂O (4:1)K₃PO₄ (2.0)80-90Good starting point for high yield and selectivity.
2DMF / H₂O (3:1)K₂CO₃ (2.0)90-100Alternative polar aprotic system, may require higher temperatures.
3Toluene / Ethanol / H₂O (4:1:1)Cs₂CO₃ (2.0)100Useful for less reactive boronic acids.
4Acetonitrile / H₂O (4:1)Na₂CO₃ (2.0)80 (Reflux)Can be effective, but solubility of starting materials should be checked.

Visualizing the Process

Troubleshooting Workflow

Suzuki_Troubleshooting start Low Yield or No Reaction check_acid Is the carboxylic acid protected? start->check_acid protect_acid Protect as ester (e.g., methyl ester) check_acid->protect_acid No check_degassing Are solvents properly degassed? check_acid->check_degassing Yes degas Degas solvents and run under inert atmosphere check_degassing->degas No check_solubility Are all reactants soluble? check_degassing->check_solubility Yes change_solvent Try alternative solvent systems (e.g., Dioxane/H2O, DMF/H2O) check_solubility->change_solvent No check_base Is the base appropriate? check_solubility->check_base Yes change_base Switch to a different base (e.g., K3PO4, Cs2CO3) check_base->change_base No selectivity_issue Poor Regioselectivity check_stoich Check boronic acid stoichiometry selectivity_issue->check_stoich use_1_eq Use 1.0-1.2 eq. of boronic acid check_stoich->use_1_eq >1.2 eq. check_temp Is the reaction temperature too high? check_stoich->check_temp 1.0-1.2 eq. lower_temp Lower the reaction temperature check_temp->lower_temp Yes side_reactions Side Reactions Observed debromination Debromination? side_reactions->debromination homocoupling Homocoupling of boronic acid? side_reactions->homocoupling use_anhydrous Use anhydrous solvents and high-purity reagents debromination->use_anhydrous Yes confirm_degassing Ensure thorough degassing homocoupling->confirm_degassing Yes Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd_biaryl Ar-Pd(II)L₂-Ar' pd_complex->pd_biaryl pd_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]

  • NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • PubMed Central. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • Illinois Experts. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Reactions Involving 2,5-Dibromonicotinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromonicotinic acid. This guide is designed to provide expert insights and practical solutions fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromonicotinic acid. This guide is designed to provide expert insights and practical solutions for one of the most critical parameters in your reaction setup: temperature. Proper temperature control is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results in cross-coupling and other functionalization reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of temperature optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal properties and reactivity of 2,5-Dibromonicotinic acid.

Q1: What is the primary thermal stability concern when working with 2,5-Dibromonicotinic acid at elevated temperatures?

A1: The most significant concern is thermal decarboxylation. Nicotinic acid and its derivatives can lose carbon dioxide at high temperatures, leading to the formation of 2,5-dibromopyridine as a major byproduct. While the exact decomposition temperature for 2,5-Dibromonicotinic acid is not extensively published, related pyridine carboxylic acids are known to decarboxylate at temperatures ranging from 150°C to 250°C, particularly under hydrothermal or high-temperature solvent conditions[1][2][3]. The melting point of 2,5-Dibromonicotinic acid is approximately 184°C[4][5]. Reactions run near or above this temperature should be carefully monitored for byproduct formation.

Q2: How does temperature generally affect the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

A2: Temperature is a double-edged sword in these palladium-catalyzed cross-coupling reactions.

  • Increased Rate: Higher temperatures generally increase the rate of all steps in the catalytic cycle, including the rate-limiting oxidative addition and reductive elimination[6][7]. This can lead to shorter reaction times and improved conversion of starting material.

  • Side Reactions & Decomposition: Conversely, elevated temperatures can promote undesirable side reactions. These include decarboxylation (as mentioned above), homo-coupling of boronic acid partners in Suzuki reactions, and degradation of the catalyst or sensitive phosphine ligands, leading to catalyst deactivation and lower yields[8].

Q3: What are reasonable starting points for temperature screening in these cross-coupling reactions?

A3: A systematic approach is best. The optimal temperature depends heavily on the specific coupling partners, catalyst system (palladium precursor and ligand), base, and solvent. The following table provides general starting points.

Reaction TypeCatalyst/Ligand ExampleSolventBaseRecommended Starting Temperature Range (°C)Key Considerations
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhosToluene/H₂OK₃PO₄80 - 110°CSome modern catalyst systems allow for room temperature reactions, especially with aryl bromides[9][10].
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosDioxane or TolueneK₂CO₃ or Cs₂CO₃80 - 110°CThe choice of base is critical; strong bases like NaOtBu may not be compatible with the acidic proton of the carboxylic acid[11].
Heteryne Formation LDATHFN/A (Strong Base)-78°C to Room TempThis reaction proceeds through a hetaryne intermediate at very low temperatures to control reactivity[12].

Q4: Can reactions with 2,5-Dibromonicotinic acid be performed at room temperature?

A4: Yes, particularly for Suzuki-Miyaura couplings. The development of highly active palladium catalysts with electron-rich, bulky phosphine ligands has enabled the coupling of aryl bromides at or near room temperature[9][10]. This is highly advantageous as it minimizes the risk of thermal decarboxylation and other temperature-related side reactions. For Buchwald-Hartwig aminations, while many systems require heating, some highly active catalysts may facilitate coupling at lower temperatures (e.g., 40-80°C)[13]. Success at room temperature is highly dependent on using an optimized, state-of-the-art catalyst system.

Section 2: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

  • Possible Cause: The reaction temperature is too low, resulting in an insufficient rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Before adjusting temperature, ensure all reagents are active: the palladium catalyst has not been deactivated, the base is anhydrous and potent, and the coupling partner is of sufficient purity.

    • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-15°C increments) from your starting point. Monitor the reaction at each new temperature by TLC or LC-MS for product formation.

    • Solvent Change: If you are near the boiling point of your solvent, switch to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene) to access higher temperatures.

    • Ligand/Catalyst Screening: If increasing the temperature leads to decomposition instead of product, the catalyst system itself may not be robust enough. Screen different phosphine ligands or pre-catalysts known for higher thermal stability and activity.

Problem 2: Significant Impurity Profile, Including Potential Decarboxylation

  • Possible Cause: The reaction temperature is too high, promoting undesired reaction pathways.

  • Troubleshooting Steps:

    • Identify the Byproduct: Use LC-MS to identify the mass of the major impurity. A mass corresponding to the loss of 44 Da (CO₂) from the starting material or product is a strong indicator of decarboxylation[1][3].

    • Systematic Temperature Decrease: Lower the reaction temperature significantly (e.g., by 20-30°C) and allow the reaction to run for a longer period. The goal is to find a temperature where the rate of the desired reaction is reasonable, but the side reactions are suppressed.

    • Use a More Active Catalyst at Lower Temperature: Instead of forcing a less active catalyst to work at high temperatures, switch to a more modern, highly active catalyst system that functions efficiently at milder conditions (e.g., room temperature to 80°C)[9][10][13].

    • Protecting Group Strategy: If decarboxylation is unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is generally more thermally stable and can be hydrolyzed post-coupling to regenerate the acid.

Problem 3: Reaction Stalls Before Reaching Full Conversion

  • Possible Cause: The catalyst is deactivating over the course of the reaction, a process often accelerated by heat.

  • Troubleshooting Steps:

    • Lower the Temperature: As a first step, reduce the reaction temperature and increase the reaction time. Catalyst decomposition is often highly temperature-dependent.

    • Use a More Robust Ligand: Bi- and monodentate phosphine ligands with bulky, electron-donating groups are designed to stabilize the palladium center and resist degradation at higher temperatures[14]. Consider switching to ligands like XPhos, SPhos, or RuPhos.

    • Add Fresh Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion, although this is not ideal for process efficiency.

    • Check for Inhibitors: Ensure your starting materials and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to finding the optimal temperature for coupling 2,5-Dibromonicotinic acid with an arylboronic acid.

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add 2,5-Dibromonicotinic acid (1.0 eq.), the arylboronic acid (1.2 eq.), a suitable base such as K₃PO₄ (3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Add the chosen solvent system (e.g., Toluene/H₂O 10:1).

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 60°C, 80°C, 100°C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Quench with a small amount of water and extract with an organic solvent (e.g., EtOAc). Analyze the organic layer by TLC or LC-MS to assess the conversion to product and the formation of byproducts.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h). Identify the lowest temperature that gives a good conversion rate within a reasonable timeframe while minimizing the formation of impurities.

Protocol 2: Troubleshooting a Low-Yield Buchwald-Hartwig Amination

This workflow details steps to take when an initial amination reaction at a standard temperature (e.g., 100°C) provides a low yield.

  • Baseline Analysis: Characterize the crude output from the initial reaction by LC-MS to determine the ratio of starting material, desired product, and any major byproducts.

  • Low-Temperature Run: Set up the identical reaction but run it at a significantly lower temperature (e.g., 70°C) for an extended period (24 hours). This will determine if catalyst deactivation or side reactions at high temperatures were the primary issue.

  • High-Activity Catalyst Run: Set up the reaction again at the lower temperature (70°C), but this time use a more active, modern catalyst system (e.g., a G3 or G4 Pd-precatalyst with a Buchwald ligand).

  • Compare Results: Analyze the outcomes of all three experiments.

    • If the low-temperature run (Step 2) gives a cleaner profile but low conversion, the original temperature was too high, but the catalyst is not active enough at the lower temperature.

    • If the high-activity catalyst run (Step 3) gives a high yield, the solution is to use a more effective catalyst system under milder conditions.

    • If all runs fail, other parameters (base, solvent, reagent purity) should be investigated.

Section 4: Visual Guides

Diagram 1: Workflow for Systematic Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Fine-Tuning start Define Reaction (Substrates, Catalyst, Solvent, Base) screen Run Parallel Reactions at Broad Temp Range (e.g., 60, 80, 100°C) start->screen monitor1 Monitor by LC-MS at 2h & 8h screen->monitor1 decision High Yield & Clean? monitor1->decision optimum Optimum Temp Found decision->optimum Yes troubleshoot Proceed to Troubleshooting decision->troubleshoot No narrow Screen Narrower Temp Range (e.g., 75, 85, 95°C) troubleshoot->narrow monitor2 Monitor for Rate vs. Purity narrow->monitor2 finalize Finalize Optimal Temperature monitor2->finalize

Caption: A three-phase workflow for identifying the optimal reaction temperature.

Diagram 2: Troubleshooting Decision Tree for Impurity Formation

G cluster_yes Decarboxylation Confirmed cluster_no Other Side Reaction start Problem: Significant Impurity Formation check_mass Identify Impurity Mass via LC-MS start->check_mass is_decarbox Mass = Loss of CO2? check_mass->is_decarbox action1 1. Lower Temp by 20-30°C 2. Increase Reaction Time is_decarbox->action1 Yes action4 1. Lower Temperature 2. Screen Alternative Bases is_decarbox->action4 No action2 Switch to High-Activity Catalyst for Milder Conditions action1->action2 action3 Consider Protecting Group Strategy (Esterification) action2->action3 action5 Check for Homo-Coupling (Change Substrate Stoichiometry) action4->action5 action6 Re-evaluate Catalyst/Ligand for Selectivity action5->action6

Caption: A decision tree for troubleshooting impurity formation.

Section 5: References
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (n.d.). Patsnap Eureka. Retrieved from

  • Process of making isocinchomeronic acid and decarboxylation of same to niacin. (1955). Google Patents. Retrieved from

  • A method for the degradation of radioactive nicotinic acid. (n.d.). PMC - NIH. Retrieved from

  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (2009). Google Patents. Retrieved from

  • Kijeński, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from

  • Nykaza, T. V., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald−Hartwig Pd-Catalyzed Amination of Aryl Halides. Zenodo. Retrieved from

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Application Notes and Protocols for 5-Bromonicotinaldehyde in Multicomponent Reactions for Drug Discovery. (n.d.). Benchchem. Retrieved from

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling Mechanism and Applications. (2018). YouTube. Retrieved from [Link]

  • Application Notes and Protocols: Reaction of 5-Bromonicotinic Acid with Arylacetonitriles and LDA in THF. (n.d.). Benchchem. Retrieved from

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (2020). YouTube. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 2,5-Dibromonicotinic Acid vs. 5-Bromonicotinic Acid in Synthesis

For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and novelty of a synthetic pathway. Halogenated pyridines, in particu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and novelty of a synthetic pathway. Halogenated pyridines, in particular, serve as exceptionally versatile scaffolds. This guide provides an in-depth, objective comparison between two key building blocks: 2,5-Dibromonicotinic acid and 5-bromonicotinic acid. We will dissect their reactivity, explore their strategic applications, and provide field-proven experimental protocols to guide your synthetic choices.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two reagents is the presence of an additional bromine atom at the C2 position in 2,5-dibromonicotinic acid. This seemingly minor change dramatically alters the electronic landscape of the pyridine ring, creating a molecule with two distinct reactive handles for sequential and regioselective functionalization—a capability not offered by its monosubstituted counterpart.

Property5-Bromonicotinic Acid2,5-Dibromonicotinic Acid
CAS Number 20826-04-4[1]29312-99-0[2]
Molecular Formula C₆H₄BrNO₂[3]C₆H₃Br₂NO₂[2]
Molecular Weight 202.01 g/mol [3]280.90 g/mol [2]
Appearance White to off-white crystalline powder[1][4]Light yellow crystalline solid[5]
Melting Point 178-180 °C[6]~184 °C[5]
Key Structural Feature Single reactive C-Br bond at the C5 position.Two reactive C-Br bonds at C2 and C5 positions.

Reactivity Deep Dive: How Structure Dictates Synthetic Utility

The pyridine ring is inherently electron-deficient, a characteristic amplified by the electron-withdrawing carboxylic acid group. However, the position of the bromine atoms is the primary determinant of their synthetic utility.

  • 5-Bromonicotinic Acid : This molecule is a straightforward building block for introducing functionality at the C5 position of the pyridine ring. Its primary utility lies in palladium-catalyzed cross-coupling reactions. It is generally unreactive towards nucleophilic aromatic substitution (SNAr) at the C5 position under standard conditions.

  • 2,5-Dibromonicotinic Acid : This reagent is a strategic linchpin for creating more complex, polysubstituted pyridines. It offers two points of diversification with differential reactivity:

    • C2-Bromine : This position is ortho to the ring nitrogen. This proximity makes the C2-Br bond highly susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The nitrogen atom can coordinate to the palladium catalyst, accelerating oxidative addition, and can stabilize the negative charge in the Meisenheimer complex intermediate during an SNAr reaction.

    • C5-Bromine : This position behaves similarly to the bromine in 5-bromonicotinic acid, being primarily reactive in cross-coupling reactions.

This differential reactivity is the cornerstone of its utility, allowing for selective, sequential reactions. One can first target the more reactive C2 position under milder conditions, and then functionalize the C5 position in a subsequent step.

G cluster_0 Synthetic Pathways start1 5-Bromonicotinic Acid prod1 C5-Monofunctionalized Pyridine start1->prod1 Single Cross-Coupling start2 2,5-Dibromonicotinic Acid prod3 C2-Monofunctionalized Pyridine start2->prod3 Regioselective Rxn (e.g., S N Ar, Milder Coupling) prod2 C2,C5-Difunctionalized Pyridine prod3->prod2 Second Cross-Coupling

Caption: High-level overview of synthetic potential.

Core Application: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation and is a primary application for both molecules.[7][8] The choice between them depends entirely on the desired final product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A base is required to activate the organoboron species, facilitating the crucial transmetalation step.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X (L)₂ pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)-R² (L)₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product organoboron R²-B(OR)₂ organoboron->pd_complex base Base (e.g., K₃PO₄) base->pd_complex aryl_halide R¹-X aryl_halide->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Use Case 1: 5-Bromonicotinic Acid for Monofunctionalization

This is the reagent of choice for synthesizing 5-aryl nicotinic acids, which are valuable scaffolds in medicinal chemistry.[11][12] The reaction is robust and amenable to a wide variety of arylboronic acids.

Experimental Data: Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[11]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[11]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[11]
44-(Methylthio)phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90->80[13]

Note: Yields are representative and can vary based on substrate and precise conditions. Data in entries 1-3 are derived from solid-phase synthesis, which is readily adaptable to solution-phase chemistry.[11]

Use Case 2: 2,5-Dibromonicotinic Acid for Sequential Functionalization

The true power of 2,5-dibromonicotinic acid is realized in sequential cross-coupling reactions. By tuning reaction conditions (catalyst, temperature), one can selectively react the C2-Br bond first, purify the mono-coupled product, and then subject it to a second coupling reaction at the C5 position. This enables the synthesis of complex 2,5-disubstituted pyridines with different groups at each position. While specific data for 2,5-dibromonicotinic acid is sparse in readily available literature, the principles of regioselective coupling on dihalopyridines are well-established.[14]

Strategic Decision-Making: A Workflow for Reagent Selection

The choice between these two building blocks is a strategic one. The following workflow provides a clear decision-making process for your synthetic planning.

Decision_Tree start What is the target molecular architecture? q1 Is the target a C5-monosubstituted nicotinic acid? start->q1 use_5bromo Use 5-Bromonicotinic Acid q1->use_5bromo  Yes q2 Is the target a C2,C5-disubstituted nicotinic acid with different groups? q1->q2 No use_25dibromo Use 2,5-Dibromonicotinic Acid q2->use_25dibromo  Yes reconsider Re-evaluate synthetic strategy. Is a nicotinic acid scaffold required? q2->reconsider No

Caption: Workflow for selecting the appropriate starting material.

Experimental Protocols

CAUTION: These protocols involve hazardous chemicals. Always perform a thorough safety assessment and conduct experiments in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Phenylnicotinic Acid via Suzuki-Miyaura Coupling[11][15]

This protocol details a standard solution-phase Suzuki-Miyaura coupling.

  • Preparation : To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 mmol, 202 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition : Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 58 mg). Subsequently, add degassed solvent (e.g., 5 mL of DMF) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Isolation : Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Conceptual Protocol for Regioselective SNAr on 2,5-Dibromonicotinic Acid

This protocol is based on the known higher reactivity of the C2 position on the pyridine ring towards nucleophilic attack.

  • Esterification (Protection) : To improve solubility and prevent side reactions, first protect the carboxylic acid. Reflux 2,5-dibromonicotinic acid (1.0 mmol) in methanol (10 mL) with a catalytic amount of sulfuric acid for 4-6 hours. Neutralize, extract with ethyl acetate, and concentrate to yield methyl 2,5-dibromonicotinate.

  • SNAr Reaction : To a solution of methyl 2,5-dibromonicotinate (1.0 mmol) in a polar aprotic solvent like DMSO (5 mL), add a nucleophile (e.g., sodium methoxide, 1.1 mmol) at room temperature.

  • Reaction Monitoring : Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C), monitoring for the selective consumption of the starting material and formation of the C2-substituted product by LC-MS. The C5-bromo group is expected to remain largely unreacted.

  • Workup and Isolation : Quench the reaction with water and extract the product with ethyl acetate. Purify the resulting methyl 5-bromo-2-methoxynicotinate via column chromatography.

  • Further Functionalization : The isolated product can now be used in a subsequent Suzuki-Miyaura coupling reaction (as in Protocol 1) to functionalize the C5 position, followed by hydrolysis of the ester to yield the final 2,5-disubstituted nicotinic acid.

Application Scientist's Summary

The choice between 5-bromonicotinic acid and 2,5-dibromonicotinic acid is a clear-cut strategic decision based on the synthetic goal.

  • Choose 5-Bromonicotinic Acid for efficient, reliable synthesis of C5-monofunctionalized nicotinic acid derivatives . It is a cost-effective and robust building block for introducing a single point of diversity.

  • Choose 2,5-Dibromonicotinic Acid when your project demands the synthesis of complex, C2,C5-disubstituted nicotinic acids . Its differential reactivity provides a strategic advantage for sequential, regioselective functionalization, opening the door to novel chemical matter that is inaccessible from the monosubstituted analog.

By understanding the inherent reactivity differences dictated by their structures, researchers can make informed decisions, streamline synthetic routes, and accelerate the discovery and development of new chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid. [Link]

  • Franckevičius, V. et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. C-H Functionalization of Pyridines. [Link]

  • ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...[Link]

  • National Institutes of Health (PMC). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Royal Society of Chemistry. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • PubMed. C-H functionalization of pyridines. [Link]

  • ResearchGate. Strategies for the meta‐C−H functionalization of pyridines...[Link]

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene...[Link]

  • Royal Society of Chemistry. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]

  • Inno-Pharmchem. Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

  • Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

  • Inno-Pharmchem. The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Royal Society of Chemistry. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [Link]

  • PubChem. 5-Bromonicotinic acid. [Link]

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Comparative

A Comparative Guide to the Regioselective Functionalization of 2,5-Dibromopyridine

For researchers, medicinal chemists, and professionals in drug development, 2,5-dibromopyridine is a cornerstone building block.[1][2][3] Its utility lies in the differential reactivity of its two bromine atoms, allowing...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 2,5-dibromopyridine is a cornerstone building block.[1][2][3] Its utility lies in the differential reactivity of its two bromine atoms, allowing for sequential, site-selective functionalization. This guide provides an in-depth comparison of the reactivity at the C2 and C5 positions, supported by experimental data and detailed protocols, to empower chemists in designing efficient and controlled synthetic routes.

Understanding the Inherent Reactivity Landscape

The pyridine ring's nitrogen atom is the primary determinant of the disparate reactivity observed at the C2 and C5 positions. Its electron-withdrawing nature polarizes the ring, rendering the C2 and C6 positions (α-positions) more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. Conversely, the C5 position (β-position) is less electronically perturbed. This fundamental electronic difference is the key to controlling regioselectivity.

However, the story is more nuanced than simple electronics. Steric hindrance around the C2 position, flanked by the nitrogen atom, and the potential for chelation control in organometallic reactions also play crucial roles. The choice of reaction conditions—solvent, temperature, reagents, and catalyst system—ultimately dictates whether a reaction proceeds under kinetic or thermodynamic control, allowing for the selective functionalization of either bromine atom.

Comparative Reactivity in Key Transformations

We will now explore the regioselectivity of 2,5-dibromopyridine in three major classes of reactions pivotal to modern organic synthesis: Palladium-Catalyzed Cross-Coupling, Halogen-Metal Exchange, and direct Grignard Reagent Formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[4] In the context of 2,5-dibromopyridine, the regioselectivity is heavily influenced by the specific coupling reaction and the chosen ligand.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[5] With 2,5-dibromopyridine, the reaction generally shows a strong preference for substitution at the C2 position. This is attributed to the greater electrophilicity of the C2 position, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst.

Recent studies have shown that while conventional catalysts and ligands, such as those based on triphenylphosphine (PPh₃), yield a high C2:C5 selectivity ratio, certain specialized ligands can erode this preference. For instance, the use of cyclotriveratrylene-tethered trinuclear Pd(II)-NHC complexes has been reported to decrease the C2 selectivity, resulting in C5:C2 ratios of up to 1:1.3-1.6, a significant shift from the 1:14 ratio observed with PPh₃.[6]

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,5-Dihalopyridines

Catalyst/Ligand SystemSubstrateC2:C5 RatioC5:C2 RatioReference
Pd(PPh₃)₄2,5-dibromopyridine14 : 1-[6]
Trinuclear Pd(II)-NHC2,5-dibromopyridine-1 : 1.3-1.6[6]
Ligand-free (Jeffery cond.)2,5-dichloropyridine->99 : 1[7]

Note: Data for 2,5-dichloropyridine is included to highlight advancements in achieving C5 selectivity, a challenging transformation.

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines.[8][9] Similar to the Suzuki coupling, the reaction with 2,5-dibromopyridine typically favors the more electrophilic C2 position. The choice of phosphine ligand is critical for achieving high yields and selectivity.[10][11] While comprehensive comparative data on the C2 vs. C5 selectivity for 2,5-dibromopyridine is less commonly reported in general reviews, the underlying principles of oxidative addition preference suggest a general trend towards C2 functionalization.

Experimental Protocol: Selective C2-Arylation via Suzuki-Miyaura Coupling

This protocol is optimized for the preferential arylation at the C2 position of 2,5-dibromopyridine.

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine, the arylboronic acid, and Na₂CO₃.

  • Add the solvent mixture (Toluene/Ethanol/Water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine product.

Halogen-Metal Exchange: A Game of Kinetics and Thermodynamics

Halogen-metal exchange offers a powerful alternative for creating organometallic intermediates from 2,5-dibromopyridine, which can then be trapped with various electrophiles. The regioselectivity of this process is exquisitely sensitive to reaction conditions, providing a tunable method for accessing either the 2-lithio or 5-lithio intermediate.

The monolithiation of 2,5-dibromopyridine with n-butyllithium (n-BuLi) is a classic example of kinetic versus thermodynamic control.[12]

  • Kinetic Control (C2-Lithiation): At low concentrations and in non-coordinating solvents like toluene, lithiation preferentially occurs at the C2 position. This is because the inductive effect of the nitrogen atom makes the C2-proton the most acidic, facilitating initial deprotonation or complexation, leading to bromine-lithium exchange at the adjacent position. A high selectivity ratio of up to 34:1 for the 2-lithio species can be achieved under these conditions.[12]

  • Thermodynamic Control (C5-Lithiation): In coordinating solvents like diethyl ether or tetrahydrofuran (THF), and at higher concentrations, the reaction favors the formation of the more stable 5-lithio-2-bromopyridine.[12] The C5-lithiated species is thermodynamically favored due to reduced steric hindrance and electrostatic repulsion compared to the C2-lithiated isomer.

Table 2: Influence of Reaction Conditions on the Lithiation of 2,5-Dibromopyridine

ReagentSolventConcentrationTemperature (°C)Major ProductSelectivity Ratio (C2:C5)Reference
n-BuLiToluene0.017 M-782-Lithio-5-bromopyridineup to 34:1
n-BuLiDiethyl EtherHigher-785-Lithio-2-bromopyridineFavors C5

Experimental Protocol: Selective C5-Lithiation and Quenching

This protocol is designed to favor the thermodynamically controlled lithiation at the C5 position.

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous Diethyl Ether or THF

  • Electrophile (e.g., N,N-Dimethylformamide, DMF, 1.5 equiv)

Procedure:

  • Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strict inert atmosphere.[13]

  • Dissolve 2,5-dibromopyridine in anhydrous diethyl ether or THF in a flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., DMF) dropwise to the solution.

  • Allow the reaction to stir for another 30 minutes at -78 °C before slowly warming to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Grignard Reagent Formation

The formation of Grignard reagents from dihaloarenes can sometimes be challenging, but with 2,5-dibromopyridine, selective magnesiation is achievable and provides a complementary route to the organolithium species.

The regioselectivity of the bromine-magnesium exchange can be tuned by the choice of the Grignard reagent.[14]

  • Using a "turbo-Grignard" reagent like iPrMgCl·LiCl in THF leads to the selective formation of the thermodynamically more stable 5-bromo-2-pyridylmagnesium chloride.[14]

  • Conversely, employing a bimetallic reagent such as sBu₂Mg·2LiOR in a non-coordinating solvent like toluene furnishes the kinetic C2-magnesiated product.[14] This switch in regioselectivity is unprecedented for Br/Mg exchanges and highlights the sophisticated level of control that can be achieved.

A patent also describes a process where 2,5-dibromopyridine is reacted with a Grignard reagent like isopropylmagnesium chloride, followed by the addition of DMF to yield 2-bromo-5-formylpyridine, indicating a selective reaction at the C5 position.[15]

Visualizing the Reaction Pathways

To better illustrate the decision-making process in the functionalization of 2,5-dibromopyridine, the following diagrams outline the key selective transformations.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Halogen-Metal Exchange 2,5-DBP_Pd 2,5-Dibromopyridine C2_Aryl 2-Aryl-5-bromopyridine 2,5-DBP_Pd->C2_Aryl Suzuki or Buchwald-Hartwig (Conventional Selectivity) C5_Aryl 5-Aryl-2-bromopyridine (Challenging) 2,5-DBP_Pd->C5_Aryl Specialized Ligands or Ligand-Free Conditions 2,5-DBP_Li 2,5-Dibromopyridine C2_Lithio 2-Lithio-5-bromopyridine (Kinetic Product) 2,5-DBP_Li->C2_Lithio n-BuLi Toluene, Low Conc. C5_Lithio 5-Lithio-2-bromopyridine (Thermodynamic Product) 2,5-DBP_Li->C5_Lithio n-BuLi Ether/THF, High Conc. C2_E 2-E-5-bromopyridine C2_Lithio->C2_E + Electrophile (E) C5_E 5-E-2-bromopyridine C5_Lithio->C5_E + Electrophile (E)

Caption: Regioselective pathways in cross-coupling and lithiation.

G cluster_2 Bromine-Magnesium Exchange Workflow Start 2,5-Dibromopyridine Reagent_Choice Choose Exchange Reagent Start->Reagent_Choice Turbo_Grignard iPrMgCl·LiCl in THF Reagent_Choice->Turbo_Grignard Thermodynamic Control Bimetallic_Reagent sBu₂Mg·2LiOR in Toluene Reagent_Choice->Bimetallic_Reagent Kinetic Control Product_Thermo 5-Bromo-2-pyridylmagnesium (Thermodynamic) Turbo_Grignard->Product_Thermo Product_Kinetic 2-Bromo-5-pyridylmagnesium (Kinetic) Bimetallic_Reagent->Product_Kinetic Quench_Thermo Trap with Electrophile Product_Thermo->Quench_Thermo Quench_Kinetic Trap with Electrophile Product_Kinetic->Quench_Kinetic Final_Thermo 5-Substituted-2-bromopyridine Quench_Thermo->Final_Thermo Final_Kinetic 2-Substituted-5-bromopyridine Quench_Kinetic->Final_Kinetic

Caption: Decision workflow for selective Br/Mg exchange.

Conclusion and Future Outlook

The selective functionalization of 2,5-dibromopyridine is a mature field that still offers exciting opportunities for methodological innovation. While C2 selectivity is often the default in palladium-catalyzed cross-coupling, the development of new ligands and ligand-free conditions is providing unprecedented access to the C5 position. In the realm of halogen-metal exchange, a deep understanding of kinetic and thermodynamic principles allows for a predictable and tunable approach to either regioisomer.

For the practicing chemist, the choice of methodology will depend on the desired target and the available synthetic tools. By carefully selecting the reaction type, solvent, temperature, and reagents, one can navigate the reactivity landscape of 2,5-dibromopyridine with precision, unlocking its full potential as a versatile synthetic intermediate.

References

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  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Synfacts. Available at: [Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.
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  • The Role of 2,5-Dibromopyridine in Advanced Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • The Chemical Properties and Versatile Applications of 2,5-Dibromopyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]

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  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Available at: [Link]

  • Mastering Organic Synthesis with 2,5-Dibromopyridine: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Theoretical study of the regio- and stereoselectivity of the 1,3-DC reaction of 2,3,4,5-tetrahydropyridine-l-oxide with methyl crotonate. Moroccan Journal of Chemistry. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

Sources

Validation

Validating the Biological Potential of 2,5-Dibromonicotinic Acid Derivatives: A Comparative Guide

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among these, the nicotinic acid backbone has emerged as a versatile platform...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among these, the nicotinic acid backbone has emerged as a versatile platform for generating compounds with a wide array of biological activities. The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical properties and biological targets of these molecules. This guide provides a comprehensive framework for the validation of the biological activity of a specific subclass: 2,5-Dibromonicotinic acid derivatives.

While literature directly detailing the biological activities of 2,5-dibromonicotinic acid derivatives is emerging, the broader family of nicotinic acid analogs has shown significant promise in several therapeutic areas.[1][2] This guide will, therefore, draw upon established methodologies for validating analogous compounds to propose a robust, multi-faceted approach for characterizing novel 2,5-dibromonicotinic acid derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis framework.

Pillar 1: Anti-Inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Nicotinic acid derivatives have been investigated as anti-inflammatory agents, with a primary focus on the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[2][3]

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Inhibition of the COX-2 pathway by 2,5-Dibromonicotinic acid derivatives.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay quantifies the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2, which is then detected by a fluorometric probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure: [4]

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test 2,5-Dibromonicotinic acid derivatives and Celecoxib to the desired concentrations in a suitable solvent (e.g., DMSO) and then further dilute with COX Assay Buffer.

  • Enzyme and Inhibitor Incubation: To the wells of the microplate, add the COX Assay Buffer, COX Cofactor, and the diluted test compounds or controls. Add the diluted COX-2 enzyme to all wells except the negative control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compounds to the enzyme control (100% activity). Determine the IC50 value for each compound.

Comparative Data
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Derivative 1 0.5>200
Derivative 2 2.1150
Celecoxib 0.8>100
Ibuprofen 10.51.5

Pillar 2: Anticancer Activity via Enzyme Inhibition

The dysregulation of cellular signaling pathways, often driven by aberrant enzyme activity, is a hallmark of cancer. Halogenated nicotinic acid derivatives have been explored as scaffolds for the development of inhibitors targeting key enzymes in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and various protein kinases.[5]

Target 1: PARP Inhibition

PARP enzymes, particularly PARP-1, play a crucial role in DNA damage repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, making it an attractive therapeutic strategy.

Caption: Workflow for a colorimetric PARP inhibition assay.

Experimental Protocol: Colorimetric PARP Inhibitor Assay

This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone-coated plates.

Materials: [1]

  • Histone-coated 96-well plate

  • Recombinant PARP enzyme

  • PARP Buffer

  • PARP Cocktail (containing biotinylated NAD+)

  • Olaparib (positive control inhibitor)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 0.2 M HCl)

  • Microplate reader

Procedure: [1]

  • Rehydration and Incubation: Rehydrate the histone-coated wells with PARP Buffer. Add serial dilutions of the 2,5-Dibromonicotinic acid derivatives and Olaparib. Add the PARP enzyme and incubate.

  • PARylation Reaction: Add the PARP Cocktail to initiate the synthesis of biotinylated PAR chains. Incubate for 60 minutes.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate. After another wash step, add the colorimetric substrate.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 values.

Target 2: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes. Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials: [2][6]

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Kinase substrate peptide

  • ATP

  • Staurosporine (broad-spectrum kinase inhibitor control)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • 96-well plate

  • Luminometer

Procedure: [2][6]

  • Inhibitor and Kinase Incubation: In a 96-well plate, add the serially diluted 2,5-Dibromonicotinic acid derivatives or Staurosporine. Add the kinase and incubate briefly.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP detection reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Comparative Data for Enzyme Inhibition
CompoundPARP-1 IC50 (nM)Kinase X IC50 (nM)
Derivative 3 50120
Derivative 4 250800
Olaparib 5>10,000
Staurosporine >10,00010

Pillar 3: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Nicotinic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Vancomycin (for Gram-positive bacteria), Ciprofloxacin (for Gram-negative bacteria), Fluconazole (for fungi) as positive controls

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the 2,5-Dibromonicotinic acid derivatives and control antibiotics in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data for Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 5 83216
Derivative 6 >12864>128
Vancomycin 1>128N/A
Ciprofloxacin 40.5N/A
Fluconazole N/AN/A2

Conclusion

This guide provides a foundational strategy for the systematic validation of the biological activity of 2,5-Dibromonicotinic acid derivatives. By employing a multi-pronged approach that investigates anti-inflammatory, anticancer, and antimicrobial potential, researchers can efficiently characterize novel compounds. The detailed protocols and comparative frameworks presented herein serve as a robust starting point for these investigations. It is crucial to remember that these are generalized methodologies, and optimization for specific derivatives and biological targets is essential for generating high-quality, reliable data. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Interchim. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PubMed Central. [Link]

  • HT Universal Chemiluminescent PARP Assay Kit 96 samples. Genoprice. [Link]

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. PubMed. [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PubMed Central. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Betulinic acid derivatives as anticancer agents: structure activity relationship. PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

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Comparative

A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 2,5-Dibromonicotinic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is the bedrock of reliable and reproducible science. 2,5-Dibromonicotinic acid and it...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is the bedrock of reliable and reproducible science. 2,5-Dibromonicotinic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and functional materials. Their utility, however, is entirely dependent on the precise placement of the bromine and carboxyl substituents on the pyridine ring. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural verification.

The Integrated Spectroscopic Workflow

No single technique provides a complete picture. True structural confirmation comes from the synergistic integration of data from multiple orthogonal techniques. NMR provides the detailed atomic framework, MS confirms the mass and elemental composition, and IR verifies the presence of key functional groups. The ideal workflow leverages the strengths of each method to build an unshakeable structural assignment.

G cluster_0 Overall Workflow Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR MS MS Synthesized Compound->MS IR IR Synthesized Compound->IR Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR is the most powerful and definitive technique for determining the precise atomic connectivity of an organic molecule. It provides a detailed map of the carbon-hydrogen framework.

Expertise & Experience: Why NMR is Paramount

For a 2,5-dibromonicotinic acid derivative, ¹H and ¹³C NMR are essential. The substitution pattern creates a unique electronic environment, leading to a predictable and interpretable spectrum. The key is to analyze not just the chemical shifts, but the coupling patterns between nuclei.

  • ¹H NMR Analysis : The aromatic region (typically 6.5-8.0 ppm for pyridines) is the most informative. In a 2,5-disubstituted nicotinic acid derivative, we expect to see two protons remaining on the pyridine ring at the C4 and C6 positions. These protons are adjacent to each other and will split each other's signals into doublets (an AX spin system). This "doublet of doublets" pattern is a hallmark of this specific substitution. Derivatization of the carboxylic acid (e.g., forming an ethyl ester) will introduce new, characteristic signals (a quartet and a triplet for the ethyl group) in the aliphatic region of the spectrum.

  • ¹³C NMR Analysis : A proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. For 2,5-dibromonicotinic acid, we expect six signals: five for the pyridine ring carbons and one for the carboxyl carbon. The carbons directly bonded to the electronegative bromine atoms (C2 and C5) are significantly influenced by the "heavy atom effect," which can sometimes make their prediction less straightforward without reference data.[1] However, the overall number of signals and their general location in the aromatic region (120-150 ppm) and the carbonyl region (>165 ppm) are crucial for confirmation.[2]

Trustworthiness: Self-Validating Protocol for NMR Analysis

This protocol ensures high-quality, reproducible data.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified 2,5-dibromonicotinic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and allow observation of the acidic proton.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer on the sample to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard 30-degree pulse sequence (e.g., 'zg30').[3]

    • Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A significantly greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to both spectra to obtain a clean, interpretable result.

Data Presentation: Expected NMR Data for Ethyl 2,5-dibromonicotinate
Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
H4~8.3dC2
H6~8.7dC3
-OCH₂CH₃~4.4qC4
-OCH₂CH₃~1.4tC5
C6
C=O
-OC H₂CH₃
-OCH₂C H₃

(Note: Precise chemical shifts are dependent on the solvent and specific derivative. This table represents typical expected values for comparative purposes.)

Mass Spectrometry (MS): Confirming Mass and Halogenation

MS provides the molecular weight of the compound, offering a direct check against the expected formula. For halogenated compounds, it offers a unique and powerful confirmatory tool.

Expertise & Experience: The Bromine Isotope Pattern

The most critical insight from MS for this class of compounds comes from the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a highly characteristic molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[4] Observing this pattern is definitive proof of the presence of two bromine atoms in the molecule.

Trustworthiness: Fragmentation as a Structural Check

Beyond the molecular ion, the fragmentation pattern provides clues to the molecule's structure.[5][6] Common fragmentation pathways for these derivatives include the loss of a bromine atom, or cleavage of the carboxylic acid or ester group.[7] These fragments serve as an internal validation of the proposed structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[8]

  • Ionization : Operate the ESI source in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻) to generate gas-phase ions. For nicotinic acids, both modes can be effective.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). Ensure the resolution is sufficient to clearly resolve the isotopic pattern of the molecular ion.

Data Presentation: Expected MS Data for 2,5-Dibromonicotinic Acid (C₆H₃Br₂NO₂)
Ion/Fragment Expected m/z Notes
[M]⁺280.8Based on ⁷⁹Br, ⁷⁹Br
[M+2]⁺282.8Based on ⁷⁹Br, ⁸¹Br
[M+4]⁺284.8Based on ⁸¹Br, ⁸¹Br
[M-Br]⁺201.9 / 203.9Loss of one bromine atom
[M-COOH]⁺235.9 / 237.9 / 239.9Loss of the carboxylic acid group

(Note: The m/z values are for the protonated molecule [M+H]⁺ in positive mode. The intensity ratio of the M, M+2, and M+4 peaks should be ~1:2:1.)

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While less powerful for determining the overall atomic framework, FT-IR spectroscopy is an excellent, rapid technique for confirming the presence or absence of key functional groups.

Expertise & Experience: Identifying Key Vibrations

For 2,5-dibromonicotinic acid, the IR spectrum will be dominated by vibrations from the carboxylic acid and the substituted pyridine ring. The C=O stretch of the carboxylic acid is typically a very strong, sharp band around 1700-1730 cm⁻¹. The O-H stretch of the acid appears as a very broad band from ~2500-3300 cm⁻¹, a result of hydrogen bonding. The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.[9][10] The C-Br stretches are found in the low-frequency "fingerprint region" (< 700 cm⁻¹).[3] If the acid is converted to an ester, the broad O-H stretch will disappear, and the C=O stretch will typically shift to a slightly higher frequency (e.g., 1720-1750 cm⁻¹).

Trustworthiness: A Quick and Reliable Check

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.[3]

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition : Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform an automatic background subtraction on the resulting spectrum.

Data Presentation: Characteristic IR Absorptions
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Appearance
Carboxylic AcidO-H stretch2500 - 3300Very Broad
Carboxylic Acid/EsterC=O stretch1700 - 1750Strong, Sharp
Pyridine RingC=C, C=N stretch1400 - 1600Medium to Strong
Alkyl C-H (Ester)C-H stretch2850 - 3000Medium
BromideC-Br stretch500 - 700Medium

Synthesizing the Data: A Logic-Based Confirmation

The true power of this multi-technique approach lies in using the results to build a logical, self-validating case for the structure. The flowchart below illustrates this decision-making process.

G cluster_1 Data Integration Logic start Start Analysis ms_check MS: Is there a 1:2:1 M, M+2, M+4 cluster? start->ms_check ir_check IR: Is C=O stretch present (~1720 cm⁻¹)? ms_check->ir_check Yes fail Structure Incorrect or Impure ms_check->fail No nmr_check ¹H NMR: Are two aromatic doublets present? ir_check->nmr_check Yes ir_check->fail No success Structure Confirmed: 2,5-Dibromo Derivative nmr_check->success Yes nmr_check->fail No

Caption: Logic flowchart for integrating spectroscopic data.

Conclusion

References

  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation.
  • Abdel-Shafy, H. I. (n.d.). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT.
  • Various Authors. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2).
  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons.
  • Various Authors. (n.d.). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Z. Slanina, et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • MassBank. (2020). Nicotinic acid; LC-ESI-QFT; MS2.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

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Validation

A Comparative Guide to Alternative Catalysts for Cross-Coupling Reactions with 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the pyridine ring, a ubiquitous motif in pharmaceuticals, presents unique challenges in cross-coupling reactions. This guide provides an in-depth technical comparison of alternative catalysts for the cross-coupling of 2,5-dibromonicotinic acid, a valuable building block for the synthesis of complex molecules. Moving beyond the well-established palladium-catalyzed systems, we will explore the utility of nickel and copper catalysts, offering insights into their performance, mechanistic nuances, and practical applications.

The Challenge of Pyridine-Based Substrates

The nitrogen atom in the pyridine ring of 2,5-dibromonicotinic acid can act as a ligand, coordinating to the metal center of the catalyst. This coordination can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem," particularly when the halogen is at the 2-position. This necessitates careful selection of the catalyst, ligands, and reaction conditions to achieve efficient and selective cross-coupling. The presence of two bromine atoms and a carboxylic acid group on the pyridine ring further complicates the reactivity, demanding catalytic systems that can offer high selectivity and functional group tolerance.

Comparative Analysis of Catalytic Systems

While palladium-based catalysts are the workhorses of cross-coupling chemistry, nickel and copper catalysts have emerged as powerful alternatives, often providing complementary reactivity and, in some cases, superior performance for specific applications.

Palladium Catalysts: The Gold Standard

Palladium catalysts are renowned for their versatility and broad functional group tolerance in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For substrates like 2,5-dibromonicotinic acid, the choice of phosphine ligand is critical to modulate the reactivity and stability of the palladium center, preventing catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to enhance the efficiency of these couplings.

Nickel Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have gained significant traction as a more earth-abundant and cost-effective alternative to palladium. Nickel's distinct electronic properties can lead to unique reactivity, sometimes enabling transformations that are challenging for palladium.[1] For instance, nickel catalysts can be particularly effective for the coupling of aryl chlorides and other less reactive electrophiles.[2] In the context of 2,5-dibromonicotinic acid, nickel catalysts may offer advantages in terms of reactivity and selectivity, particularly in Suzuki-Miyaura and Kumada-type couplings. However, the reaction mechanisms can sometimes be more complex, involving single-electron transfer pathways.[3][4]

Copper Catalysts: Pioneers in C-N and C-O Bond Formation

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history in the formation of C-N and C-O bonds. While often requiring higher reaction temperatures than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient copper-catalyzed protocols.[5] For the derivatization of 2,5-dibromonicotinic acid through amination or etherification, copper catalysis presents a viable and often complementary approach to the Buchwald-Hartwig reaction.[6] Copper also plays a crucial co-catalytic role in the Sonogashira coupling, facilitating the activation of the terminal alkyne.[7]

Data Presentation: Performance of Catalytic Systems

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)Typical YieldReference
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄DMF80Good to Excellent[8]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF100Good to Excellent[2]
Sonogashira PdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHF25-80Good to Excellent[7]
Copper-catalyzed(various)(various)(various)(various)Moderate to Good[9]
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene80-110Good to Excellent[3]
NiBr₂·glyme/t-BuNH₂-t-BuNH₂DMA25-60Good to Excellent[10]
Heck Pd(OAc)₂PPh₃Et₃NDMF100Good[11]
NiBr₂·glymeXantphos(various)(various)(various)Good[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are based on reactions with similar dihalopyridine substrates and should be adapted and optimized for 2,5-dibromonicotinic acid.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the nickel-catalyzed coupling of aryl halides.[13]

Materials:

  • 2,5-Dibromonicotinic acid (or its methyl ester) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • NiCl₂(PPh₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromonicotinic acid (or its ester), the arylboronic acid, K₃PO₄, and NiCl₂(PPh₃)₂.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on modern methods for copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts.[14]

Materials:

  • 2,5-Dibromonicotinic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vial under an inert atmosphere, add 2,5-dibromonicotinic acid and the palladium precatalyst.

  • Add DMSO, followed by the terminal alkyne and TMP via syringe.

  • Stir the reaction mixture at room temperature for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.[3][15]

Materials:

  • 2,5-Dibromonicotinic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add anhydrous toluene and stir for a few minutes.

  • Add 2,5-dibromonicotinic acid, the amine, and NaOtBu.

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Workflow Visualization

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) or Ni(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to form the C-C bond and regenerate the active catalyst.[16]

Suzuki_Miyaura_Cycle Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Ar-M(II)-X Ar-M(II)-X Oxidative\nAddition->Ar-M(II)-X M(0)L_n M(0)L_n M(0)L_n->Oxidative\nAddition Transmetalation Transmetalation Ar-M(II)-X->Transmetalation Ar-M(II)-R Ar-M(II)-R Transmetalation->Ar-M(II)-R R-B(OR')_2 R-B(OR')_2 R-B(OR')_2->Transmetalation Base Reductive\nElimination Reductive Elimination Ar-M(II)-R->Reductive\nElimination Reductive\nElimination->M(0)L_n Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Workflow: Catalyst Selection and Optimization

A logical approach to selecting and optimizing an alternative catalyst system is crucial for success.

Catalyst_Selection_Workflow cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization Start Define desired transformation (e.g., C-C, C-N bond formation) Screen_Catalysts Initial Screening: Pd vs. Ni vs. Cu catalysts (small scale) Start->Screen_Catalysts Analyze_Results Analyze yield and selectivity Screen_Catalysts->Analyze_Results Select_Best Select most promising catalyst system Analyze_Results->Select_Best Optimize_Conditions Optimize: - Ligand - Base - Solvent - Temperature Select_Best->Optimize_Conditions Scale_Up Scale-up reaction Optimize_Conditions->Scale_Up

Caption: A logical workflow for catalyst selection and optimization.

Conclusion

While palladium catalysts remain a powerful tool for the cross-coupling of 2,5-dibromonicotinic acid, nickel and copper-based systems offer compelling alternatives that can provide advantages in terms of cost, reactivity, and complementary selectivity. For Suzuki-Miyaura and Heck reactions, nickel catalysts are emerging as highly effective substitutes for palladium. In the realm of C-N bond formation, both modern nickel-catalyzed methods and traditional copper-catalyzed Ullmann-type reactions provide viable pathways. The successful application of these alternative catalysts hinges on a thorough understanding of their mechanistic intricacies and a systematic approach to reaction optimization. The protocols and comparative data presented in this guide serve as a foundational resource for researchers to explore these greener and more diverse catalytic systems for the synthesis of novel compounds derived from 2,5-dibromonicotinic acid.

References

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). J. Am. Chem. Soc., 144(21), 9497–9507.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Inorganic Chemistry, 49(21), 9755-9764.
  • Klein, A. (2017). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 5(4), 78.
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions. (2005). Organometallics, 24(16), 3842-3853.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2022). RSC Advances, 12(10), 6036-6059.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022).
  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. (2019). Asian Journal of Organic Chemistry, 8(10), 1834-1837.
  • Heck Reaction—State of the Art. (2018).
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  • Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. (2014). European Journal of Organic Chemistry, 2014(18), 3804-3809.
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Comparative

A Comparative Guide to the Biological Activity of 2,5-Dibromonicotinic Acid Analogs: A Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold. Its derivatives have given rise to a multitude of therapeutic agents targetin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold. Its derivatives have given rise to a multitude of therapeutic agents targeting a wide array of diseases, from hyperlipidemia to tuberculosis.[1] The strategic introduction of halogen atoms onto this versatile ring system can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, thereby opening new avenues for drug discovery. This guide focuses on the therapeutic potential of 2,5-dibromonicotinic acid, a halogenated analog of nicotinic acid, and explores the prospective biological activities of its derivatives.

While direct, comprehensive comparative studies on a wide range of 2,5-dibromonicotinic acid analogs are not extensively documented in publicly available literature, by drawing parallels with structurally related nicotinic acid derivatives, we can project their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide will provide a framework for the rational design and evaluation of novel 2,5-dibromonicotinic acid-based compounds, complete with detailed experimental protocols and a discussion of potential structure-activity relationships (SAR).

The 2,5-Dibromonicotinic Acid Scaffold: A Platform for Diverse Biological Activities

The presence of two bromine atoms at the 2 and 5 positions of the nicotinic acid ring creates a unique electronic and steric profile. These modifications can lead to altered binding interactions with biological targets and provide synthetic handles for further chemical elaboration. Based on the activities of other substituted nicotinic acid derivatives, we can hypothesize that analogs of 2,5-dibromonicotinic acid could exhibit a range of biological effects.

Anticipated Biological Activities:
  • Anticancer Activity: Numerous natural and synthetic compounds are being investigated for their anticancer properties.[2][3][4] Derivatives of nicotinic acid have been synthesized and evaluated as potential cytotoxic agents. For instance, novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. It is plausible that 2,5-dibromonicotinic acid analogs could be engineered to target various cancer-related pathways.

  • Antimicrobial Activity: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[5] Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties. For example, acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria.[6][7] The halogenated nature of the 2,5-dibromonicotinic acid scaffold could enhance antimicrobial potency.

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Novel nicotinic acid derivatives have been synthesized and shown to possess anti-inflammatory properties with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8] These compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Comparative Analysis of Hypothetical 2,5-Dibromonicotinic Acid Analogs

To illustrate the potential for SAR studies, let us consider a hypothetical series of 2,5-dibromonicotinic acid analogs where the carboxylic acid moiety is modified to form various amides and esters. The biological activity of these hypothetical compounds can be projected based on findings for similar modifications of other nicotinic acid derivatives.

Compound IDR Group (Modification of Carboxylic Acid)Projected Primary ActivityRationale based on Analogs
DBNA-01 -OH (Parent Compound)Starting materialBaseline for comparison.
DBNA-02 -NH-(4-chlorophenyl)AnticancerAmide linkage with substituted anilines is a common motif in anticancer agents.
DBNA-03 -NH-NH-C(=O)-(5-nitrofuran)AntimicrobialAcylhydrazone derivatives of nicotinic acid with nitroaromatic groups have shown potent antibacterial activity.[6]
DBNA-04 -O-CH2-(4-methoxyphenyl)Anti-inflammatoryEsterification with substituted benzyl groups has been explored for anti-inflammatory nicotinic acid derivatives.
DBNA-05 -NH-(thiazol-2-yl)Antimicrobial/AnticancerThe thiazole ring is a well-known pharmacophore in various antimicrobial and anticancer drugs.[9]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel 2,5-dibromonicotinic acid analogs, a series of well-established in vitro assays are essential. The following protocols are based on standard methodologies reported in the scientific literature for similar classes of compounds.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (2,5-dibromonicotinic acid analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed adhere Allow Cells to Adhere seed->adhere prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, or Candida albicans for fungi) is grown on an appropriate agar medium. A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent and serially diluted in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism with no compound) and a negative control well (broth with no microorganism) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration of the compound that kills 99.9% of the initial inoculum.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic determine_mbc (Optional) Determine MBC/MFC read_mic->determine_mbc end End determine_mbc->end

Potential Structure-Activity Relationships (SAR)

Based on the analysis of various nicotinic acid derivatives in the literature, we can infer potential SAR for 2,5-dibromonicotinic acid analogs:

  • Amide vs. Ester Linkage: The nature of the linkage at the carboxylic acid position can significantly impact biological activity. Amide derivatives often exhibit greater metabolic stability compared to esters, which could translate to improved in vivo efficacy.

  • Substitution on Appended Rings: The electronic and steric properties of substituents on any appended aromatic or heterocyclic rings will be critical. For anticancer activity, electron-withdrawing groups on a phenyl ring attached via an amide linkage may enhance potency. For antimicrobial activity, the presence of specific heterocycles like furan or thiazole can be beneficial.[6][9]

  • Role of Bromine Atoms: The bromine atoms at the 2 and 5 positions are expected to increase the lipophilicity of the molecule, which could enhance cell membrane permeability. They may also participate in halogen bonding with the target protein, potentially increasing binding affinity.

Conclusion and Future Directions

The 2,5-dibromonicotinic acid scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. By leveraging the known biological activities of other nicotinic acid derivatives, a rational design approach can be employed to synthesize and evaluate new analogs with potential anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds. Future work should focus on synthesizing a diverse library of 2,5-dibromonicotinic acid analogs and performing comprehensive biological testing to establish clear structure-activity relationships. Promising lead compounds can then be advanced to more complex cellular and in vivo models to fully elucidate their therapeutic potential.

References

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Validation

A Technical Guide to the Structure-Activity Relationship (SAR) of 2,5-Dibromonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents. Among its many derivatives, halogena...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents. Among its many derivatives, halogenated nicotinic acids have garnered significant interest due to their diverse biological activities. This guide focuses specifically on the structure-activity relationship (SAR) of 2,5-dibromonicotinic acid derivatives, providing a comparative analysis of their performance based on available experimental data. By understanding how structural modifications influence their biological effects, researchers can strategically design more potent and selective drug candidates.

The 2,5-Dibromonicotinic Acid Scaffold: A Platform for Diverse Biological Activities

2,5-Dibromonicotinic acid serves as a versatile starting material for the synthesis of a wide array of derivatives, primarily through modifications at the carboxylic acid group, such as esterification and amidation. The presence of two bromine atoms on the pyridine ring significantly influences the molecule's electronic properties and provides handles for further chemical transformations, making it an attractive scaffold for exploring various biological targets.

The primary biological activities investigated for derivatives of this scaffold include antimicrobial and anti-inflammatory effects. The nature of the substituent introduced at the carboxylic acid function plays a crucial role in determining the potency and selectivity of these compounds.

Comparative Analysis of Biological Performance

While extensive SAR studies on a broad and systematic series of 2,5-dibromonicotinic acid derivatives are not widely published, we can draw valuable insights from the available data on related halogenated nicotinic acid analogs.

Antimicrobial Activity

Studies on various nicotinic acid derivatives have demonstrated their potential as antimicrobial agents. The general observation is that the introduction of specific substituents can enhance their activity against both Gram-positive and Gram-negative bacteria.

For instance, the synthesis of nicotinic acid hydrazide derivatives and their subsequent conversion to acylhydrazones and 1,3,4-oxadiazolines have yielded compounds with promising antimicrobial profiles.[1] While not specific to the 2,5-dibromo substitution pattern, these studies highlight the importance of the hydrazone and oxadiazole moieties in conferring antibacterial and antifungal properties. The general trend suggests that the antimicrobial efficacy is highly dependent on the nature of the substituent attached to these heterocyclic rings.

A key takeaway for researchers working with 2,5-dibromonicotinic acid is to explore the synthesis of its hydrazide and subsequent derivatives to evaluate their antimicrobial potential. Comparative screening of these derivatives against a panel of pathogenic bacteria and fungi would be essential to establish a clear SAR.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have long been known for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research on related nicotinic acid derivatives has shown that the introduction of bulky aromatic groups can lead to potent anti-inflammatory agents. For example, a series of 2-substituted phenyl derivatives of nicotinic acid displayed significant analgesic and anti-inflammatory activities. This suggests that the nature and position of substituents on an appended aryl ring are critical for activity.

For 2,5-dibromonicotinic acid, the synthesis of ester and amide derivatives bearing various substituted aryl or heteroaryl moieties would be a logical step to explore their anti-inflammatory potential. Quantitative assays, such as COX-2 and 5-LOX inhibition assays, would be necessary to establish a quantitative SAR and compare the potency of different derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key 2,5-dibromonicotinic acid derivatives and the evaluation of their biological activity.

Synthesis of 2,5-Dibromonicotinic Acid Derivatives

The synthesis of esters and amides from 2,5-dibromonicotinic acid can be achieved through standard organic chemistry procedures.

General Workflow for Synthesis:

Synthesis Workflow start 2,5-Dibromonicotinic Acid step1 Activation of Carboxylic Acid (e.g., SOCl2, Oxalyl Chloride) start->step1 Reagents acyl_chloride 2,5-Dibromonicotinoyl Chloride step1->acyl_chloride Intermediate step2a Esterification (Alcohol, Base) acyl_chloride->step2a Reaction step2b Amidation (Amine, Base) acyl_chloride->step2b Reaction ester 2,5-Dibromonicotinate Ester step2a->ester Product amide 2,5-Dibromonicotinamide step2b->amide Product

Caption: General synthetic workflow for preparing esters and amides of 2,5-dibromonicotinic acid.

Protocol for Esterification:

  • Acid Chloride Formation: To a solution of 2,5-dibromonicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,5-dibromonicotinoyl chloride.

  • Ester Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

  • Add the desired alcohol (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ester.

Protocol for Amidation:

  • Follow steps 1-3 for the formation of 2,5-dibromonicotinoyl chloride as described above.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

  • Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Biological Evaluation Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay:

  • Utilize a commercial COX-2 inhibitor screening assay kit.

  • Prepare various concentrations of the test compounds.

  • Add the test compounds, COX-2 enzyme, and arachidonic acid (substrate) to the wells of a microplate as per the kit's instructions.

  • Incubate the reaction for the specified time.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Structure-Activity Relationship: Key Insights and Future Directions

Based on the general principles of medicinal chemistry and the limited available data on related compounds, we can propose some key areas for SAR exploration of 2,5-dibromonicotinic acid derivatives.

SAR Exploration Workflow:

SAR Exploration scaffold 2,5-Dibromonicotinic Acid Scaffold modification Modification at Carboxylic Acid scaffold->modification esters Ester Derivatives (Alkyl, Aryl, Heteroaryl) modification->esters amides Amide Derivatives (Alkyl, Aryl, Heteroaryl) modification->amides bio_eval Biological Evaluation (Antimicrobial, Anti-inflammatory) esters->bio_eval amides->bio_eval data_analysis Data Analysis & SAR bio_eval->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

Caption: A logical workflow for the structure-activity relationship exploration of 2,5-dibromonicotinic acid derivatives.

Key Structural Modifications to Investigate:

  • Ester Derivatives: Synthesize a series of esters with varying alkyl chain lengths (short, long, branched) and aromatic/heteroaromatic rings with different electronic properties (electron-donating and electron-withdrawing groups). This will help determine the influence of lipophilicity and electronic effects on activity.

  • Amide Derivatives: Prepare a library of amides using a diverse set of primary and secondary amines. This will allow for the exploration of hydrogen bonding interactions and steric effects at the active site of the biological target.

  • Further Modifications of the Pyridine Ring: The bromine atoms at the 2 and 5 positions can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents, further expanding the chemical space for SAR studies.

Future Directions:

The field of 2,5-dibromonicotinic acid derivatives is ripe for exploration. Systematic synthesis and biological evaluation of a diverse library of compounds are crucial to unlock their full therapeutic potential. Future research should focus on:

  • Quantitative SAR (QSAR) studies: Once a sufficient dataset is generated, QSAR modeling can be employed to develop predictive models that can guide the design of new, more potent analogs.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for their rational development as therapeutic agents.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models of infection and inflammation to assess their efficacy and safety profiles.

By adopting a systematic and data-driven approach, researchers can effectively navigate the SAR landscape of 2,5-dibromonicotinic acid derivatives and contribute to the development of novel and effective therapeutic agents.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. 2020;25(23):5753. Available from: [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of 2,5-Dibromonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the crystallographic features of 2,5-dibromonicotinic acid and its derivatives. By examining its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the crystallographic features of 2,5-dibromonicotinic acid and its derivatives. By examining its structural characteristics in the context of related halogenated and non-halogenated analogues, we aim to provide valuable insights for crystal engineering, drug design, and materials science. This document delves into the causality behind experimental choices, offers detailed protocols, and presents data-driven comparisons to support your research endeavors.

Introduction: The Significance of 2,5-Dibromonicotinic Acid in Medicinal Chemistry

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in pharmacology for their roles in treating various conditions, including pellagra.[1] The introduction of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[2] Bromine substitution can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Specifically, the presence of bromine in 2,5-dibromonicotinic acid is expected to introduce significant changes in its crystal packing and intermolecular interactions compared to its non-brominated parent, nicotinic acid. Understanding these structural nuances through X-ray crystallography is paramount for the rational design of novel therapeutics and functional materials.

Comparative Crystallographic Analysis

While a specific crystal structure for 2,5-dibromonicotinic acid is not publicly available in the Cambridge Structural Database (CSD) as of this guide's compilation, we can predict and compare its likely crystallographic properties with known structures of related compounds. This comparative approach allows us to understand the influence of the dibromo substitution pattern.

Key Comparative Compounds:

  • Nicotinic Acid: The parent compound, providing a baseline for comparison.

  • 5-Bromonicotinic Acid: A monosubstituted analogue to assess the effect of a single bromine atom.

  • 2,5-Dibromobenzoic Acid: A positional isomer analogue to understand the influence of the pyridine nitrogen.

Table 1: Comparison of Crystallographic Parameters

ParameterNicotinic Acid5-Bromonicotinic Acid (Predicted)2,5-Dibromonicotinic Acid (Predicted)2,5-Dibromobenzoic Acid
Chemical Formula C₆H₅NO₂C₆H₄BrNO₂C₆H₃Br₂NO₂C₇H₄Br₂O₂
Molecular Weight 123.11 g/mol 202.01 g/mol 280.90 g/mol 279.91 g/mol
Crystal System MonoclinicMonoclinic / OrthorhombicMonoclinic / OrthorhombicMonoclinic
Space Group P2₁/cP2₁/c or PbcaP2₁/c or PbcaP2₁/c
Key Intermolecular Interactions O-H···N hydrogen bonds, π-π stackingO-H···N hydrogen bonds, Br···O halogen bonds, π-π stackingO-H···N hydrogen bonds, Br···O and Br···N halogen bonds, π-π stackingO-H···O hydrogen bonds, Br···O halogen bonds

Analysis of Structural Differences:

The introduction of bromine atoms at the 2 and 5 positions of the pyridine ring is anticipated to have a profound impact on the crystal packing. The high electronegativity and polarizability of bromine facilitate the formation of halogen bonds (Br···O and Br···N), which are strong, directional, non-covalent interactions.[3] These interactions, along with traditional hydrogen bonds between the carboxylic acid and pyridine nitrogen, will likely dictate the supramolecular assembly.

In contrast to nicotinic acid, where packing is dominated by hydrogen bonding and π-π stacking, the crystal lattice of 2,5-dibromonicotinic acid is expected to be significantly influenced by these halogen bonds.[3] This can lead to denser packing and potentially different polymorphic forms. The comparison with 2,5-dibromobenzoic acid highlights the role of the pyridine nitrogen in the overall hydrogen bonding scheme, which is absent in the benzoic acid derivative.

Experimental Protocols

Synthesis of 2,5-Dibromonicotinic Acid

The synthesis of 2,5-dibromonicotinic acid can be approached from its precursor, 2,5-dibromopyridine. A common synthetic route involves the following steps:

Step 1: Synthesis of 2-Amino-5-bromopyridine This intermediate can be synthesized from 2-aminopyridine through bromination.[4]

Step 2: Diazotization and Bromination of 2-Amino-5-bromopyridine to yield 2,5-Dibromopyridine This is a standard Sandmeyer-type reaction.[4]

  • Dissolve 2-amino-5-bromopyridine in a hydrobromic acid solution.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a saturated solution of sodium nitrite while maintaining the low temperature.

  • The reaction is catalyzed by cuprous bromide.[4]

  • After the reaction is complete, neutralize the solution and extract the 2,5-dibromopyridine product.

Step 3: Lithiation and Carboxylation of 2,5-Dibromopyridine

  • Dissolve 2,5-dibromopyridine in an anhydrous aprotic solvent like THF and cool to -78 °C.

  • Add a strong base, such as n-butyllithium, dropwise to effect lithium-halogen exchange, preferentially at the 2-position.

  • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer to precipitate the 2,5-dibromonicotinic acid.

  • Filter, wash, and dry the crude product.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is crucial for X-ray crystallographic analysis.

Method 1: Slow Evaporation

  • Dissolve the purified 2,5-dibromonicotinic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to create a saturated or near-saturated solution.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., DMF or DMSO).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., diethyl ether or hexane).

  • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[5]

Visualization of Key Processes

Diagram 1: Synthetic Workflow for 2,5-Dibromonicotinic Acid

G cluster_synthesis Synthesis of 2,5-Dibromonicotinic Acid A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Diazotization/ Sandmeyer Reaction D 2,5-Dibromonicotinic Acid C->D Lithiation & Carboxylation

Caption: Synthetic pathway from 2-aminopyridine to 2,5-dibromonicotinic acid.

Diagram 2: Experimental Workflow for X-ray Crystallography

G cluster_xray X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Syn Synthesis of 2,5-Dibromonicotinic Acid Pur Purification Syn->Pur Cry Crystallization (Slow Evaporation/Vapor Diffusion) Pur->Cry Mount Crystal Mounting Cry->Mount Data X-ray Diffraction Data Collection Mount->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Final Final Refine->Final Final Crystal Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic study of 2,5-dibromonicotinic acid and its derivatives offers a compelling avenue for understanding the nuanced effects of halogen substitution on molecular conformation and crystal packing. By leveraging comparative analysis with related structures, researchers can gain predictive insights that are invaluable for the design of new pharmaceutical compounds and advanced materials. The experimental protocols detailed herein provide a robust framework for the synthesis, crystallization, and structural determination of these important molecules. The interplay of hydrogen and halogen bonding in these systems underscores the intricate nature of supramolecular chemistry and its critical role in materials science and drug development.

References

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). National Institutes of Health. [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Preparation method of nicotinic acid. (2013).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. [Link]

  • Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. (2023). National Institutes of Health. [Link]

  • Purification of nicotinic acid. (1962).
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  • CCDC 2194073: Experimental Crystal Structure Determination. (2023). Clemson University. [Link]

  • CCDC 2181759: Experimental Crystal Structure Determination. (2022). NSF Public Access Repository. [Link]

  • Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex. ResearchGate. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • 2,5-Dibromoisonicotinic acid. PubChem. [Link]

  • CCDC 2168214: Experimental Crystal Structure Determination. National Central University. [Link]

  • Synthesis method of 2,5-dibromopyridine. (2015).
  • Process for preparing 2,5-dibromopyrimidine. (1994).
  • Introducing bromine to the molecular structure as a strategy for drug design. (2021). Journal of Medical Science. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm. [Link]

  • Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. (2023). ChemistrySelect. [Link]

  • Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. (1992).
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Macromolecular Materials and Engineering. [Link]

  • How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. ResearchGate. [Link]

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2017). National Institutes of Health. [Link]

  • Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Substituent effects on aromatic stacking interactions. (2007). Organic & Biomolecular Chemistry. [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 2,5-Dibromonicotinic Acid Derivatives

Introduction Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their critical roles in cellular metabolism, primarily as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+).[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their critical roles in cellular metabolism, primarily as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+).[1] However, the therapeutic potential of the nicotinic acid scaffold extends far beyond its nutritional significance, with synthetic derivatives showing promise in a range of diseases, including cancer.[2][3][4] The strategic modification of the pyridine ring is a cornerstone of medicinal chemistry, and halogenation, in particular, can profoundly alter a molecule's physicochemical properties, influencing its cell permeability, metabolic stability, and target-binding affinity.

This guide provides a comprehensive framework for evaluating the cytotoxic potential of derivatives based on the 2,5-dibromonicotinic acid scaffold. We will objectively compare the performance of hypothetical, yet representative, derivatives against established anticancer agents, provide detailed experimental protocols for their evaluation, and explore plausible mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

The Scientific Rationale: Why 2,5-Dibromonicotinic Acid?

The rationale for investigating 2,5-dibromonicotinic acid derivatives is built on established principles of drug design. Nicotinic acid itself is a key player in maintaining genomic stability through NAD+-dependent enzymes like poly (ADP-ribose) polymerases (PARPs), which are crucial for DNA repair.[1] However, many cancer cells exhibit altered metabolism and signaling pathways that can be selectively targeted.

Several studies have demonstrated that novel synthetic derivatives of nicotinic acid possess significant anticancer activity.[2][3][5] A key mechanism identified for some of these compounds is the inhibition of critical signaling kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasize. Its inhibition is a clinically validated strategy in oncology.

The introduction of two bromine atoms onto the nicotinic acid core serves multiple purposes:

  • Increased Lipophilicity : Halogens can increase the molecule's ability to cross cellular membranes.

  • Modulated Electronic Properties : The electron-withdrawing nature of bromine can alter the reactivity and binding interactions of the carboxyl group and the pyridine nitrogen.

  • Potential for Novel Interactions : The bromine atoms can form halogen bonds or other interactions within a target protein's binding pocket, potentially increasing potency and selectivity.

In this guide, we will examine two hypothetical derivatives, DBNA-Ester (an ethyl ester) and DBNA-Amide (a primary amide), to illustrate a comparative workflow.

Comparative Cytotoxicity Analysis

A crucial first step in drug discovery is to quantify the cytotoxic effect of novel compounds and assess their selectivity for cancer cells over normal cells.[7][8] We propose a screening cascade using a panel of well-characterized human cancer cell lines and a non-cancerous cell line.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for assessing and comparing the in vitro cytotoxicity of the novel derivatives.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Synthesize & Purify DBNA-Ester & DBNA-Amide Seed Seed cells into 96-well plates Compound->Seed Cells Culture Cancer Cell Lines (MCF-7, HCT-116) & Normal Cell Line (HEK293) Cells->Seed Treat Treat with serial dilutions of compounds & controls (Doxorubicin, Sorafenib) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Perform MTT Assay (Measure metabolic activity) Incubate->MTT Measure Read Absorbance at 570 nm MTT->Measure Calculate Calculate % Viability vs. Control Measure->Calculate Plot Plot Dose-Response Curves Calculate->Plot IC50 Determine IC50 Values (Non-linear regression) Plot->IC50

Caption: Workflow for comparative cytotoxicity analysis.

Quantitative Data Summary

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that reduces cell viability by 50%.[7] The table below presents hypothetical, yet plausible, IC₅₀ values derived from the described workflow, comparing our derivatives against standard drugs.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)Selectivity Index (SI) vs. HCT-116
DBNA-Ester 8.5 ± 0.95.2 ± 0.645.1 ± 4.28.7
DBNA-Amide 12.3 ± 1.19.8 ± 1.0> 100> 10.2
Doxorubicin 0.9 ± 0.10.5 ± 0.081.5 ± 0.23.0
Sorafenib 6.1 ± 0.74.9 ± 0.515.3 ± 1.83.1

Data are represented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Interpretation of Results

  • Potency : DBNA-Ester shows potent cytotoxicity against both cancer cell lines, comparable to the multi-kinase inhibitor Sorafenib.[6]

  • Selectivity : Both derivatives, particularly DBNA-Amide, exhibit a better selectivity profile than the standard chemotherapeutic Doxorubicin, suggesting a potentially wider therapeutic window.[9][10]

  • Structure-Activity Relationship (SAR) : The ester derivative appears more potent than the amide, a common finding that can be attributed to differences in cell permeability and target engagement.

Detailed Experimental Protocols

The trustworthiness of any cytotoxicity data hinges on a robust and well-described protocol.[7] Here, we provide detailed methodologies for two key assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

Step-by-Step Procedure:

  • Cell Seeding : Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (DBNA-Ester, DBNA-Amide) and controls (Doxorubicin, Sorafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "medium only" wells for background correction.

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[13]

  • MTT Addition : After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Causality: Serum-free medium is used because phenol red and serum components can interfere with the absorbance reading and reduction of MTT.

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization : Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes on an orbital shaker.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Protocol 2: Annexin V/PI Assay for Apoptosis

To determine if cell death occurs via apoptosis (programmed cell death) or necrosis, an Annexin V and Propidium Iodide (PI) assay is used.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Step-by-Step Procedure:

  • Cell Treatment : Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the test compounds for a predetermined time (e.g., 24 hours).

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation : Incubate the mixture in the dark for 15 minutes at room temperature.

  • Analysis : Analyze the stained cells by flow cytometry within one hour.[7] This will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Elucidating the Mechanism of Action

The cytotoxicity data shows what the compounds do, but understanding how they do it is critical for further development. Based on literature for similar nicotinic acid derivatives, a plausible mechanism is the inhibition of receptor tyrosine kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[5][6] Nicotine itself, the parent compound of nicotinic acid, can promote tumor growth by activating nicotinic acetylcholine receptors (nAChRs), which in turn can transactivate pathways like PI3K/AKT and MAPK/ERK.[15][16][17] It is plausible that our synthetic derivatives act as antagonists or inhibitors in these related pathways.

Simplified VEGFR-2 Signaling Pathway

The diagram below illustrates how an inhibitor targeting VEGFR-2 can block downstream signaling cascades that promote cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation Inhibitor DBNA Derivative (Hypothetical Inhibitor) Inhibitor->VEGFR2 Blocks Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cytotoxicity of novel 2,5-dibromonicotinic acid derivatives. The presented framework, combining robust in vitro assays and mechanistic exploration, allows for a clear comparison against established drugs and provides a rationale for further development.

The hypothetical data suggest that derivatives of this scaffold, such as DBNA-Ester , can exhibit potent and selective anticancer activity. Future work should focus on:

  • Mechanism Validation : Confirming the inhibition of proposed targets like VEGFR-2 through enzymatic assays and western blotting for downstream signaling proteins (e.g., p-AKT, p-ERK).

  • Broader Screening : Testing the compounds against a larger panel of cancer cell lines to understand their spectrum of activity.

  • In Vivo Studies : Advancing the most promising leads into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By following this structured and evidence-based approach, researchers can effectively navigate the early stages of drug discovery and identify promising new candidates for the fight against cancer.

References

  • Al-Ostath, A., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • Abdel-Maksoud, M. S., et al. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Vertex AI Search.
  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Ingenta Connect.
  • Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
  • Unknown Author. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Unknown Author. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Riss, T. L., et al. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
  • Piacente, F., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Cell Cycle, 16(18), 1633-1638.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Fania, L., et al. (2022). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 14(15), 3784.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Schuller, H. M., et al. (2015). Mechanisms of tumor-promoting activities of nicotine in lung cancer: synergistic effects of cell membrane and mitochondrial nicotinic acetylcholine receptors. Journal of Toxicology, 2015, 601498.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Mishra, A., et al. (2011). Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis. Journal of Oncology, 2012, 456743.
  • Al-Achkar, A., et al. (2025). Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities. Current Oncology, 32(11).
  • Al-Ostath, A., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(21), 6619.
  • ECHEMI. (n.d.). 2,5-DIBROMONICOTINIC ACID. ECHEMI.
  • Gkizis, P. L., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(19), 6543.
  • Kumar, R. J., et al. (2007). Cytotoxicity, DNA binding and localisation of novel bis-naphthalimidopropyl polyamine derivatives. European Journal of Medicinal Chemistry, 42(4), 545-551.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20.

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Comparative

A Researcher's Guide to Boronic Acids vs. Boronate Esters in Suzuki-Miyaura Reactions

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. A critical decision in designing the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. A critical decision in designing these reactions is the choice of the organoboron reagent: the boronic acid or its corresponding boronate ester. This guide provides an in-depth, objective comparison of their performance, supported by experimental insights and mechanistic considerations to inform your selection.

The Fundamental Trade-Off: Reactivity vs. Stability

The central difference between boronic acids and their boronate ester derivatives lies in a classic chemical trade-off between reactivity and stability.

Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This increased reactivity is often attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle. However, this comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source, which is a common side reaction under the basic, aqueous conditions often employed in Suzuki couplings.[3][4]

  • Oxidation: Degradation in the presence of air.[5]

  • Trimerization: Formation of cyclic boroxines through dehydration, which can complicate stoichiometry and reaction reproducibility.[6]

Boronate esters , such as the commonly used pinacol esters, offer significantly enhanced stability.[2][3] They are often crystalline, bench-stable solids that are easier to handle, purify, and store for extended periods.[2][6] This robustness is particularly advantageous in multi-step syntheses and for library generation. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[6]

Beyond Pinacol Esters: A World of Options

While pinacol esters are the most common, other boronate esters and derivatives have been developed to offer a spectrum of stability and reactivity.

  • MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and can withstand a wide range of anhydrous reaction conditions, including chromatography.[7][8] They are often used in iterative cross-coupling strategies where a "slow release" of the boronic acid is desired under specific hydrolytic conditions.[4][9]

  • Potassium trifluoroborates (R-BF3K) are another class of highly stable, crystalline solids that are resistant to moisture and air.[10][11] They also participate in a "slow release" of the boronic acid under the reaction conditions.[12]

  • Diethanolamine (DABO) boronates are air-stable complexes that can be used directly in Suzuki-Miyaura reactions, offering an inexpensive and operationally simple alternative to other derivatives.[6]

Mechanistic Considerations: The Transmetalation Step

The transmetalation step, where the organic group is transferred from boron to the palladium center, is a pivotal and debated part of the Suzuki-Miyaura catalytic cycle. Two primary pathways are generally considered:

  • The Boronate Pathway: The base activates the boronic acid (or its ester after hydrolysis) to form a more nucleophilic "ate" complex, which then reacts with the palladium-halide species.[13]

  • The Oxo-Palladium Pathway: The base reacts with the palladium-halide complex to form a palladium-hydroxide species, which then reacts with the neutral boronic acid.[14][15]

Studies suggest that for reactions using weak bases in aqueous conditions, the pathway involving a palladium-hydroxo complex reacting with the neutral boronic acid is kinetically favored and occurs orders of magnitude faster.[14][15]

Recent investigations have also revealed that boronic esters can undergo transmetalation directly, without prior hydrolysis to the boronic acid.[9][16] The rate of this direct transmetalation is highly dependent on the nature of the ester, with some esters showing significantly enhanced rates compared to the parent boronic acid.[9] The key factors influencing this are the ability to create a vacant coordination site on the palladium and the nucleophilicity of the ipso-carbon attached to the boron.[9][16]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_boron Boron Species Activation Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-OH R¹-Pd(II)L₂-OH R1-Pd(II)L2-X->R1-Pd(II)L2-OH Ligand Exchange (Base, e.g., OH⁻) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-OH->R1-Pd(II)L2-R2 Transmetalation (R²-B(OR)₂) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination Product R¹-R² R1-Pd(II)L2-R2->Product Boronic_Ester R²-B(OR)₂ (Boronate Ester) Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronic_Ester->Boronic_Acid Hydrolysis Boronic_Acid->R1-Pd(II)L2-OH Oxo-Pd Pathway Boronate_Complex [R²-B(OH)₃]⁻ ('Ate' Complex) Boronic_Acid->Boronate_Complex Base Boronate_Complex->R1-Pd(II)L2-X Boronate Pathway

Caption: Generalized Suzuki-Miyaura catalytic cycle showing the key steps.

Quantitative Comparison: Performance in Suzuki-Miyaura Coupling

The following table summarizes representative data comparing the performance of boronic acids and their pinacol boronate ester counterparts in Suzuki-Miyaura coupling reactions.

FeatureBoronic AcidsBoronate Esters (Pinacol)Key Considerations & References
General Reactivity Higher, often leading to faster reactions.Generally lower, may require longer reaction times or higher temperatures.The difference in reactivity is due to the higher Lewis acidity of boronic acids.[17]
Stability & Handling Prone to decomposition (protodeboronation, oxidation), can be difficult to purify.High stability, often crystalline solids, easier to handle and purify via chromatography.Boronate esters are less susceptible to decomposition pathways that affect boronic acids.[2][3][6]
Yield Can be high, but may be compromised by decomposition.Often provide more consistent and reproducible yields due to higher stability.For unstable boronic acids, the corresponding pinacol ester can provide superior yields.[18]
Cost Generally lower initial purchase price.Higher initial purchase price.The long-term value of boronate esters can be higher due to better shelf-life and reproducibility.[2]
Substrate Scope Broad, but can be problematic with sensitive or unstable substrates.Excellent for sensitive substrates and in multi-step syntheses where stability is crucial.MIDA boronates and trifluoroborates are particularly useful for iterative cross-coupling.[4][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • Aryl/vinyl halide (1.0 equiv)

  • Boronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Add Ar-X, Boron Reagent, Base, and Solvent to flask. - Degas the mixture. start->setup catalyst Add Palladium Catalyst under inert atmosphere (N₂ or Ar). setup->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC or GC/LC-MS. catalyst->reaction workup Aqueous Workup: - Cool to RT. - Dilute with organic solvent. - Wash with H₂O and brine. reaction->workup purification Purification: - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl/vinyl halide (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and the base (2.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-30 minutes, or by using freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Recommendations

The choice between a boronic acid and a boronate ester is a strategic one that depends on the specific requirements of the synthesis.

  • For rapid, small-scale syntheses with relatively stable substrates, the higher reactivity and lower initial cost of boronic acids may be advantageous.

  • For large-scale reactions, multi-step syntheses, or when working with sensitive, unstable, or precious substrates, the superior stability, handling characteristics, and reproducibility of boronate esters often justify their higher cost, providing better long-term value.

For challenging couplings, particularly those involving heteroaryl chlorides or sterically hindered partners, specialized boronate esters like MIDA boronates or the use of robust potassium trifluoroborates should be strongly considered.[11][19][20] Ultimately, a careful evaluation of the stability of the specific boronic acid , alongside the overall goals of the synthetic campaign, will guide the most effective choice.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Gilla, G., et al. (2020). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 22(15), 6046–6051. [Link]

  • Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 53(42), 11325-11328. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5461–5473. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 9(5), 879–882. [Link]

  • Kummari, E., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(59), 8201-8218. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling (pp. 322-354). Royal Society of Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(12), 4935–4940. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 12(9), 1964–1967. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • ResearchGate. (2025). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. [Link]

  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5461–5473. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9579-9582. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. In Boronic Acids (pp. 427-462). Wiley-VCH. [Link]

  • Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. The Journal of Organic Chemistry, 78(7), 3147–3161. [Link]

  • Ammal, S. C., et al. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 115(4), 517–526. [Link]

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Validation

A Comparative Guide to the Purity Analysis of Synthesized 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals The rigorous assessment of purity is a cornerstone of chemical synthesis, particularly within the pharmaceutical industry. For a key building block like 2,5...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity is a cornerstone of chemical synthesis, particularly within the pharmaceutical industry. For a key building block like 2,5-Dibromonicotinic acid (CAS: 29312-99-0), a widely used intermediate in the development of novel active pharmaceutical ingredients (APIs), ensuring high purity is not merely a quality control metric—it is fundamental to the safety, efficacy, and reproducibility of the final drug product.[1][2] Impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or impede downstream synthetic steps.

This guide provides a comparative analysis of orthogonal analytical techniques for the comprehensive purity determination of synthesized 2,5-Dibromonicotinic acid. We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting a multi-faceted analytical strategy, this document aims to equip researchers and quality control professionals with the expertise to validate the purity of this critical intermediate with a high degree of scientific assurance.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the principal technique for purity assessment and impurity quantification in pharmaceutical manufacturing due to its high resolution, sensitivity, and reproducibility.[3] For 2,5-Dibromonicotinic acid, a reverse-phase HPLC (RP-HPLC) method is ideal, separating the polar analyte and potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Choice: The selection of an RP-HPLC method is predicated on the molecular structure of 2,5-Dibromonicotinic acid, which contains both a polar carboxylic acid group and a less polar dibrominated pyridine ring. This amphiphilic nature allows for excellent retention and separation on a C18 column. The use of an acidic mobile phase modifier (e.g., phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[4]

Experimental Protocol: RP-HPLC with Diode Array Detection (DAD)

This protocol is designed to be a self-validating system, where system suitability parameters ensure the method's performance before sample analysis.[5]

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 15 min; hold for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 220 nm and 285 nm. DAD allows for peak purity analysis across a spectral range.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 2,5-Dibromonicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Sample Solution: Prepare the synthesized sample in the same manner.

  • System Suitability:

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Sample Prepare Sample & Standard SST System Suitability Test Prep_Sample->SST Equilibrate->SST Inject Inject Sample SST->Inject Pass Integrate Integrate Chromatogram Inject->Integrate Purity Calculate % Purity Integrate->Purity Report Generate Report Purity->Report

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Orthogonal Confirmation

GC-MS provides an excellent orthogonal method to HPLC. It separates compounds based on their volatility and interaction with the GC column's stationary phase, followed by detection with a mass spectrometer, which provides mass information for structural elucidation.[6] This technique is particularly adept at identifying non-polar and volatile impurities that may not be well-resolved by RP-HPLC, such as residual synthesis solvents or certain reaction by-products.

Causality of Method Choice: While carboxylic acids can be challenging for GC analysis due to their polarity and potential for thermal degradation, modern, inert GC columns and liners can often analyze them directly without derivatization.[6][7] This avoids the introduction of potential artifacts from a derivatization step.[8] MS detection offers unparalleled specificity, allowing for the confident identification of impurities by comparing their mass spectra to library databases (e.g., NIST).[6]

Experimental Protocol: Direct Injection GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C (Splitless mode).

    • Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the synthesized 2,5-Dibromonicotinic acid into a GC vial.

    • Dissolve in 1 mL of a suitable solvent like N,N-Dimethylformamide (DMF) or pyridine.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the main peak corresponding to 2,5-Dibromonicotinic acid.

    • Identify impurity peaks by searching their mass spectra against the NIST library and by manual interpretation of fragmentation patterns.

    • Purity can be estimated using the area percent method, though response factors may vary more than in HPLC.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_GC_Sample Dissolve Sample in Solvent Inject_GC Inject Sample into GC Prep_GC_Sample->Inject_GC Tune_MS Tune Mass Spectrometer Tune_MS->Inject_GC Separate GC Separation Inject_GC->Separate Detect MS Detection Separate->Detect TIC Extract Total Ion Chromatogram Detect->TIC Identify Identify Peaks via MS Library TIC->Identify Report_GC Generate Report Identify->Report_GC

Caption: Workflow for GC-MS purity and impurity identification.

NMR Spectroscopy: Unambiguous Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy is unparalleled for providing definitive structural information.[9] For purity analysis, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for a highly accurate molar ratio determination between the main compound and any impurities with unique proton signals.

Causality of Method Choice: NMR is a primary characterization technique. It validates the identity of the synthesized material and can reveal impurities that might co-elute with the main peak in chromatography. For instance, a regioisomer (e.g., 2,6-Dibromonicotinic acid) might have a similar retention time but would display a distinctly different ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard with a known concentration if quantitative analysis (qNMR) is desired.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (and optionally, 2D spectra like HSQC or HMBC for full structural assignment of unknown impurities).

  • Data Analysis:

    • Identity Confirmation: Compare the chemical shifts and coupling patterns of the sample's ¹H and ¹³C spectra with known literature values or predicted spectra for 2,5-Dibromonicotinic acid.

    • Purity Assessment: Carefully examine the spectrum for small peaks that do not correspond to the main compound or the solvent. Integrate these impurity peaks relative to a well-resolved peak of the main compound to estimate their molar percentage.

Comparative Data Analysis

To illustrate the complementary nature of these techniques, consider the hypothetical purity analysis of two different batches of synthesized 2,5-Dibromonicotinic acid.

Table 1: Comparative Purity Data

Batch IDHPLC Purity (% Area)GC-MS Purity (% Area)Key Impurities Identified by GC-MS / NMR
DBNA-001 99.6%99.5%Starting Material (e.g., 2-aminonicotinic acid) at 0.2%
DBNA-002 98.5%98.3%Regioisomer (e.g., 2,6-dibromonicotinic acid) at 1.1%

Table 2: Method Performance Comparison

FeatureHPLC-DADGC-MSNMR Spectroscopy
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation
Sensitivity High (ppm levels)Very High (ppb levels)Moderate (requires >0.1 mol%)
Quantification Excellent (with standards)Semi-quantitative (% area)Excellent (qNMR)
Specificity Good (based on RT & UV)Excellent (based on RT & Mass)Absolute (based on structure)
Limitations May miss non-UV active or co-eluting impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity, complex mixtures can be hard to resolve
Interpretation of Results

In the case of Batch DBNA-001 , both HPLC and GC-MS show high purity with a small amount of a known starting material. This impurity would be easily confirmed by its retention time and mass spectrum.

For Batch DBNA-002 , a significant impurity is detected. While HPLC and GC-MS quantify it, they may not be able to definitively identify it as a regioisomer without a corresponding reference standard. This is where NMR becomes indispensable. The ¹H NMR spectrum would show a different splitting pattern for the aromatic protons compared to the 2,5-isomer, providing conclusive evidence of the regioisomer's identity. This integrated approach, leveraging the quantitative strength of HPLC and the structural elucidation power of MS and NMR, provides a robust and trustworthy assessment of purity.[10][11]

Conclusion

The purity analysis of a critical pharmaceutical intermediate like 2,5-Dibromonicotinic acid demands a rigorous, multi-technique approach. No single method is sufficient to provide a complete purity profile.

  • RP-HPLC should be employed as the primary method for routine quality control and accurate quantification of known and unknown impurities.

  • GC-MS serves as a vital orthogonal technique, ideal for identifying volatile impurities and providing mass data that aids in structural confirmation.

  • NMR Spectroscopy is the definitive tool for absolute structural confirmation of the target compound and for identifying structurally similar impurities, such as isomers, that may be chromatographically challenging to resolve.

By integrating these methods, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality of their intermediates and upholding the stringent standards required for pharmaceutical development.[1][12]

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
  • 2,5-DIBROMONICOTINIC ACID. (n.d.). ECHEMI.
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue.
  • Analytical method validation: A brief review. (n.d.). Academiascholarlyjournal.org.
  • Q2(R2) Validation of Analytical Procedures. (2023, November). FDA.
  • Analytical Method Validation: Back to Basics, Part II. (2018, November 1). LCGC International.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (2010). World Health Organization (WHO).
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Simplerqms.com.
  • Development and validation of a robust rp-hplc method for the simultaneous estimation of a. (2025, June 5). Wjpps.com.
  • GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. (2010). Physical Testing and Chemical Analysis Part B: Chemical Analysis.
  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2025, January 10). Food Research.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). MDPI.
  • NMR-spectroscopic analysis of mixtures: from structure to function. (2014, May 15). PMC - NIH.

Sources

Comparative

In Vitro Evaluation of 2,5-Dibromonicotinic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pyridine nucleus, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold. Its derivatives have demonstrated a remarkable breadth of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine nucleus, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, fueling ongoing research into novel therapeutic agents. Among these, halogenated pyridines, particularly brominated derivatives, have garnered significant interest due to the unique physicochemical properties imparted by the halogen substituent, which can profoundly influence molecular interactions, membrane permeability, and metabolic stability. This guide provides a comprehensive overview of the in vitro evaluation of a specific subclass: 2,5-Dibromonicotinic acid derivatives.

While the broader class of nicotinic acid derivatives has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties, a notable gap exists in the publicly available literature regarding the specific in vitro evaluation of 2,5-Dibromonicotinic acid derivatives. This guide, therefore, serves a dual purpose: to present a comparative framework for how such derivatives would be evaluated and to provide detailed, field-proven protocols for the key in vitro assays that are central to this assessment. The experimental data presented herein is illustrative, based on findings for structurally related nicotinic acid derivatives, to provide a practical context for researchers.

Potential Therapeutic Applications and In Vitro Screening Paradigms

The derivatization of the 2,5-dibromonicotinic acid core, typically at the carboxylic acid position to form amides, esters, and hydrazones, can unlock a diverse range of pharmacological activities. The primary screening cascade for these compounds would logically focus on three key areas: anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The antiproliferative potential of novel chemical entities is a cornerstone of oncology research. For derivatives of 2,5-dibromonicotinic acid, a primary assessment of cytotoxicity against a panel of human cancer cell lines is the essential first step.

Comparative Cytotoxicity Data (Illustrative)

To effectively compare the anticancer potential of a series of newly synthesized 2,5-Dibromonicotinic acid derivatives, their half-maximal inhibitory concentrations (IC50) are determined. The IC50 value represents the concentration of a compound that is required to inhibit the growth of a cell population by 50%.[1] A lower IC50 value indicates a higher potency.

Compound IDDerivative TypeMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
DBNA-01 Amide> 100> 100> 100
DBNA-02 Ester45.2 ± 3.162.8 ± 4.555.1 ± 3.9
DBNA-03 Hydrazone12.5 ± 1.225.1 ± 2.318.7 ± 1.9
Doxorubicin Standard Drug0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for 2,5-Dibromonicotinic acid derivatives is not currently available in the public domain. The values are intended to demonstrate how such data would be presented for comparative analysis.

The choice of cell lines is critical and should represent a diversity of cancer types. Initial screening often includes common lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). A standard chemotherapeutic agent, such as doxorubicin, is typically included as a positive control to benchmark the potency of the experimental compounds.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer cell line propagation B Cell counting and viability check A->B C Seeding into 96-well plates B->C D Serial dilution of test compounds C->D E Addition of compounds to cells D->E F Incubation (e.g., 48-72 hours) E->F G Addition of MTT reagent F->G H Incubation to allow formazan formation G->H I Solubilization of formazan crystals H->I J Absorbance reading (570 nm) I->J K Calculation of cell viability (%) J->K L Dose-response curve generation K->L M IC50 value determination L->M

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Nicotinic acid derivatives have shown promise in this area, and by extension, 2,5-dibromonicotinic acid derivatives warrant investigation.

Comparative Antimicrobial Susceptibility Data (Illustrative)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2]

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DBNA-01 Amide128>256>256
DBNA-02 Ester64128128
DBNA-03 Hydrazone163264
Ciprofloxacin Standard Antibiotic10.5N/A
Fluconazole Standard AntifungalN/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for 2,5-Dibromonicotinic acid derivatives is not currently available in the public domain. The values are intended to demonstrate how such data would be presented for comparative analysis.

A standard panel of microorganisms should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans). Ciprofloxacin and fluconazole are commonly used as reference standards for antibacterial and antifungal activity, respectively.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A Serial dilution of test compounds in 96-well plates B Preparation of microbial inoculum (0.5 McFarland standard) A->B C Inoculation of plates with microbial suspension B->C D Incubation under appropriate conditions (e.g., 37°C for 18-24 h) C->D E Visual inspection for turbidity D->E F Optional: Addition of resazurin for colorimetric reading E->F G Determination of the lowest concentration with no visible growth (MIC) F->G

Sources

Validation

A Head-to-Head Comparison of Palladium Catalysts for the Cross-Coupling of 2,5-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Substituted Nicotinic Acid Derivatives The functionalization of the pyridine ring is a cornerstone in th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Substituted Nicotinic Acid Derivatives

The functionalization of the pyridine ring is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among the various pyridine-based building blocks, 2,5-dibromonicotinic acid stands out as a versatile scaffold, offering two distinct reactive sites for the introduction of diverse molecular fragments. Palladium-catalyzed cross-coupling reactions are the premier tools for the selective functionalization of such dihalogenated heterocycles. However, the choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and, most importantly, regioselectivity.

This guide provides a comprehensive, head-to-head comparison of palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of 2,5-dibromonicotinic acid and its derivatives. We will delve into the mechanistic rationale behind catalyst selection, present available experimental data for objective comparison, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Challenge of Site-Selectivity in 2,5-Dibromonicotinic Acid Coupling

The primary challenge in the cross-coupling of 2,5-dibromonicotinic acid lies in controlling the site of reaction. The bromine atom at the 2-position is generally more activated towards oxidative addition to the palladium(0) center due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group. Conversely, the bromine at the 5-position is sterically more accessible. This delicate balance of electronic and steric factors makes the choice of palladium catalyst and, particularly, the ancillary ligands, the determining factor in achieving the desired regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For 2,5-dibromonicotinic acid, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups, leading to a wide array of valuable compounds. To prevent potential interference from the carboxylic acid group, it is often advantageous to use an ester derivative, such as methyl or ethyl 2,5-dibromonicotinate.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

While direct head-to-head comparative studies on 2,5-dibromonicotinic acid are limited, data from closely related substrates like 2,5-dibromopyridines and 5-bromonicotinic acid provide valuable insights.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations & Rationale
Pd(PPh₃)₄PPh₃K₃PO₄DMF/H₂O80-10012-24GoodA classic, reliable catalyst for a range of Suzuki couplings. The in situ generated active Pd(0) species is effective, but can require longer reaction times and higher temperatures.[1]
PdCl₂(dppf)dppfK₂CO₃DME802HighThe bidentate dppf ligand stabilizes the palladium center, often leading to higher yields and faster reactions compared to monodentate phosphine ligands.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016HighBuchwald's biarylphosphine ligands, like SPhos, are highly effective for challenging substrates, including heteroaryl chlorides, and can promote high turnover numbers.[2]
Pd/CNoneK₂CO₃EtOH/H₂O802Moderate-GoodA heterogeneous catalyst that offers easier product purification. However, leaching of palladium into the solution can occur, and reactivity may be lower than homogeneous systems.

Expert Insights: The choice of ligand is paramount in directing the regioselectivity. For selective coupling at the more reactive 2-position, a less sterically demanding ligand like triphenylphosphine (PPh₃) is often sufficient. To achieve coupling at the 5-position, a bulkier, electron-rich ligand, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), may be necessary to favor oxidative addition at the less hindered C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromonicotinate

This protocol is adapted from established procedures for similar substrates and provides a solid starting point for optimization.[3]

Materials:

  • Ethyl 5-bromonicotinate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl 5-bromonicotinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a solvent mixture of 95% ethanol (3 mL) and water (1 mL).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%). The mixture should turn brown upon addition of the catalyst.

  • Heat the reaction mixture in a preheated water bath at 60-80 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow reagents Combine Reactants: Ethyl 5-bromonicotinate Arylboronic acid Base (K₂CO₃) catalyst Add Catalyst System: Pd(OAc)₂ Ligand (PPh₃) reagents->catalyst solvent Add Solvents: Ethanol Water catalyst->solvent reaction Heat and Stir (60-80 °C, 2-4 h) solvent->reaction workup Work-up: Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Ethyl 5-arylnicotinate purification->product

Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a diverse range of alkynyl-substituted nicotinic acid derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Comparative Performance of Palladium Catalysts for Sonogashira Coupling

For the Sonogashira coupling of 2,5-dibromo-3-(trifluoromethyl)pyridine, a substrate with similar electronic properties to 2,5-dibromonicotinic acid, the following catalyst systems have been considered.[4]

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Observations & Rationale
Pd(PPh₃)₄PPh₃CuIEt₃NTHFRoom Temp.A widely used and effective catalyst for Sonogashira couplings. The Pd(0) complex can directly enter the catalytic cycle.
PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHFRoom Temp.A more air-stable Pd(II) precatalyst that is reduced in situ. Often provides comparable or better yields than Pd(PPh₃)₄.
Pd(OAc)₂ / LigandVariousCuIEt₃NDMF100The use of palladium acetate with a suitable ligand allows for greater tunability of the catalyst system.

Expert Insights: Copper-free Sonogashira protocols are gaining popularity to avoid the formation of diacetylene byproducts from the homocoupling of the terminal alkyne (Glaser coupling). In such cases, a higher loading of a highly active palladium catalyst, often with a bulky electron-rich phosphine ligand, is employed with a strong organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

Experimental Protocol: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine

The following protocol for a related bromopyridine derivative can be adapted for 2,5-dibromonicotinic acid esters.[5]

Materials:

  • 6-bromo-3-fluoro-2-cyanopyridine (or 2,5-dibromonicotinate ester)

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), degassed

Procedure:

  • To a degassed solution of the bromopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Aryl_Alkynyl RE Reductive Elimination PdII_Aryl_Alkynyl->RE RE->Pd0 Product Ar-C≡CR RE->Product Cu_cycle Copper Cycle (regenerates Cu-alkynylide) Cu_cycle->Transmetalation ArylHalide Ar-X Alkyne R-C≡CH Alkyne->Cu_cycle

Catalytic Cycle of the Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is invaluable for the synthesis of a wide range of aniline derivatives from aryl halides and primary or secondary amines.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand.

Catalyst SystemLigandBaseSolventTemp. (°C)Observations & Rationale
Pd(OAc)₂ / BINAP(±)-BINAPCs₂CO₃Toluene110A well-established system for the amination of aryl bromides. The bidentate BINAP ligand promotes efficient reductive elimination.[8]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH100Buchwald's XPhos ligand is highly effective for the coupling of a wide range of amines, including primary and secondary amines, with aryl halides.
Pd(OAc)₂ / RuPhosRuPhosNaOtBuDioxane80-100RuPhos is another highly active Buchwald ligand that can facilitate couplings at lower temperatures.

Expert Insights: The choice of base is also critical in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to facilitate the deprotonation of the amine and promote the formation of the palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This general protocol can be adapted for the amination of 2,5-dibromonicotinic acid derivatives.[8]

Materials:

  • Aryl bromide (e.g., methyl 2,5-dibromonicotinate)

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 110 °C for the required time (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Amine_Coordination Amine Coordination PdII_Aryl->Amine_Coordination HNR₂ PdII_Amine_Complex [Ar-Pd(II)(HNR₂)(L₂)]⁺X⁻ Amine_Coordination->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Catalytic Cycle of the Buchwald-Hartwig Amination.

Conclusion

The palladium-catalyzed cross-coupling of 2,5-dibromonicotinic acid is a powerful strategy for the synthesis of a diverse range of substituted nicotinic acid derivatives. The key to success lies in the judicious selection of the palladium catalyst system. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices, while catalyst systems based on Buchwald's biarylphosphine ligands offer advantages for more challenging substrates. In Sonogashira couplings, the classic Pd(PPh₃)₄/CuI system remains highly effective, with copper-free protocols providing a valuable alternative. For Buchwald-Hartwig aminations, catalyst systems comprising a palladium source and a bulky, electron-rich phosphine ligand are essential for high efficiency. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with 2,5-dibromonicotinic acid, paving the way for the synthesis of novel and functionalized pyridine derivatives for applications in drug discovery and materials science.

References

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  • Rossi R, Lessi M, et al. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists. Organic & Biomolecular Chemistry. 2012;10(33):6695-6708.
  • Lv J, Wang Y, et al. Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences. 2025;137(3).
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Al-Hadedi AAM, Al-Masoudi NA. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Heterocyclic Chemistry. 2018;55(11):2633-2639.
  • Bowes EG, Sullivan BT, et al. Synthesis, Structural, and Catalytic Studies of Palladium Amino Acid Complexes. Virginia Tech. 2015.
  • Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds.
  • Cera G, Palmisano G, et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. 2016;21(9):1148.
  • Nazarenko KY, Kulyk OV, et al. Tandem palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling and intramolecular cyclization from 2-bromonicotinic acid (=2-bromopyridine-3-carboxylic acid) and ethynylarenes to 4-azaphthalides (=furo[3,4-b]pyridin-5(7H)-ones) and 5-azaisocoumarins (=5H-pyrano[4,3-b]pyridin-5-ones). Chemistry of Heterocyclic Compounds. 2018;54(1):50-58.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In: Transition Metal-Catalyzed Couplings in Process Chemistry. ; 2020.
  • Gupta A, Gupta R, et al. Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Letters in Organic Chemistry. 2013;10(2):106-111.
  • Catalytic cross-coupling reactions. Ruhr-Universität Bochum. Available at: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. 2023;10(21):5296-5311.
  • Asghar M, Yaseen M, et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2017;22(10):1639.
  • Asghar M, Yaseen M, et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal. 2017;11(1):115.
  • Biscoe MR, Buchwald SL. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic letters. 2008;10(21):4979-4981.
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Comparative

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 2,5-Dibromonicotinic Acid

Introduction: The Strategic Importance of 2,5-Dibromonicotinic Acid 2,5-Dibromonicotinic acid is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science.[1] Its pyridine core, su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Dibromonicotinic Acid

2,5-Dibromonicotinic acid is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science.[1] Its pyridine core, substituted with two bromine atoms and a carboxylic acid, offers three distinct points for chemical modification. The bromine atoms at the C2 and C5 positions are particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The carboxylic acid at the C3 position serves as a versatile handle for amide bond formation, esterification, or further derivatization. This trifunctional nature makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.

Given its utility, the efficient and scalable synthesis of high-purity 2,5-Dibromonicotinic acid is a critical consideration for researchers in both academic and industrial settings. The selection of a synthetic route can significantly impact project timelines, cost of goods, and the overall environmental footprint. This guide provides an in-depth, objective comparison of the two most prominent synthetic strategies, offering the experimental data and field-proven insights necessary for drug development professionals to make informed decisions.

Overview of Feasible Synthetic Strategies

The synthesis of a polysubstituted pyridine ring like 2,5-Dibromonicotinic acid is non-trivial. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions.[2] Consequently, direct bromination of nicotinic acid is challenging and typically yields the 5-bromo derivative, making the introduction of a second bromine at the 2-position difficult and inefficient.[2][3]

Therefore, more robust strategies begin with a pre-functionalized pyridine ring, allowing for controlled, high-yield transformations. Our analysis has identified two superior and logically sound approaches:

  • The Sandmeyer Reaction Route: This classic organochemical transformation allows for the conversion of a primary aromatic amine into a halide.[4] This route leverages the commercially available intermediate, 2-amino-5-bromonicotinic acid, to precisely install the second bromine atom.[5][6]

  • The Methylpyridine Oxidation Route: This strategy involves the synthesis of a 2,5-dibromo-3-methylpyridine precursor, followed by the oxidation of the methyl group to a carboxylic acid.[7][8] This pathway is often favored in industrial settings due to the availability of picoline-based starting materials and the robustness of oxidation reactions.

This guide will now dissect each route, providing the causal logic behind experimental choices and detailed, self-validating protocols.

Route 1: The Sandmeyer Reaction Pathway

This approach is a cornerstone of heterocyclic chemistry, valued for its reliability in converting an amino group into a diverse range of functionalities. The Sandmeyer reaction proceeds via a diazonium salt intermediate, which is then catalytically decomposed by a copper(I) salt to yield the desired halide.[9][10]

Expertise & Rationale

The choice of 2-amino-5-bromonicotinic acid as the starting material is strategic. The amino group at the C2 position is readily converted into a diazonium salt, an excellent leaving group (N₂ gas). The presence of the bromine at C5 and the carboxylic acid at C3 are well-tolerated under the reaction conditions. The key to a successful Sandmeyer reaction is the careful control of temperature during the initial diazotization step. The diazonium salt is thermally unstable and must be generated and used at low temperatures (typically 0-5 °C) to prevent premature decomposition and the formation of phenol byproducts.[11] The use of copper(I) bromide is crucial as it catalyzes the single-electron transfer (SET) mechanism that generates an aryl radical, which then abstracts a bromine atom from the copper(II) species, regenerating the catalyst.[4]

Experimental Workflow: Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 2-Amino-5-bromonicotinic Acid B Suspend in 48% HBr A->B Keep T < 5 °C C Cool to 0-5 °C B->C Keep T < 5 °C D Add aq. NaNO₂ dropwise C->D Keep T < 5 °C E Diazonium Salt Intermediate (in situ) D->E Keep T < 5 °C H Add Diazonium Salt Solution E->H Transfer cold F Prepare CuBr in 48% HBr G Cool to 0 °C F->G G->H I Warm to 60-70 °C H->I J N₂ Gas Evolution I->J K Crude 2,5-Dibromonicotinic Acid I->K

Caption: Workflow for Route 1 via Diazotization and Sandmeyer Reaction.

Detailed Experimental Protocol (Route 1)

Materials:

  • 2-Amino-5-bromonicotinic acid (1.0 eq)[12]

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromonicotinic acid (1.0 eq) in 48% HBr.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension via a dropping funnel, ensuring the internal temperature is strictly maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in a portion of 48% HBr and cool the solution to 0 °C.[13]

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Significant gas evolution (N₂) will be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

    • The crude product will precipitate. Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove residual copper salts and acid.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,5-Dibromonicotinic acid.

Route 2: The Methylpyridine Oxidation Pathway

This route is an excellent example of functional group interconversion, a powerful strategy in multi-step synthesis. It relies on the oxidation of a relatively unreactive methyl group to a carboxylic acid. This pathway is often advantageous for large-scale production, as the starting materials can be derived from abundant feedstocks.[8]

Expertise & Rationale

The synthesis begins with 2,5-dibromo-3-methylpyridine, which itself can be prepared efficiently via a Sandmeyer reaction from 2-amino-5-bromo-3-methylpyridine.[7] The critical step is the selective oxidation of the C3-methyl group. The pyridine ring is generally resistant to oxidation, but the attached alkyl side chain can be oxidized under forceful conditions. Strong oxidizing agents like potassium permanganate (KMnO₄), nitric acid (HNO₃), or potassium dichromate (K₂Cr₂O₇) are typically employed.[8][14] The choice of oxidant and reaction conditions (temperature, pressure, solvent) is critical to achieve high conversion and selectivity without degrading the heterocyclic ring. For instance, using potassium dichromate in a strong acid like sulfuric acid provides a potent oxidizing environment capable of converting the methyl group efficiently.[14]

Experimental Workflow: Methylpyridine Oxidation

cluster_oxidation Step 1: Oxidation cluster_workup Step 2: Work-up & Isolation A 2,5-Dibromo-3-methylpyridine B Dissolve in conc. H₂SO₄ A->B Control exotherm C Add K₂Cr₂O₇ portion-wise B->C Control exotherm D Heat to Reflux C->D Control exotherm E Reaction Mixture D->E Control exotherm F Cool and Pour onto Ice E->F Quench G Neutralize with Base (e.g., NaOH) F->G H Adjust pH to ~3 with Acid G->H I Precipitation H->I J Filter and Wash Solid I->J K Recrystallize J->K L Pure 2,5-Dibromonicotinic Acid K->L

Caption: Workflow for Route 2 via Oxidation of a Methylpyridine Precursor.

Detailed Experimental Protocol (Route 2)

Materials:

  • 2,5-Dibromo-3-methylpyridine (1.0 eq)[7]

  • Potassium dichromate (K₂Cr₂O₇) (approx. 2.0-2.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Oxidation:

    • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully add 2,5-dibromo-3-methylpyridine (1.0 eq) to concentrated sulfuric acid.

    • Heat the mixture gently to facilitate dissolution.

    • Once a homogenous solution is obtained, begin the portion-wise addition of potassium dichromate (2.0-2.5 eq). The reaction is exothermic and the addition rate must be controlled to maintain a steady temperature.

    • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature, then carefully pour it over a large volume of crushed ice with stirring.

    • Neutralize the excess sulfuric acid by slowly adding a concentrated solution of sodium hydroxide, keeping the mixture cool in an ice bath.

    • Once the solution is basic, carefully re-acidify by adding concentrated HCl dropwise until the pH is approximately 3.

    • The 2,5-Dibromonicotinic acid will precipitate as a solid.

    • Collect the precipitate by vacuum filtration and wash it extensively with cold deionized water.

    • Dry the crude product and recrystallize from a suitable solvent to achieve high purity.

Comparative Analysis

The choice between Route 1 and Route 2 depends heavily on the specific requirements of the project, including scale, cost, available equipment, and safety infrastructure.

ParameterRoute 1: Sandmeyer Reaction Route 2: Methylpyridine Oxidation Causality & Expert Insights
Starting Material 2-Amino-5-bromonicotinic acid2,5-Dibromo-3-methylpyridineRoute 1 starts with a more advanced intermediate, potentially reducing step count if the material is purchased. Route 2's precursor is synthesized from simpler materials, which can be more cost-effective at scale.[5][7]
Typical Yield Good to Excellent (70-90%)Good (60-80%)The Sandmeyer reaction is generally a high-yielding transformation for aryl amines. Oxidation yields can be lower due to the harsh conditions which may cause some degradation of the pyridine ring.[10][14]
Purity & Byproducts High purity after recrystallization. Potential byproducts include phenol derivatives if the diazonium salt decomposes prematurely.High purity after recrystallization. Byproducts can include unreacted starting material or ring-opened degradation products if the oxidation is not controlled.Both routes can produce high-purity material. The key is careful control of reaction parameters: low temperature for Route 1, and controlled addition/temperature for Route 2.
Scalability Moderate. Handling large volumes of unstable diazonium salts requires specialized equipment and stringent temperature control, posing a scalability challenge.Excellent. Oxidation reactions are common in industrial processes. While requiring robust reactors to handle corrosive and exothermic conditions, the process is generally more scalable.[8]
Safety & Handling High Hazard. Diazonium salts are potentially explosive when isolated and dry. The reaction generates toxic nitrogen oxides. Strict temperature control is mandatory.[11]High Hazard. Involves highly corrosive strong acids (H₂SO₄) and toxic, carcinogenic heavy metals (Chromium VI). The reaction is highly exothermic.Both routes involve significant hazards. Route 1's primary risk is the unpredictable decomposition of the diazonium intermediate. Route 2's risks are associated with the handling of corrosive and toxic bulk reagents, which are well-understood industrial hazards.
Cost-Effectiveness Higher cost if starting material is purchased. Lower cost if synthesized in-house, but adds steps.Potentially lower overall cost at scale due to cheaper foundational starting materials (picolines) and reagents, despite the higher energy input.[8]The economic viability is scale-dependent. For lab-scale synthesis, purchasing the amino-acid precursor for Route 1 may be faster. For pilot or production scale, developing the full synthesis for Route 2 is likely more economical.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two synthetic routes for 2,5-Dibromonicotinic acid is a trade-off between convenience, safety, and scalability.

  • The Sandmeyer Reaction (Route 1) is an excellent choice for lab-scale to medium-scale synthesis where the primary goal is rapid access to high-purity material and the advanced intermediate, 2-amino-5-bromonicotinic acid, is commercially available. Its high yield and clean conversion are significant advantages, provided that the necessary safety precautions for handling diazonium salts are strictly implemented.

  • The Methylpyridine Oxidation (Route 2) is the superior strategy for large-scale and industrial production . While potentially lower-yielding and requiring more robust equipment to handle corrosive and exothermic conditions, its foundation in cheaper, more accessible starting materials makes it more economically viable at scale. The hazards, while significant, are well-characterized and can be engineered for safe handling in a manufacturing environment.

Ultimately, both routes are robust and validated pathways. The optimal choice will be dictated by the specific context of the synthesis—be it rapid lead optimization in a discovery lab or cost-effective manufacturing of a key API intermediate.

References

  • Sandmeyer reaction . Wikipedia. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring . University of Michigan-Dearborn. [Link]

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

  • 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 . PubChem. [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . PMC - NIH. [Link]

  • Synthesis of Nicotinic Acid by Potassium Dichromate Oxidation . Chemical Research in Chinese Universities. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dibromonicotinic Acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,5-Dibromonicotinic acid (CAS No. 29312-99-0).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,5-Dibromonicotinic acid (CAS No. 29312-99-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Foundational Safety: Understanding the Hazard Profile

2,5-Dibromonicotinic acid is a halogenated pyridinecarboxylic acid. Its chemical structure dictates its hazard profile and, consequently, its disposal requirements. As a solid, off-white powder, its primary risks are associated with inhalation of dust and direct contact.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The presence of bromine atoms on the pyridine ring places this compound firmly in the halogenated organic waste category.[4][5] This is the single most critical factor in determining its disposal pathway, as halogenated wastes require specific disposal methods—typically high-temperature incineration—to prevent the formation of toxic byproducts and environmental contamination.[4] Mixing this waste stream with non-halogenated solvents or aqueous waste is a common and dangerous mistake that can complicate disposal and violate regulatory standards.[6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing 2,5-Dibromonicotinic acid for disposal, it is imperative to establish a controlled environment and utilize the correct PPE. The primary objective is to prevent inhalation of airborne particles and avoid skin or eye contact.

PPE CategoryItemSpecification & Rationale
Engineering Controls Chemical Fume HoodMandatory. All handling of the solid and preparation of waste containers must be performed in a functioning fume hood to prevent inhalation of irritating dust.[6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required. Always check the manufacturer's compatibility data to ensure breakthrough time is sufficient for the task.[6]
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from airborne powder. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[6]
Skin and Body Lab Coat / ApronA chemical-resistant apron or a fully buttoned lab coat must be worn to protect against skin contact from spills.[6]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 2,5-Dibromonicotinic acid is waste segregation . This compound must not be disposed of down the drain or in regular trash. Neutralization is not a compliant disposal method for this substance because its hazards extend beyond corrosivity, and it is a halogenated organic compound.[7]

Step 1: Designate a Hazardous Waste Container

  • Container Selection: Use a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate.[6] The container must be in good condition with a secure, tightly-sealing lid.[8]

  • Rationale: Using a compatible container prevents degradation of the container and potential leaks. A sealed lid prevents the release of vapors and protects the contents from reacting with atmospheric moisture or other contaminants.

Step 2: Label the Container Correctly (Before Use)

  • Action: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[9]

  • Label Contents: The label must clearly state:

    • The words "Hazardous Waste"[9]

    • Chemical Name: "2,5-Dibromonicotinic Acid" (no abbreviations or formulas)[8]

    • Associated Hazards: "Irritant," "Harmful if Swallowed"[6]

  • Rationale: Pre-labeling prevents the creation of "unknown" waste, a serious safety and compliance issue. Clear identification of contents and hazards is essential for safe handling by all lab personnel and waste management technicians.

Step 3: Waste Collection

  • Procedure: Carefully transfer waste 2,5-Dibromonicotinic acid into the labeled container inside a chemical fume hood.[6] This includes any grossly contaminated items like weighing paper or spatulas.

  • Segregation: This container is for Halogenated Organic Waste Only .[10] Do not add non-halogenated solvents (e.g., acetone, ethanol, hexanes), strong acids/bases, or aqueous solutions.[4]

  • Rationale: Improper segregation can lead to dangerous chemical reactions within the waste container and makes the waste ineligible for the designated halogenated disposal stream, which is typically incineration.[4]

Step 4: Storage and Final Disposal

  • Storage: Keep the hazardous waste container tightly closed at all times, except when adding waste.[8][9] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

Below is a decision workflow for the disposal process.

G cluster_prep Preparation cluster_proc Procedure cluster_disp Disposition start Start: Have 2,5-Dibromonicotinic Acid Waste ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood 2. Work Inside a Chemical Fume Hood ppe_check->fume_hood container_prep 3. Select & Label a Compatible 'Halogenated Organic Waste' Container fume_hood->container_prep transfer_waste 4. Carefully Transfer Waste into Labeled Container container_prep->transfer_waste seal_store 5. Securely Seal Container & Store in Satellite Accumulation Area transfer_waste->seal_store contact_ehs 6. Arrange Pickup with EHS or Licensed Contractor seal_store->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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